Magnesium fumarate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
6880-23-5 |
|---|---|
Molecular Formula |
C4H2MgO4 |
Molecular Weight |
138.36 g/mol |
IUPAC Name |
magnesium;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Mg/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |
InChI Key |
QUIOHQITLKCGNW-TYYBGVCCSA-L |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Mg+2] |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Mg+2] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Mg+2] |
Other CAS No. |
7704-71-4 |
Synonyms |
ammonium fumarate fumaric acid Furamag mafusol magnesium fumarate sodium fumarate |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Magnesium Fumarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Molecular Structure
Magnesium fumarate (B1241708) is an organic salt with the chemical formula C₄H₂MgO₄. It consists of a magnesium cation (Mg²⁺) ionically bonded to a fumarate dianion. The fumarate anion is the trans-isomer of butenedioate.
Table 1: Chemical Identity of Magnesium Fumarate
| Identifier | Value | Reference |
| IUPAC Name | magnesium (E)-but-2-enedioate | [1] |
| Chemical Formula | C₄H₂MgO₄ | [1] |
| Molecular Weight | 138.36 g/mol | [1] |
| CAS Number | 7704-71-4 | [2] |
| PubChem CID | 6433510 | [1] |
| Canonical SMILES | C(=C/C(=O)[O-])\C(=O)[O-].[Mg+2] | [1] |
| InChI Key | QUIOHQITLKCGNW-TYYBGVCCSA-L | [1] |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation and bioavailability. The available data for this compound is summarized below. It is noteworthy that a hydrated form, this compound 4-hydrate, is also documented.
Table 2: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White or practically white, odorless, crystalline powder or granules. | [2] |
| Solubility (Anhydrous) | Very soluble in water; very slightly soluble in alcohol. | [2] |
| Solubility (4-hydrate) | < 1 g/L in water at 20 °C | |
| Predicted Water Solubility | 19.2 g/L (ALOGPS) | [3] |
| Predicted pKa (Strongest Acidic) | 3.05 (ChemAxon) | [3] |
| Melting Point | Not available | [2] |
| Decomposition Temperature | Not available. Decomposes at higher temperatures to form magnesium oxide, carbon dioxide, and carbon monoxide. | [2] |
Table 3: Properties of this compound 4-Hydrate
| Property | Value |
| Chemical Formula | C₄H₂MgO₄·4H₂O |
| Molecular Weight | 210.43 g/mol |
| pH (1% solution) | Approximately 8.5 - 9.5 |
| Magnesium Content | Approximately 11.5% |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, standard methodologies for active pharmaceutical ingredients (APIs) can be applied.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of fumaric acid with a magnesium salt, such as magnesium carbonate, in an aqueous solution.
-
Reaction: An aqueous solution of magnesium carbonate is prepared. Fumaric acid is then slowly added to the solution.
-
Reaction Conditions: The mixture is heated (e.g., to 90-100 °C) and stirred for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Isolation: The resulting solution is filtered to remove any unreacted starting materials.
-
Crystallization: The filtrate is concentrated, and the this compound is allowed to crystallize, often at a reduced temperature (e.g., 0-5 °C).
-
Drying: The collected crystals are then dried at an elevated temperature (e.g., 150 °C) to yield the final product.
References
An In-depth Technical Guide to the Synthesis and Purification of Magnesium Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for magnesium fumarate (B1241708), a compound of interest in pharmaceutical and nutraceutical applications. This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates relevant biological signaling pathways.
Introduction
Magnesium fumarate, the magnesium salt of fumaric acid, is utilized as a magnesium supplement and has potential therapeutic applications stemming from the biological roles of both magnesium and fumarate. Magnesium is an essential mineral crucial for numerous physiological processes, including enzymatic reactions, energy production, and cardiovascular function. Fumarate is an intermediate in the citric acid (Krebs) cycle, a fundamental metabolic pathway. This guide will delve into the chemical synthesis and purification of this compound, providing the necessary technical details for its preparation and characterization.
Synthesis of this compound
The primary method for synthesizing this compound involves the reaction of a magnesium source with fumaric acid in an aqueous solution. The most common and effective magnesium source for this reaction is magnesium carbonate. Alternatively, magnesium hydroxide (B78521) can be used, although it may result in lower yields[1].
General Synthesis Workflow
The synthesis process can be summarized in the following workflow:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Below are detailed experimental protocols derived from established synthesis methods[1].
Protocol 1: Synthesis using Magnesium Carbonate
-
Preparation of Magnesium Carbonate Solution: Weigh a specific amount of distilled water and transfer it to a reaction vessel. Add the desired amount of magnesium carbonate to the water and stir to form a solution or suspension.
-
Reaction: Slowly add a predetermined amount of fumaric acid to the magnesium carbonate solution while stirring. Heat the mixture to a temperature between 80°C and 100°C and maintain the reaction for 1 to 3 hours to ensure complete reaction.
-
Filtration: After the reaction is complete, filter the hot reaction mixture to remove any unreacted starting materials or insoluble impurities. Collect the filtrate.
-
Concentration: Concentrate the filtrate by heating to reduce its volume. Typically, the volume is reduced to 20-30% of the original volume.
-
Crystallization: Cool the concentrated filtrate to a temperature between 0°C and 5°C to induce the crystallization of this compound.
-
Isolation and Drying: Collect the precipitated crystals by filtration. Dry the crystals in an oven at a temperature between 120°C and 150°C for 0.5 to 2 hours to obtain the final this compound product.
Protocol 2: Synthesis using Magnesium Hydroxide
-
Preparation of Magnesium Hydroxide Suspension: Weigh a specific amount of distilled water and transfer it to a reaction vessel. Add the desired amount of magnesium hydroxide and stir to form a suspension.
-
Reaction: Slowly add a predetermined amount of fumaric acid to the magnesium hydroxide suspension while stirring. Heat the mixture to approximately 90°C and maintain the reaction for about 2 hours.
-
Filtration, Concentration, Crystallization, and Drying: Follow steps 3 through 6 as described in Protocol 1. Note that the yield using magnesium hydroxide may be lower compared to using magnesium carbonate[1].
Quantitative Data from Synthesis Experiments
The following table summarizes quantitative data from various synthesis examples using magnesium carbonate as the magnesium source. These examples demonstrate how different reaction parameters can affect the yield and magnesium content of the final product[1].
| Example | Fumaric Acid (g) | Magnesium Carbonate (g) | Water (ml) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Magnesium Content (%) |
| 1 | 160 | 136 | 500 | 90 | 2 | 83.9 | 16.7 |
| 2 | 82 | 60 | 300 | 100 | 1 | 82.8 | 17.2 |
| 3 | 120 | 87 | 500 | 80 | 3 | 81.4 | 16.2 |
| 4 | 310 | 250 | 1000 | 100 | 1 | Not specified | Not specified |
Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The primary method of purification integrated into the synthesis process is crystallization. For enhanced purity, a separate recrystallization step can be performed.
Recrystallization Protocol
-
Dissolution: Dissolve the crude this compound product in a minimal amount of hot distilled water. The high solubility of this compound in water facilitates this process[2].
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance the crystal yield. Pure this compound crystals will precipitate from the solution.
-
Isolation and Drying: Collect the purified crystals by filtration and wash them with a small amount of cold distilled water to remove any remaining mother liquor. Dry the crystals in an oven at a suitable temperature.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.
-
Appearance: this compound is typically a white, odorless, crystalline powder or granules[2].
-
Solubility: It is very soluble in water and very slightly soluble in alcohol[2].
-
Magnesium Content: The theoretical magnesium content is approximately 17.57%. Experimental values typically range from 14.0% to 17.5%[1].
-
Spectroscopic and Diffraction Analysis: While specific spectral data for this compound is not widely available in the searched literature, standard characterization would involve:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the fumarate anion and confirm the absence of impurities.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the fumarate moiety.
-
Relevant Signaling Pathways
Magnesium and fumarate are both biologically active molecules involved in numerous cellular signaling pathways. Understanding these pathways is crucial for professionals in drug development.
Fumarate Signaling Pathways
Elevated levels of fumarate can act as a signaling molecule, notably impacting the Nrf2 and FOXM1 pathways.
Caption: Fumarate signaling through the Nrf2 and FOXM1 pathways.
Magnesium Signaling Pathways
Magnesium is a critical cofactor and signaling ion in numerous cellular processes, including energy metabolism and cell growth via the mTOR pathway.
Caption: Magnesium's role in cellular metabolism and the mTOR signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of this compound, along with insights into its biological relevance. The presented protocols, based on the reaction of fumaric acid with magnesium carbonate, offer a reliable method for producing high-purity this compound. The outlined purification and characterization techniques are essential for ensuring the quality of the final product for research and development purposes. Furthermore, the visualization of the signaling pathways of fumarate and magnesium provides a crucial context for understanding the potential biological effects of this compound. This guide serves as a valuable resource for scientists and professionals working on the development and application of this compound.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Magnesium Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and physicochemical properties of magnesium fumarate (B1241708). It includes a detailed experimental protocol for the quantification of magnesium and explores the biological context of its constituent parts through a signaling pathway diagram.
Chemical Identity and Structure
Magnesium fumarate is the magnesium salt of fumaric acid, a naturally occurring dicarboxylic acid that is a key intermediate in the Krebs (tricarboxylic acid) cycle. It is utilized in pharmaceutical and nutraceutical applications as a source of magnesium.
Chemical Structure
The chemical structure of this compound consists of a magnesium cation (Mg²⁺) ionically bonded to a fumarate dianion. The fumarate anion is the trans-isomer of butenedioate.
Canonical SMILES: C(=C/C(=O)[O-])\C(=O)[O-].[Mg+2]
InChI: InChI=1S/C4H4O4.Mg/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+;
InChIKey: QUIOHQITLKCGNW-TYYBGVCCSA-L
Molecular Weight and Formula
The molecular formula and weight of this compound are fundamental for quantitative analysis and formulation development.
Physicochemical and Quantitative Data
A summary of the key quantitative and physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | magnesium (E)-but-2-enedioate | [1] |
| Molecular Formula | C₄H₂MgO₄ | [1][3] |
| Molecular Weight | 138.36 g/mol | [1][3] |
| CAS Number | 6880-23-5, 7704-71-4 | [1][2] |
| Appearance | White granules or crystalline powder | [2][7] |
| Solubility | Very soluble in water; very slightly soluble in alcohol | [2][7] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Topological Polar Surface Area | 80.3 Ų | [4] |
Biological Significance and Related Pathways
Magnesium is an essential mineral and a cofactor for hundreds of enzymes, including several within the Krebs cycle. Fumarate is a direct intermediate of this central metabolic pathway. The accumulation of fumarate, for instance in cases of fumarate hydratase (FH) deficiency, has been shown to have significant signaling implications, including the activation of the NRF2 antioxidant response pathway.
Caption: Role of Fumarate and Magnesium in the Krebs Cycle and NRF2 Signaling.
Experimental Protocols
Preparation of this compound
A general method for the preparation of this compound involves the reaction of fumaric acid with a magnesium base, such as magnesium carbonate.[8]
Objective: To synthesize this compound.
Materials:
-
Fumaric acid
-
Magnesium carbonate
-
Deionized water
-
Reaction vessel
-
Heating and stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
Fumaric acid and magnesium carbonate are mixed and dissolved in deionized water to create a mixed solution. A typical mass ratio of fumaric acid to magnesium carbonate is between 1:0.72 and 1:0.85.[8] The concentration of fumaric acid in the solution is typically in the range of 0.24-0.32 g/mL.[8]
-
The mixed solution is heated to a high temperature to facilitate the reaction, forming a reaction solution.[8]
-
The resulting reaction solution is filtered to remove any unreacted starting materials or impurities.[8]
-
The filtrate is then concentrated, for example, by evaporation, to induce crystallization of the this compound product.[8]
-
The crystals are recovered by filtration and are subsequently dried to yield the final this compound product.[8]
Quantification of Magnesium by Flame Atomic Absorption Spectroscopy (AAS)
This protocol outlines a standard method for determining the magnesium content in a sample of this compound or a formulation containing it. The principle involves measuring the absorption of light by ground-state magnesium atoms in a flame.[3]
Objective: To determine the concentration of magnesium in a sample.
Materials & Instrumentation:
-
Atomic Absorption Spectrometer with a magnesium hollow cathode lamp
-
Air-acetylene flame
-
Lanthanum chloride (LaCl₃) solution (e.g., 5% w/v) for interference suppression[3]
-
Magnesium standard stock solution (e.g., 1000 mg/L)
-
Deionized water
-
Class A volumetric flasks and pipettes
-
Sample of this compound
Procedure:
-
Standard Preparation:
-
Prepare a series of at least six working standards by diluting the magnesium standard stock solution with deionized water. The concentration range should bracket the expected concentration of the sample and typically falls between 0.01 and 5.0 mg/L.[3]
-
To each working standard, add a sufficient amount of LaCl₃ solution to mask potential interferences (e.g., from phosphate (B84403) or aluminum). A common practice is to add 1.0 mL of 5% LaCl₃ solution to every 10.0 mL of the final standard volume.[3]
-
Prepare a blank solution containing deionized water and the same concentration of LaCl₃ as the standards.[3]
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Dilute the sample solution as necessary to ensure its magnesium concentration falls within the range of the calibration standards.
-
Add LaCl₃ solution to the diluted sample in the same proportion as used for the standards.[3]
-
-
Instrument Setup and Measurement:
-
Set up the atomic absorption spectrometer according to the manufacturer's instructions for magnesium analysis. The typical wavelength for magnesium is 285.2 nm.[5]
-
Aspirate the blank solution and set the instrument reading to zero absorbance.
-
Aspirate the working standards in order of increasing concentration and record their absorbance values.
-
Generate a calibration curve by plotting the absorbance of the standards versus their known magnesium concentrations. The plot should be linear.
-
Aspirate the prepared sample solution and record its absorbance.
-
Check the calibration periodically by re-analyzing one of the standards.[3]
-
-
Calculation:
-
Determine the concentration of magnesium in the prepared sample solution by interpolating its absorbance on the calibration curve.
-
Calculate the concentration of magnesium in the original, undiluted sample by applying the dilution factor.
-
The percentage of magnesium in the initial solid sample can then be calculated based on the initial mass weighed.
-
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. Fumarate Mediates a Chronic Proliferative Signal in Fumarate Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nemi.gov [nemi.gov]
- 4. Dimethyl Fumarate Negatively Regulates MYC Signaling and Promotes Cell-Cycle Arrest in T-Cells through a GSH-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csun.edu [csun.edu]
- 6. web.pdx.edu [web.pdx.edu]
- 7. researchgate.net [researchgate.net]
- 8. CN112457184A - Preparation method of this compound - Google Patents [patents.google.com]
A Technical Guide to Magnesium Fumarate for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, and biological relevance of magnesium fumarate (B1241708), a key compound in pharmaceutical and nutraceutical research.
Abstract
Magnesium fumarate, the magnesium salt of fumaric acid, is a compound of significant interest to the scientific and drug development communities. As a bioavailable source of both magnesium and fumarate, it plays a role in various physiological processes, including cellular energy metabolism and the modulation of key signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and its involvement in biological systems. This document is intended to serve as a valuable resource for researchers and professionals in pharmacology, biochemistry, and drug formulation.
Chemical Identity and Properties
This compound is an organic salt with the IUPAC name magnesium (E)-but-2-enedioate .[1] It is identified by the CAS numbers 6880-23-5 and 7704-71-4 .[1] The compound is typically a white, crystalline powder.[2][3]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, formulation development, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | magnesium (E)-but-2-enedioate | [1] |
| CAS Number | 6880-23-5, 7704-71-4 | [1] |
| Molecular Formula | C₄H₂MgO₄ | [1][4] |
| Molecular Weight | 138.36 g/mol | [1][4] |
| Appearance | White powder or granules | [2][3] |
| Solubility | Very soluble in water, very slightly soluble in alcohol. | [2][3] |
| Predicted Water Solubility | 19.2 g/L | [5] |
| Predicted pKa (Strongest Acidic) | 3.05 | [5] |
| Assay | 98% to 102% | [2] |
| Impurity Limit (Arsenic) | ≤ 3 ppm | [2] |
| Impurity Limit (Lead) | ≤ 10 ppm | [2] |
Synthesis of this compound: An Experimental Protocol
The following section details a reproducible method for the synthesis of this compound, adapted from patent literature. This protocol is suitable for laboratory-scale production.
Materials and Equipment
-
Fumaric acid
-
Magnesium carbonate
-
Distilled water
-
Beaker
-
Stirring apparatus
-
Heating mantle or hot plate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
-
Concentrator (e.g., rotary evaporator)
Synthesis Procedure
A preparation method for this compound involves the reaction of fumaric acid with magnesium carbonate in an aqueous solution.[6]
-
Preparation of Magnesium Carbonate Suspension: In a beaker, add 87 g of magnesium carbonate to 500 ml of distilled water. Stir the mixture to obtain a suspension.[6]
-
Reaction with Fumaric Acid: Slowly add 120 g of fumaric acid to the magnesium carbonate suspension. Heat the reaction mixture to 80°C and maintain this temperature for 3 hours with continuous stirring to ensure the reaction goes to completion.[6]
-
Filtration: After the reaction period, filter the hot solution to remove any unreacted starting materials or insoluble impurities. Collect the clear filtrate.[6]
-
Crystallization: Concentrate the filtrate to a smaller volume to induce crystallization. The crystals can then be collected.[6]
-
Drying: Dry the collected crystals at 130°C for 2 hours to obtain the final this compound product as a white solid.[6] The expected yield is approximately 79.3%, with a magnesium content of around 15.6%.[6]
Biological Significance and Role in Signaling Pathways
Magnesium is a crucial cation involved in a multitude of enzymatic reactions and signaling pathways.[7] this compound, as a source of magnesium ions, can influence these processes.
Magnesium and mTOR Signaling
Magnesium plays a significant role in the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[8] This pathway is central to cell growth, proliferation, and protein synthesis. The diagram below illustrates a simplified representation of magnesium's involvement in the mTOR pathway, which is critical for processes like muscle differentiation.[8][[“]]
Magnesium and Insulin (B600854) Signaling
Magnesium is also implicated in insulin signaling and sensitivity. It acts as a cofactor for several key enzymes in the insulin signaling cascade, including the insulin receptor tyrosine kinase.[10] A deficiency in magnesium has been associated with insulin resistance, while supplementation may improve insulin secretion and sensitivity.[10]
Applications in Drug Development and Research
This compound is primarily utilized as a highly bioavailable source of magnesium in nutritional supplements and is being investigated for its therapeutic potential.
Pharmacokinetics and Bioavailability
Studies on the oral administration of this compound in humans have shown it to be a bioavailable form of magnesium.[11][12] The pharmacokinetics can be described by a two-exponential equation for an open monocompartmental model.[11][12] The bioavailability of different magnesium salts is an active area of research, with organic salts like this compound generally showing higher bioavailability than inorganic salts.
Experimental Workflows
The workflow for evaluating a new magnesium compound like this compound in a research setting typically involves several stages, from initial characterization to in vivo studies. The following diagram outlines a general experimental workflow.
Conclusion
This compound is a compound with well-defined chemical properties and established synthesis methods. Its significance in biological systems, particularly in fundamental signaling pathways like mTOR and insulin signaling, makes it a subject of ongoing research. For drug development professionals, its high bioavailability presents an advantage for the formulation of magnesium supplements and potentially for therapeutic applications targeting magnesium-dependent pathways. This guide provides a foundational resource for further investigation and application of this compound in a scientific and clinical context.
References
- 1. This compound | C4H2MgO4 | CID 6433510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ammol.org [ammol.org]
- 3. This compound Pure Manufacturers, with SDS [mubychem.com]
- 4. GSRS [precision.fda.gov]
- 5. Showing Compound this compound (FDB017289) - FooDB [foodb.ca]
- 6. CN112457184A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. Participation of Magnesium in the Secretion and Signaling Pathways of Insulin: an Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability and pharmacokinetics of magnesium after this compound administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Solubility of Magnesium Fumarate in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of magnesium fumarate (B1241708), a compound of interest in pharmaceutical and nutraceutical formulations. Due to conflicting information in publicly available data, this guide clarifies the solubility of different forms of magnesium fumarate and presents standardized methodologies for its accurate determination.
Quantitative Solubility Data
The solubility of this compound is critically dependent on its hydration state. There is a significant discrepancy in the reported solubility of its anhydrous versus its hydrated forms. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Quantitative Solubility of this compound
| Compound | Solvent | Temperature (°C) | Solubility | Data Type | Source |
| This compound (Anhydrous) | Water | Not Specified | 19.2 g/L | Predicted | [1] |
| This compound 4-hydrate | Water | 20 | < 1 g/L | Experimental | [2] |
Table 2: Qualitative Solubility of this compound
| Compound | Solvent | Solubility Description | Source(s) |
| This compound | Water | "Very soluble" | [3][4] |
| This compound | Alcohol | "Very slightly soluble" | [3][4] |
The data clearly indicates that while the anhydrous form is predicted to be reasonably soluble in water, the tetrahydrate form is poorly soluble. This highlights the critical importance of characterizing the specific form of this compound being used in any research or development context. No quantitative experimental data for the solubility of this compound in common organic solvents such as ethanol, methanol, or DMSO were identified in the public domain.
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data for this compound, standardized experimental protocols are essential. The "shake-flask" method is widely recognized as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5][6]
Equilibrium Solubility Determination via Shake-Flask Method
This method measures the concentration of a solute in a saturated solution at thermodynamic equilibrium.
Materials:
-
This compound (anhydrous or hydrated form, well-characterized)
-
Solvent of interest (e.g., purified water, ethanol, methanol, DMSO)
-
Volumetric flasks
-
Conical flasks with stoppers or sealed vials
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
pH meter (for aqueous solutions)
-
Validated analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or equipment for complexometric titration)
Procedure:
-
Preparation: Add an excess amount of this compound to a conical flask or vial. The excess solid is necessary to ensure that a saturated solution is achieved.[5]
-
Solvent Addition: Add a known volume of the desired solvent to the flask.
-
Equilibration: Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[1][6] The time required to reach equilibrium should be established in preliminary experiments by measuring the concentration at different time points until it becomes constant.[6]
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.[1] To ensure complete separation of the solid from the liquid phase, centrifuge the samples at high speed.[1]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant.
-
Dilution: Dilute the supernatant with the appropriate solvent to a concentration that falls within the working range of the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (see Section 2.2).
-
Calculation: Calculate the solubility of this compound in the chosen units (e.g., g/L, mg/mL).
Analytical Methods for Quantification
This method is suitable if the fumarate anion has a distinct chromophore. Alternatively, magnesium ions can be quantified by forming a colored complex.
Principle: Magnesium ions react with a chromogenic agent, such as phthalein purple or Eriochrome Black T, to form a colored complex. The absorbance of this complex is measured at a specific wavelength (e.g., 565 nm for phthalein purple) and is directly proportional to the concentration of magnesium in the sample.[7][8]
General Protocol:
-
Standard Curve Preparation: Prepare a series of standard solutions of magnesium of known concentrations.
-
Complex Formation: To each standard and the diluted sample from the solubility experiment, add the chromogenic agent and a buffer solution to maintain the optimal pH for complex formation.[8]
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the complex.
-
Concentration Determination: Plot a calibration curve of absorbance versus concentration for the standards. Use the equation of the line to determine the magnesium concentration in the sample.
This is a classic and reliable method for determining the concentration of metal ions.
Principle: Magnesium ions form a stable, colorless complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a metal ion indicator, such as Eriochrome Black T, which changes color when all the magnesium ions have been complexed by the EDTA.[9][10]
General Protocol:
-
Sample Preparation: Take a precise volume of the clear supernatant from the solubility experiment. Dilute it with deionized water and add a pH 10 ammonia (B1221849) buffer.[9]
-
Indicator Addition: Add a small amount of Eriochrome Black T indicator. The solution will turn wine-red in the presence of magnesium ions.[9]
-
Titration: Titrate the solution with a standardized EDTA solution.
-
Endpoint Detection: The endpoint is reached when the solution color changes from wine-red to blue.[9]
-
Calculation: The concentration of magnesium can be calculated from the volume of EDTA used, as the reaction between Mg²⁺ and EDTA is 1:1.[9]
Visualizations
The following diagrams illustrate the key logical and experimental workflows discussed in this guide.
Caption: Hydration state's impact on solubility.
Caption: Shake-flask solubility determination workflow.
References
- 1. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 2. lohmann-minerals.com [lohmann-minerals.com]
- 3. This compound Pure Manufacturers, with SDS [mubychem.com]
- 4. ammol.org [ammol.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. who.int [who.int]
- 7. mt.com [mt.com]
- 8. sszp.eu [sszp.eu]
- 9. titrations.info [titrations.info]
- 10. legislation.gov.uk [legislation.gov.uk]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Magnesium Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of magnesium fumarate (B1241708). While specific experimental data for magnesium fumarate is limited in publicly available literature, this document synthesizes information from related compounds, theoretical principles, and supplier safety data to present a cohesive understanding of its thermal behavior. This guide covers the predicted decomposition pathway, provides detailed experimental protocols for characterization, and includes visualizations to aid in understanding the underlying processes. The information herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this compound in their applications.
Introduction
This compound, the magnesium salt of fumaric acid, is utilized in various applications, including as a magnesium supplement in pharmaceuticals and nutritional products. A thorough understanding of its thermal stability and decomposition characteristics is crucial for ensuring product quality, safety, and efficacy, particularly in manufacturing processes that involve heat, such as drying, granulation, and sterilization. The thermal behavior of a pharmaceutical ingredient can significantly impact its physicochemical properties, bioavailability, and the stability of the final dosage form.
This guide will delve into the anticipated thermal decomposition pathway of this compound, drawing parallels from studies on other divalent metal fumarates and related magnesium carboxylates. It will also provide standardized experimental methodologies for researchers seeking to conduct their own thermal analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the compound's characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂MgO₄ | [1][2] |
| Molecular Weight | 138.38 g/mol | [2] |
| Appearance | White, granules or crystalline powder | [1][2] |
| Solubility | Very soluble in water, very slightly soluble in alcohol | [1] |
| CAS Number | 7704-71-4 | [2] |
Thermal Decomposition of this compound
Proposed Decomposition Pathway
Safety data for this compound indicates that at elevated temperatures, it decomposes into magnesium oxide (MgO), carbon dioxide (CO₂), and carbon monoxide (CO)[1][2]. The decomposition of other divalent metal fumarates, such as nickel fumarate, has been shown to proceed directly from the anhydrous salt to the metal oxide, or in some cases, through intermediate species.
It is likely that this compound, if hydrated, will first undergo a dehydration step to form the anhydrous salt. The anhydrous this compound is then expected to decompose at higher temperatures. A plausible multi-step decomposition can be hypothesized, although a direct decomposition to magnesium oxide is also possible.
The proposed decomposition pathway is visualized in the following diagram:
Caption: Proposed thermal decomposition pathway of this compound.
Quantitative Data (Hypothesized)
In the absence of experimental data, a hypothetical table of thermal events is presented below to guide researchers on the expected regions of interest during thermal analysis. These temperature ranges are estimations based on the decomposition of similar metal carboxylates.
Table 2: Hypothesized Thermal Events for this compound
| Thermal Event | Technique | Estimated Temperature Range (°C) | Expected Mass Loss (%) | Notes |
| Dehydration | TGA | 100 - 200 | Dependent on the degree of hydration | Endothermic event in DSC. |
| Decomposition | TGA | 300 - 500 | ~69.4% (for anhydrous to MgO) | Complex exothermic events in DSC are possible due to the combustion of organic components. |
| Final Product | TGA | > 500 | - | Stable residue of Magnesium Oxide (MgO). |
Note: The theoretical mass loss for the decomposition of anhydrous this compound (C₄H₂MgO₄) to magnesium oxide (MgO) is calculated as follows: Molar mass of C₄H₂MgO₄ = 138.38 g/mol ; Molar mass of MgO = 40.30 g/mol . Mass loss % = [(138.38 - 40.30) / 138.38] * 100 ≈ 70.88%. The value in the table is an estimate and can vary based on the exact decomposition pathway and intermediates formed.
Experimental Protocols
To facilitate further research into the thermal properties of this compound, this section provides detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To determine the dehydration and decomposition temperatures and quantify the mass loss at each stage.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Purge Gas: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min. An oxidizing atmosphere (e.g., air) can also be used to study combustion processes.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature (°C).
-
Determine the onset and end temperatures of each mass loss step from the TGA curve.
-
Calculate the percentage mass loss for each step.
-
The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these events.
Instrumentation: A standard differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum). Crimp the pan with a lid. A pinhole in the lid is recommended to allow for the escape of evolved gases.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C (or higher, depending on TGA results) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature (°C).
-
Identify endothermic (heat absorbing) and exothermic (heat releasing) peaks.
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.
-
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Evolved Gas Analysis (EGA)
To definitively identify the gaseous products of decomposition, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is recommended. This technique, known as Evolved Gas Analysis (EGA), provides real-time analysis of the gases released during the thermal decomposition process.
Conclusion
This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound. While a lack of specific experimental data in the public domain necessitates a degree of hypothesis, the proposed decomposition pathway, from a hydrated or anhydrous form to a final residue of magnesium oxide, is well-supported by the behavior of analogous metal carboxylates and available safety data. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to conduct their own investigations and contribute to a more complete understanding of this compound's thermal properties. Further research, particularly employing Evolved Gas Analysis, would be invaluable in confirming the decomposition mechanism and identifying any intermediate species. A comprehensive understanding of the thermal behavior of this compound is paramount for its effective and safe use in pharmaceutical and other applications.
References
The Hygroscopicity of Magnesium Fumarate: A Technical Evaluation of an Uncharacterized Property
Disclaimer: A comprehensive review of publicly available scientific literature and technical databases did not yield specific quantitative data on the hygroscopicity of magnesium fumarate (B1241708). This document, therefore, serves as a technical guide for researchers, scientists, and drug development professionals on the methodologies used to characterize this critical property, contextualized with data from analogous magnesium salts. The information presented herein is intended to guide future experimental work.
Introduction to Hygroscopicity in Pharmaceutical Development
Hygroscopicity is the propensity of a solid material to absorb moisture from the surrounding atmosphere. For active pharmaceutical ingredients (APIs) and excipients, this property is of paramount importance as moisture uptake can significantly impact a substance's physical and chemical stability, manufacturability, and therapeutic efficacy. The characterization of a compound's hygroscopic nature is a critical step in pre-formulation and drug development, influencing decisions related to handling, processing, packaging, and storage.
While the physical and chemical properties of magnesium fumarate, such as its white crystalline appearance and solubility in water, are documented, its behavior in the presence of atmospheric moisture remains uncharacterized in the available literature. Safety Data Sheets (SDS) for this compound recommend storage in a "cool, dry, and ventilated area" and advise keeping containers "tightly closed," which are standard precautions for materials potentially sensitive to moisture.[1][2] However, these qualitative statements do not provide the quantitative data necessary for robust formulation development.
Standard Experimental Protocols for Hygroscopicity Assessment
To determine the hygroscopicity of a compound like this compound, several established experimental protocols are employed. These methods allow for the classification of a substance from non-hygroscopic to deliquescent.
Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a series of controlled relative humidity (RH) levels at a constant temperature. This method is highly automated and provides a detailed moisture sorption-desorption isotherm, which is a key indicator of a material's hygroscopic behavior.
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound sample (typically 5-15 mg) is placed onto a microbalance sample pan within the DVS instrument.
-
Drying/Pre-treatment: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25°C or 40°C) until a stable mass is achieved. This initial dry mass serves as the reference point (m₀).
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and continuously measures the sample's mass until equilibrium is reached (defined by a sufficiently small change in mass over time, dm/dt ).
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise fashion back to 0% RH, again allowing the sample to reach mass equilibrium at each step.
-
Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. Plotting the percentage mass change versus RH generates the sorption and desorption isotherms. The shape of the isotherm and the magnitude of water uptake are used to classify the material's hygroscopicity.
References
The Convergent Roles of Magnesium Fumarate in the Krebs Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the multifaceted role of magnesium fumarate (B1241708) within the Krebs cycle, a cornerstone of cellular energy metabolism. We will dissect the individual and synergistic contributions of magnesium and fumarate to this critical biochemical pathway, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes. This document is intended to serve as a comprehensive resource for professionals engaged in metabolic research and the development of therapeutic agents targeting cellular energy production.
Executive Summary
The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a series of enzyme-catalyzed chemical reactions that form a central hub of aerobic respiration in cells. Its efficient operation is paramount for the generation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. Magnesium and fumarate are two key players in this intricate cycle. Magnesium acts as an essential cofactor for several key enzymatic reactions, while fumarate is a critical intermediate. The compound magnesium fumarate, therefore, represents a unique convergence of these two roles, offering potential benefits for cellular bioenergetics. This guide elucidates the precise functions of both magnesium and fumarate in the Krebs cycle, providing a detailed overview of their importance in maintaining metabolic homeostasis.
The Krebs Cycle: An Overview
The Krebs cycle is a metabolic pathway that connects carbohydrate, fat, and protein metabolism. The cycle comprises a series of eight reactions that oxidize acetyl-CoA, derived from these macronutrients, to carbon dioxide, generating ATP, NADH, and FADH₂, which are subsequently used in the electron transport chain to produce a larger amount of ATP. The seamless progression of this cycle is dependent on the precise functioning of its constituent enzymes and the availability of its intermediates.
The Pivotal Role of Magnesium as an Enzymatic Cofactor
Magnesium is a vital cofactor for over 600 enzymatic reactions in the body, with a significant number of these being involved in energy metabolism.[1] Within the Krebs cycle, magnesium's role is indispensable for the activity of several key dehydrogenases. Free Mg²⁺ is a primary regulator of both glycolysis and the Krebs cycle.[2][3]
Magnesium deficiency has been shown to impair the Krebs cycle, leading to reduced levels of cycle intermediates such as citric, fumaric, and malic acids.[1] This underscores the critical importance of maintaining adequate magnesium levels for optimal mitochondrial function.
Isocitrate Dehydrogenase (IDH)
The conversion of isocitrate to α-ketoglutarate, catalyzed by isocitrate dehydrogenase, is a rate-limiting step in the Krebs cycle. The active substrate for this enzyme is not isocitrate alone, but rather the magnesium-isocitrate complex.[4] Magnesium plays a crucial role in the binding of the substrate to the enzyme's active site and in stabilizing the transition state of the reaction. The enzyme's activity is highly sensitive to the concentration of Mg²⁺ within the physiological range, suggesting a potential regulatory role for magnesium in mitochondrial energy metabolism.[1][5]
α-Ketoglutarate Dehydrogenase Complex (KGDHC)
The α-ketoglutarate dehydrogenase complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA. This multi-enzyme complex requires magnesium for its activity. The KM for Mg²⁺ for the purified α-ketoglutarate dehydrogenase from pig hearts has been determined to be 25 µM.[6] This highlights the enzyme's reliance on magnesium for optimal function.
Pyruvate Dehydrogenase Complex (PDC)
While not technically part of the Krebs cycle itself, the pyruvate dehydrogenase complex is the crucial link between glycolysis and the Krebs cycle, catalyzing the conversion of pyruvate to acetyl-CoA. This complex also requires magnesium as a cofactor, specifically for the binding of thiamine (B1217682) pyrophosphate (TPP) to the E1 subunit.[7]
Fumarate: A Central Intermediate of the Krebs Cycle
Fumarate is a dicarboxylic acid that serves as a key intermediate in the sixth and seventh steps of the Krebs cycle. Its formation and subsequent conversion are vital for the continuous flow of the cycle and the generation of reducing equivalents.
Formation of Fumarate: Succinate Dehydrogenase
Fumarate is produced from the oxidation of succinate, a reaction catalyzed by the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain).[8] This is a unique step in the Krebs cycle as it is the only reaction that is membrane-bound and directly links the cycle to the electron transport chain. The oxidation of succinate to fumarate is coupled with the reduction of flavin adenine (B156593) dinucleotide (FAD) to FADH₂.
Conversion of Fumarate: Fumarase (Fumarate Hydratase)
Fumarate is then hydrated to form L-malate in a reversible reaction catalyzed by the enzyme fumarase, also known as fumarate hydratase.[9] This stereospecific addition of a water molecule across the double bond of fumarate is essential for the subsequent regeneration of oxaloacetate, which is required for the cycle to continue.
Quantitative Data on Enzyme Kinetics
The following tables summarize key kinetic parameters for the enzymes involved in the metabolism of fumarate and those that are magnesium-dependent.
Table 1: Kinetic Parameters of Fumarate-Metabolizing Enzymes
| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |
| Fumarase | Fumarate | 41 ± 1.1 µM | - | Human | [10] |
| Fumarase | L-Malate | 225 ± 30 µM | - | Human | [10] |
| Succinate Dehydrogenase | Succinate | - | ~20 s-1 | E. coli | [11] |
Table 2: Magnesium Dependence of Key Krebs Cycle Enzymes
| Enzyme | KM for Mg2+ | Observations | Source Organism | Reference |
| α-Ketoglutarate Dehydrogenase | 25 µM | Mg²⁺ is a direct activator. | Pig Heart | [6] |
| NAD-linked Isocitrate Dehydrogenase | - | Highly sensitive to Mg²⁺ concentration in the physiological range. The Mg²⁺-isocitrate complex is the true substrate. | Mammalian | [1][5] |
| Pyruvate Dehydrogenase Complex | - | Required for the binding of the TPP cofactor. | - | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Isolation of Mitochondria from Tissue
Objective: To isolate intact and functional mitochondria from animal tissue for subsequent enzyme activity assays.
Materials:
-
Fresh tissue (e.g., rat liver, heart)
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge
-
Gauze
Procedure:
-
All steps should be performed at 0-4°C.
-
Excise the tissue and immediately place it in ice-cold Isolation Buffer I.
-
Mince the tissue finely with scissors.
-
Homogenize the minced tissue in Isolation Buffer I using a Potter-Elvehjem homogenizer with 8-10 slow passes.
-
Centrifuge the homogenate at 700 x g for 10 minutes to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and filter it through four layers of gauze.
-
Centrifuge the filtered supernatant at 14,000 x g for 10 minutes to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 10 minutes.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).
Isocitrate Dehydrogenase (IDH) Activity Assay (Spectrophotometric)
Objective: To measure the activity of NADP⁺-dependent isocitrate dehydrogenase by monitoring the production of NADPH.
Materials:
-
Isolated mitochondria or purified enzyme
-
IDH Assay Buffer: 100 mM Tris-HCl, pH 8.0, 5 mM MgCl₂
-
Isocitrate solution: 100 mM
-
NADP⁺ solution: 10 mM
-
96-well clear flat-bottom plate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mix containing IDH Assay Buffer, isocitrate (final concentration 5 mM), and NADP⁺ (final concentration 1 mM).
-
Add 5-50 µL of the sample (mitochondrial lysate or purified enzyme) to each well of the 96-well plate.
-
For a background control, add the same volume of sample to a separate well and add IDH Assay Buffer instead of the reaction mix.
-
Adjust the total volume in each well to 50 µL with IDH Assay Buffer.
-
Initiate the reaction by adding 50 µL of the reaction mix to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode at 25°C or 37°C for 10-60 minutes.[11]
Fumarase (Fumarate Hydratase) Activity Assay (Spectrophotometric)
Objective: To measure the activity of fumarase by monitoring the conversion of L-malate to fumarate.
Materials:
-
Isolated mitochondria or purified enzyme
-
Potassium Phosphate Buffer: 100 mM, pH 7.6
-
L-Malic Acid solution: 50 mM in Potassium Phosphate Buffer, pH 7.6
-
Bovine Serum Albumin (BSA) solution: 0.1% (w/v)
-
Quartz cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 2.9 mL of 50 mM L-Malic Acid solution.
-
Equilibrate the cuvette to 25°C.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution (containing approximately 0.1 unit of fumarase) prepared in cold 0.1% BSA.
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 10 minutes.[12][13]
-
One unit of fumarase activity is defined as the amount of enzyme that converts 1.0 µmole of L-malate to fumarate per minute at pH 7.6 at 25°C.[12][13]
Measurement of Krebs Cycle Intermediates by LC-MS/MS
Objective: To quantify the levels of Krebs cycle intermediates, including fumarate, in biological samples.
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate)
-
Internal standards (¹³C-labeled Krebs cycle intermediates)
-
Formic acid
-
LC-MS/MS system with a suitable column (e.g., Atlantis dC18)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample, add 400 µL of ice-cold acetonitrile containing the internal standards.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
Chromatographic Separation:
-
Use a reverse-phase column such as an Atlantis dC18 (2.1 mm x 100 mm, 3 µm).
-
Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B).
-
-
Mass Spectrometric Detection:
Conclusion
Magnesium and fumarate are integral components of the Krebs cycle, each playing a distinct yet crucial role in cellular energy metabolism. Magnesium's function as a cofactor for key dehydrogenases ensures the catalytic efficiency of several rate-limiting steps, while fumarate acts as a central intermediate, linking different phases of the cycle. The compound this compound, by providing both of these essential components, presents an interesting subject for further research into its potential to support and enhance mitochondrial function. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the intricate workings of the Krebs cycle and to investigate novel therapeutic strategies targeting cellular bioenergetics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sunlongbiotech.com [sunlongbiotech.com]
- 3. agilent.com [agilent.com]
- 4. abcam.cn [abcam.cn]
- 5. uab.edu [uab.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 10. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Enzymatic Assay of Fumarase [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Development of simultaneous quantitative analysis of tricarboxylic acid cycle metabolites to identify specific metabolites in cancer cells by targeted metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular uptake and metabolism of magnesium fumarate
An In-Depth Technical Guide on the Cellular Uptake and Metabolism of Magnesium Fumarate (B1241708)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is the second most abundant intracellular cation and serves as a critical cofactor in over 600 enzymatic reactions, including those central to energy metabolism, protein synthesis, and nucleic acid stability.[1][2][3] Magnesium fumarate is an organic salt of magnesium, which dissociates into magnesium ions (Mg²⁺) and fumarate ions upon administration. The bioavailability of magnesium from organic salts is generally higher than from inorganic salts like magnesium oxide.[4][5][6] This guide provides a detailed overview of the distinct cellular pathways for the uptake of magnesium ions and the metabolic fate of fumarate, supported by quantitative data, experimental protocols, and pathway visualizations.
Cellular Uptake of Magnesium (Mg²⁺)
The maintenance of cellular magnesium homeostasis is a tightly regulated process involving transport mechanisms that mediate its influx and efflux across the plasma membrane.[7][8][9] The primary entry route for Mg²⁺ into mammalian cells is facilitated by specific ion channels.
Key Magnesium Transport Channels: TRPM6 and TRPM7
The most well-characterized channels responsible for Mg²⁺ uptake are the Transient Receptor Potential Melastatin members 6 and 7 (TRPM6 and TRPM7).[8][10][11]
-
TRPM7: This channel is ubiquitously expressed and is considered essential for cellular magnesium homeostasis and cell viability.[11][12][13] TRPM7-deficient cells exhibit intracellular magnesium deficiency and growth arrest.[13]
-
TRPM6: Primarily expressed in the intestine and kidney, TRPM6 plays a crucial role in whole-body magnesium balance by mediating intestinal absorption and renal reabsorption.[10][13] Mutations in the TRPM6 gene are linked to hereditary hypomagnesemia.[10]
These two proteins can form both homomeric (TRPM7/TRPM7) and heteromeric (TRPM6/TRPM7) channels, with the heteromeric complex being particularly important for epithelial magnesium transport.[12][13]
Cellular Metabolism of Fumarate
Once dissociated from magnesium, fumarate enters cellular metabolism, playing a dual role as a key intermediate in the mitochondrial Krebs cycle and as a signaling molecule.
Role in the Krebs (Tricarboxylic Acid) Cycle
Fumarate is a central intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), which occurs in the mitochondrial matrix. The enzyme fumarate hydratase catalyzes the reversible hydration of fumarate to L-malate.[14][15][16] This cycle is fundamental for cellular respiration and the production of ATP, the cell's primary energy currency.[17]
Fumarate as a Signaling Molecule
Under conditions of high concentration, such as in cells with deficient fumarate hydratase activity, fumarate can act as an "oncometabolite."[14][16] It competitively inhibits 2-oxoglutarate (2-OG)-dependent dioxygenases, including prolyl hydroxylases (PHDs).[16][18] Inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that promotes a metabolic shift towards glycolysis and other cellular responses associated with hypoxia, even under normoxic conditions (a state known as pseudohypoxia).[14][18]
Experimental Protocols
Investigating the cellular effects of this compound requires robust methodologies for quantifying intracellular ion concentrations and assessing metabolic function.
Protocol: Quantification of Total Intracellular Magnesium
This protocol is adapted from methods utilizing fluorescent dyes, such as DCHQ5, which can quantify total intracellular magnesium in small cell samples.[19][20]
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorescent magnesium dye (e.g., DCHQ5)
-
Magnesium standard solution (e.g., MgCl₂)
-
Fluorescent plate reader
Methodology:
-
Cell Culture and Harvest: Culture cells to the desired confluency. Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove extracellular magnesium.
-
Cell Counting: Resuspend cells in PBS and count a small aliquot to determine cell number. A minimum of 50,000 cells is recommended.[19]
-
Lysis: Centrifuge the remaining cells and lyse the pellet using an appropriate lysis buffer to release intracellular contents.
-
Standard Curve Preparation: Prepare a series of magnesium standards with known concentrations in the same lysis buffer.
-
Fluorescence Assay: Add the fluorescent magnesium dye to both the cell lysates and the magnesium standards in a 96-well plate.
-
Measurement: Measure fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the chosen dye.
-
Quantification: Calculate the total intracellular magnesium concentration in the samples by interpolating their fluorescence values against the standard curve and normalizing by cell number.
Protocol: Isolation of Mitochondria via Differential Centrifugation
This is a standard protocol for enriching mitochondrial fractions from cultured cells to study metabolic processes like the Krebs cycle.[21][22]
Materials:
-
Cultured cells
-
Mitochondrial Isolation Buffer (MIB: e.g., containing sucrose, Tris-HCl, and EGTA)
-
Dounce homogenizer
-
Refrigerated centrifuge
Methodology:
-
Cell Harvesting: Harvest approximately 10-20 million cells. Wash the cell pellet with ice-cold PBS.
-
Homogenization: Resuspend the pellet in ice-cold MIB. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed (check under a microscope).
-
Low-Speed Centrifugation (Nuclear Pellet): Transfer the homogenate to a centrifuge tube. Centrifuge at 800 x g for 10 minutes at 4°C. This pellets nuclei and intact cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains mitochondria, cytosol, and other organelles.
-
High-Speed Centrifugation (Mitochondrial Pellet): Centrifuge the supernatant at 10,000-12,000 x g for 15 minutes at 4°C. The resulting pellet is the enriched mitochondrial fraction.
-
Washing: Discard the supernatant (cytosolic fraction). Gently resuspend the mitochondrial pellet in fresh MIB and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream applications (e.g., Western blotting, enzyme activity assays).
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the bioavailability and cellular concentration of magnesium.
Table 1: Bioavailability of Different Magnesium Salts
| Magnesium Salt Form | Type | Relative Bioavailability | Key Characteristics |
|---|---|---|---|
| This compound | Organic | Good | Organic salt, expected to have good solubility and absorption.[23] |
| Magnesium Citrate | Organic | High | Well-studied, high solubility, can have a mild laxative effect.[4][24] |
| Magnesium Glycinate | Organic (Chelate) | High | Bound to glycine, excellent absorption, generally well-tolerated.[24] |
| Magnesium Malate | Organic | High | Bound to malic acid, another Krebs cycle intermediate.[6] |
| Magnesium Oxide | Inorganic | Low (e.g., ~4%) | High elemental magnesium content but poor solubility and low absorption.[6][24] |
| Magnesium Carbonate | Inorganic | Medium | Reacts with stomach acid to improve absorption, but lower than organic forms.[23][24] |
Table 2: Typical Intracellular Magnesium Concentrations
| Parameter | Concentration Range | Method of Measurement | Reference |
|---|---|---|---|
| Total Cellular Mg²⁺ | 15-20 mM | Atomic Absorption Spectroscopy | [25] |
| Free Cytosolic Mg²⁺ | 0.5-1.0 mM | Fluorescent Indicators, NMR | [7][26] |
| Free Mitochondrial Mg²⁺ | 0.2-0.8 mM | Fluorescent Indicators | [27] |
| Platelet Free Mg²⁺ | 203-673 µM | Mag-Green Dye, Flow Cytometry |[28] |
References
- 1. Magnesium Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the role of magnesium in cell metabolism? | AAT Bioquest [aatbio.com]
- 4. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. formmed.com [formmed.com]
- 6. droracle.ai [droracle.ai]
- 7. CELLULAR MAGNESIUM HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cellular magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPM6 and TRPM7--Gatekeepers of human magnesium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Essential role for TRPM6 in epithelial magnesium transport and body magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A critical role of TRPM channel-kinase for human magnesium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]
- 15. Mitochondrion - Wikipedia [en.wikipedia.org]
- 16. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 18. The Pleiotropic Effects of Fumarate: From Mitochondrial Respiration to Epigenetic Rewiring and DNA Repair Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. air.unimi.it [air.unimi.it]
- 20. The assessment of intracellular magnesium: different strategies to answer different questions | Cairn.info [stm.cairn.info]
- 21. Isolation of mitochondria from cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wiseowlhealth.com [wiseowlhealth.com]
- 24. hsnstore.eu [hsnstore.eu]
- 25. researchgate.net [researchgate.net]
- 26. Regulation of cellular magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A method for measuring intracellular free magnesium concentration in platelets using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Bioavailability of Magnesium Fumarate and Other Magnesium Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability of magnesium fumarate (B1241708) in comparison to other commonly utilized magnesium salts. The information presented herein is intended to support research, development, and clinical application of magnesium-containing compounds by offering a detailed examination of their pharmacokinetic properties and the methodologies used to assess them.
Introduction to Magnesium Bioavailability
Magnesium is an essential mineral vital for numerous physiological functions. The efficacy of oral magnesium supplementation is largely dependent on the bioavailability of the magnesium salt, which refers to the fraction of the ingested dose that is absorbed and becomes available for use in the body. The bioavailability of different magnesium salts can vary significantly, influenced by factors such as solubility, the presence of chelating ligands, and the physiological environment of the gastrointestinal tract. Organic magnesium salts, such as fumarate, citrate (B86180), and glycinate, are generally considered to have higher bioavailability than inorganic salts like magnesium oxide.
Comparative Bioavailability of Magnesium Salts
The following table summarizes available quantitative data from various studies on the bioavailability of different magnesium salts. It is important to note that direct comparative studies for all salts are limited, and variations in study design, dosage, and subject populations can influence the results.
Table 1: Quantitative Bioavailability Data for Various Magnesium Salts
| Magnesium Salt | Dosage | Cmax (mg/dL) | Tmax (hours) | AUC (mg/dL·h) | Key Findings & Citations |
| Magnesium Fumarate | 530 mg elemental Mg | Data not available | Data not available | Data not available | A study by Ryszka et al. (1997) investigated the pharmacokinetics, but the full text with specific data is not widely available. The abstract indicates a two-exponential equation for an open monocompartmental model was used.[1] |
| Magnesium Citrate | 400 mg elemental Mg | ~5% increase from baseline | 1 | Data not available | Confirmed bioavailability in healthy adult volunteers.[2] |
| Magnesium Citrate | 300 mg elemental Mg | Greater than Mg Oxide | Data not available | Data not available | Demonstrated superior bioavailability compared to magnesium oxide in a 60-day study.[3] |
| Magnesium Oxide | 300 mg elemental Mg | No significant change | Data not available | Data not available | Generally considered to have low bioavailability, with an absorption rate of approximately 4%.[3] |
| Magnesium Glycinate | 100 mg elemental Mg | Data not available | ~3.2 hours earlier than MgO | Greater than MgO | Showed better absorption and was better tolerated than magnesium oxide in patients with ileal resection.[4] |
| Magnesium Gluconate | 500 mg | Data not available | Data not available | Data not available | Generally considered to have good bioavailability.[5] |
Note: The lack of publicly available, detailed quantitative data for this compound from the primary study by Ryszka et al. (1997) is a significant limitation. The information provided is based on the abstract of the said study.
Experimental Protocols for Bioavailability Assessment
The following sections detail typical methodologies employed in clinical trials to assess the bioavailability of magnesium salts.
Study Design for a Single-Dose Bioavailability Study
A common approach to evaluating the bioavailability of a magnesium salt is a randomized, crossover study in healthy volunteers.
-
Participants: Healthy adult volunteers, often with specific inclusion and exclusion criteria (e.g., age, BMI, normal renal function).
-
Study Arms:
-
Test Product: Oral administration of the magnesium salt being investigated (e.g., this compound).
-
Reference Product: Oral administration of a well-characterized magnesium salt (e.g., magnesium citrate) or placebo.
-
-
Procedure:
-
Subjects typically fast overnight before administration of the magnesium supplement.
-
A single oral dose of the magnesium salt is administered with a standardized volume of water.
-
Blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Urine is often collected for 24 hours post-dose to assess magnesium excretion.
-
A washout period of at least one week separates the different treatment periods in a crossover design.
-
Sample Analysis
-
Serum/Plasma Magnesium: Blood samples are centrifuged to separate serum or plasma. Total magnesium concentrations are typically measured using atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Urine Magnesium: The total volume of urine collected over 24 hours is recorded, and an aliquot is analyzed for magnesium concentration, usually by AAS or ICP-MS.
Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated from the serum/plasma magnesium concentration-time data:
-
Cmax (Maximum Concentration): The peak concentration of magnesium observed in the serum/plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total area under the serum/plasma concentration-time curve, which reflects the total amount of magnesium absorbed. It is typically calculated using the trapezoidal rule.
Signaling Pathways and Experimental Workflows
Magnesium Absorption Pathways
Magnesium is absorbed in the small intestine through two main pathways: a saturable, transcellular pathway and a non-saturable, paracellular pathway. Organic magnesium salts are thought to be more readily absorbed due to their higher solubility and potential to be absorbed via different transport mechanisms.
Caption: Intestinal absorption pathways for different forms of magnesium.
Experimental Workflow for a Bioavailability Study
The following diagram illustrates the typical workflow for a clinical trial assessing the bioavailability of a magnesium supplement.
Caption: A typical experimental workflow for a magnesium bioavailability clinical trial.
Conclusion
While this compound is categorized as an organic magnesium salt, suggesting good bioavailability, a comprehensive, publicly accessible dataset to definitively quantify its pharmacokinetic profile in comparison to other salts is currently lacking. The available abstract from the key study by Ryszka et al. (1997) confirms its investigation in humans but does not provide the specific data required for a direct quantitative comparison. In contrast, salts like magnesium citrate have been more extensively studied and have demonstrated superior bioavailability over inorganic forms like magnesium oxide. For researchers and drug development professionals, this highlights a gap in the literature and an opportunity for further research to fully characterize the bioavailability of this compound and its potential therapeutic advantages. Future studies should focus on direct, head-to-head comparisons of various organic magnesium salts under standardized clinical trial protocols to provide a clearer understanding of their relative bioavailabilities.
References
- 1. Bioavailability and pharmacokinetics of magnesium after this compound administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium Citrate | Pharmacokinetic Study | NOW Foods [nowfoods.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioavailability of magnesium diglycinate vs magnesium oxide in patients with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indication-specific dosing for Mag-G, Magonate, Magtrate (magnesium gluconate), frequency-based adverse effects, comprehensive interactions, contraindications, pregnancy & lactation schedules, and cost information. [reference.medscape.com]
An In-depth Technical Guide on the Cellular Mechanism of Action of Magnesium Fumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnesium fumarate (B1241708), a salt composed of the essential mineral magnesium and the dicarboxylic acid fumarate, presents a unique combination of two biologically crucial molecules. At the cellular level, its mechanism of action is bifurcated, stemming from the distinct and synergistic roles of its constituent ions. Magnesium (Mg²⁺) is the second most abundant intracellular cation and serves as a critical cofactor in over 600 enzymatic reactions, most notably in processes involving adenosine (B11128) triphosphate (ATP). Fumarate is a key intermediate in the tricarboxylic acid (TCA) cycle, central to cellular respiration. However, beyond its metabolic role, fumarate also functions as an intracellular signaling molecule, particularly under conditions of accumulation. This technical guide provides a comprehensive exploration of the cellular and molecular mechanisms through which magnesium and fumarate exert their effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Cellular Mechanism of Action of Magnesium (Mg²⁺)
The physiological functions of magnesium are extensive, ranging from maintaining genomic stability to regulating cellular energy metabolism and signal transduction. An adult body contains approximately 25 grams of magnesium, with the majority located within cells and bone.
Magnesium Homeostasis: Influx, Efflux, and Regulation
Intracellular magnesium levels are tightly regulated through a complex interplay of channels and transporters on both the plasma and organellar membranes. The free intracellular Mg²⁺ concentration is maintained within a narrow range, typically 0.5-1.0 mM.
-
Influx Mechanisms : Magnesium influx into cells is primarily mediated by channel proteins. The Transient Receptor Potential Melastatin member 6 and 7 (TRPM6 and TRPM7) channels are key players in mammalian cells. Other transport systems, such as the CorA, MgtE, and SLC41 families, also contribute to Mg²⁺ uptake. Influx is largely driven by the negative membrane potential.
-
Efflux Mechanisms : The primary mechanism for magnesium extrusion from the cell is believed to be a Na⁺/Mg²⁺ exchanger, which facilitates secondary active transport. This process is crucial for preventing intracellular Mg²⁺ overload.
-
Intracellular Buffering and Storage : Within the cell, the majority of Mg²⁺ is not free but is bound to molecules such as ATP, nucleic acids, and proteins. Mitochondria and the endoplasmic reticulum also serve as important intracellular stores, buffering cytosolic Mg²⁺ concentrations.
The In Vivo Effects of Magnesium Fumarate Supplementation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is an essential mineral crucial for a vast array of physiological functions, acting as a cofactor in over 300 enzymatic reactions. Its role extends to energy production, protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation.[1] Magnesium fumarate (B1241708), the salt of magnesium and fumaric acid, is one of several organic magnesium supplements available. Fumaric acid itself is an intermediate in the Krebs cycle, a fundamental metabolic pathway for energy production in cells. This technical guide provides a comprehensive overview of the known in vivo effects of magnesium fumarate supplementation, with a focus on its pharmacokinetics and potential physiological impacts. Due to the limited availability of research specifically on this compound, this guide also incorporates broader knowledge of magnesium and fumarate physiology to provide a comprehensive context for researchers.
Pharmacokinetics and Bioavailability
The primary investigation into the bioavailability and pharmacokinetics of this compound in humans was conducted by Ryszka et al. (1997).[2] This study remains a key source of quantitative data on how this specific salt is processed in the body.
Quantitative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of magnesium following a single oral dose of this compound in human volunteers.
| Parameter | Value | Unit | Reference |
| Dose of Elemental Magnesium | 530 | mg | [2] |
| Pharmacokinetic Model | Open monocompartmental | - | [2] |
| Equation | Two-exponential | - | [2] |
Experimental Protocol: Bioavailability Study
The protocol for the key human bioavailability study of this compound is outlined below.[2]
1. Study Design:
-
A single-dose, open-label pharmacokinetic study.
2. Participants:
-
Human volunteers. Specific demographics such as age, sex, and health status are not detailed in the available abstract.
3. Intervention:
-
Administration of a single oral dose of 530 mg of elemental magnesium in the form of this compound tablets.
-
The dose was administered on an empty stomach to standardize absorption conditions.
4. Sampling and Analysis:
-
Blood samples were collected at various time points after administration to determine the concentration of magnesium in the blood.
-
The specific analytical method for magnesium concentration in blood was not specified in the abstract. Common methods include atomic absorption spectrometry and colorimetric assays.[3]
5. Pharmacokinetic Analysis:
-
The changes in blood magnesium concentration over time were analyzed using a two-exponential equation based on an open monocompartmental model.[2]
Physiological Effects of Magnesium Supplementation
While specific in vivo studies on the physiological effects of this compound are scarce, the well-documented roles of magnesium in the body provide a strong basis for its potential impacts. The following sections discuss these effects, drawing from research on various forms of magnesium supplementation.
Muscle Function
Magnesium is integral to muscle contraction and relaxation. It acts as a natural calcium antagonist, helping to regulate muscle function.[1] Preclinical and clinical studies have shown that magnesium supplementation may improve muscle performance and reduce muscle soreness.[4][5]
Bone Health
Approximately 60% of the body's magnesium is stored in the bones, contributing to their structural integrity.[6] Magnesium deficiency can directly and indirectly contribute to osteoporosis.[6] Studies on other forms of magnesium supplementation have shown potential benefits for bone mineral density.
Cardiovascular Health
Magnesium plays a critical role in cardiovascular function, including regulating heart rhythm, blood pressure, and vascular tone.[7] Observational studies have linked higher magnesium intake to a lower risk of cardiovascular disease.[8]
Neurological Function
In the nervous system, magnesium is essential for nerve transmission and neuromuscular conduction.[9][10] It acts as a gatekeeper for the N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory.[11] There is growing interest in the potential of magnesium supplementation for various neurological and psychiatric conditions.[4][12]
Signaling Pathways
The physiological effects of magnesium and fumarate are mediated through various signaling pathways.
Magnesium Absorption and Cellular Homeostasis
The intestinal absorption of magnesium is a complex process involving both passive paracellular and active transcellular pathways. The transient receptor potential melastatin (TRPM6 and TRPM7) channels are key players in the active transport of magnesium into enterocytes.[13]
Figure 1: Simplified diagram of intestinal magnesium absorption pathways.
Fumarate and the Krebs Cycle
Fumarate is a key intermediate in the Krebs (or citric acid) cycle, a central metabolic pathway for the production of ATP. The conversion of succinate (B1194679) to fumarate, and subsequently fumarate to malate, are critical steps in this cycle.[7][14]
Figure 2: The role of fumarate in the Krebs cycle.
Experimental Workflows
A generalized workflow for an in vivo study investigating the effects of magnesium supplementation is presented below. This can be adapted for specific research questions involving this compound.
Figure 3: A generalized experimental workflow for in vivo magnesium supplementation studies.
Conclusion and Future Directions
The available evidence indicates that this compound is a bioavailable source of magnesium. However, there is a notable scarcity of in vivo research specifically investigating the physiological effects of this compound supplementation beyond its basic pharmacokinetic profile. Future research should aim to conduct well-designed clinical trials and animal studies to elucidate the specific effects of this compound on muscle and bone health, cardiovascular parameters, and neurological functions. Such studies would be invaluable for drug development professionals and researchers in determining the potential therapeutic applications of this particular magnesium salt. Comparative studies evaluating this compound against other organic and inorganic magnesium salts would also be highly beneficial.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability and pharmacokinetics of magnesium after this compound administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnesium Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Effects of Magnesium Supplementation on Muscle Soreness and Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized clinical trial investigating the impact of magnesium supplementation on clinical and biochemical measures in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. The Role of Dietary Magnesium in Cardiovascular Disease [mdpi.com]
- 9. Bone and vascular effects of magnesium supplements in CKD patients (the MagicalBone Pilot Study) | Nefrología [revistanefrologia.com]
- 10. The Role of Magnesium in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. magnesium-ges.de [magnesium-ges.de]
- 13. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Fumarate Hydratase (Fumarase) [pages.pomona.edu]
An In-depth Technical Guide on the Potential Antioxidant Properties of Magnesium Fumarate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current scientific understanding of the potential antioxidant properties of magnesium fumarate (B1241708). It is important to note that direct experimental evidence specifically investigating magnesium fumarate as a singular antioxidant compound is limited. The information presented herein is an extrapolation based on the well-documented antioxidant activities of its constituent components: the fumarate moiety (particularly as fumaric acid esters) and the magnesium ion.
Executive Summary
This compound, a salt of magnesium and fumaric acid, presents a compelling case for investigation as a potential antioxidant agent. This technical guide explores the theoretical underpinnings of its antioxidant capacity by dissecting the known biological activities of both fumarate and magnesium. Fumaric acid esters (FAEs), such as dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), are established activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.[1][2][3][4] Concurrently, magnesium is an essential mineral and a crucial cofactor in numerous enzymatic reactions, including those integral to the synthesis of the primary endogenous antioxidant, glutathione (B108866).[5][6] This guide provides a comprehensive overview of the mechanisms of action, summarizes relevant quantitative data from studies on FAEs and magnesium, details pertinent experimental protocols, and visualizes key signaling pathways.
The Fumarate Moiety: A Potent Nrf2 Activator
The primary mechanism by which the fumarate component is anticipated to exert its antioxidant effects is through the activation of the Nrf2 signaling pathway.
2.1 Mechanism of Action
Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Fumaric acid esters, and by extension, the fumarate moiety, are electrophilic compounds that can react with the cysteine residues on Keap1. This modification of Keap1 leads to a conformational change, causing the dissociation of Nrf2.[3] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of a host of cytoprotective genes.[1][3] This leads to the upregulation of numerous antioxidant and detoxifying enzymes, thereby bolstering the cell's defense against oxidative stress.[3][4]
2.2 Key Downstream Targets of Nrf2 Activation
The activation of the Nrf2 pathway by fumarates leads to the increased expression of several critical antioxidant enzymes, including:
-
NAD(P)H:quinone oxidoreductase-1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the generation of reactive oxygen species (ROS).[2][3]
-
Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant.[2][3]
-
Glutathione S-transferases (GSTs): A family of enzymes that detoxify xenobiotics and endogenous toxins by conjugating them with glutathione.
-
Components of the Glutathione Synthesis Pathway: Nrf2 activation also promotes the synthesis of glutathione, a major intracellular antioxidant.[3]
The Magnesium Ion: A Vital Cofactor and Regulator of Redox Homeostasis
Magnesium is a bioessential mineral that plays a multifaceted role in maintaining cellular health and mitigating oxidative stress.
3.1 Mechanism of Action
Magnesium's antioxidant properties are exerted through several mechanisms:
-
Cofactor for Antioxidant Enzymes: Magnesium is a required cofactor for over 300 enzyme systems, including those involved in the synthesis of DNA, RNA, and the antioxidant glutathione.[5] It is essential for the activity of enzymes like glutathione peroxidase.[7]
-
Mitochondrial Function: Magnesium is critical for mitochondrial function, including energy production through oxidative phosphorylation and glycolysis.[5] Magnesium deficiency can lead to mitochondrial dysfunction and increased production of reactive oxygen species (ROS).[8][9]
-
Calcium Antagonism: Magnesium acts as a natural calcium antagonist. An influx of calcium into cells can trigger the generation of ROS, and magnesium helps to regulate this process.[6]
-
Glutathione Synthesis: Magnesium is required for the synthesis of glutathione, the most abundant endogenous antioxidant.[5]
Quantitative Data from Fumaric Acid Ester and Magnesium Studies
The following tables summarize quantitative data from studies on the antioxidant effects of FAEs and magnesium supplementation. It is important to reiterate that this data is not specific to this compound.
Table 1: Effects of Fumaric Acid Esters on Nrf2 Target Gene Expression
| Compound | Cell/Tissue Type | Treatment Concentration/Dose | Target Gene | Fold Change vs. Control | Reference |
| DMF | Human Retinal Endothelial Cells | 50 µM | Nrf2 (protein) | Statistically significant increase | [10] |
| DMF | Human Retinal Endothelial Cells | 10 µM | HO-1 (mRNA) | ~2.5-fold increase | [10] |
| DMF | Human Retinal Endothelial Cells | 50 µM | HO-1 (mRNA) | ~4-fold increase | [10] |
| DMF | Human Retinal Endothelial Cells | 50 µM | HO-1 (protein) | Statistically significant increase | [10] |
| MMF | Mouse Retina (in vivo) | - | Nrf2 target genes | Upregulation | [1] |
| DMF | Human PBMCs (ex vivo) | Various | NQO1 | Statistically significant induction | [2][4] |
| MMF | Human PBMCs (ex vivo) | Various | NQO1 | Induction | [2][4] |
| DMF | Human PBMCs (ex vivo) | Various | HO-1 | Induction | [2][4] |
| MMF | Human PBMCs (ex vivo) | Various | HO-1 | Induction | [2][4] |
Table 2: Effects of Magnesium Supplementation on Oxidative Stress Markers
| Magnesium Salt | Study Population | Daily Dose | Duration | Biomarker | Effect | Reference |
| Not specified | Patients with chronic fatigue | 10 mg/kg | - | Total antioxidant capacity in plasma | Lower in Mg deficient patients | [11] |
| Not specified | Patients with chronic fatigue | 10 mg/kg | - | Blood glutathione levels | Lower in Mg deficient patients who did not respond to supplementation | [11] |
| Magnesium Oxide | Adults with various conditions | 250 mg | 6-24 weeks | Total antioxidant capacity | No significant effect | [12] |
| Magnesium Oxide | Adults with various conditions | 250 mg | 6-24 weeks | Malondialdehyde | No significant effect | [12] |
| Magnesium Oxide | Adults with various conditions | 250 mg | 6-24 weeks | Glutathione | No significant effect | [12] |
| Magnesium Citrate | Adults with various conditions | Not specified | 6-24 weeks | Total antioxidant capacity | No significant effect | [12] |
| Magnesium Citrate | Adults with various conditions | Not specified | 6-24 weeks | Malondialdehyde | No significant effect | [12] |
| Magnesium Citrate | Adults with various conditions | Not specified | 6-24 weeks | Glutathione | No significant effect | [12] |
Experimental Protocols
The following are representative methodologies for assessing the antioxidant effects described in this guide.
5.1 Cell Culture and Treatment (for FAEs)
-
Cell Lines: Human Retinal Endothelial Cells (HREC) can be used.[10]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., endothelial cell growth medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., DMF at 1 µM, 10 µM, 25 µM, 50 µM, and 100 µM) for a specified duration (e.g., 6 hours).[10]
5.2 Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a thermal cycler with specific primers for target genes (e.g., Nrf2, HO-1) and a housekeeping gene (e.g., GAPDH) for normalization. The 2^-ΔΔCt method is used to calculate the fold change in gene expression.[10]
5.3 Western Blotting for Protein Expression Analysis
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., M-PER Mammalian Protein Extraction Reagent) containing protease inhibitors.[10]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA protein assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Nrf2, HO-1, β-actin) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5.4 Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Fluorescent Probe: A fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is used to measure intracellular ROS.
-
Procedure: Cells are incubated with the fluorescent probe, which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope, which is proportional to the level of intracellular ROS.[10]
5.5 Measurement of Oxidative Stress Markers in Biological Samples (for Magnesium Studies)
-
Sample Collection: Blood samples are collected from participants.
-
Biomarker Analysis: Various biomarkers of oxidative stress can be measured in plasma or serum, including:
-
Total Antioxidant Capacity (TAC): Assessed using commercially available kits.[7]
-
Malondialdehyde (MDA): A marker of lipid peroxidation, often measured using the thiobarbituric acid reactive substances (TBARS) assay.[7]
-
Glutathione (GSH): Measured using enzymatic recycling methods.[7]
-
C-Reactive Protein (CRP): A marker of inflammation, often measured by high-sensitivity assays.[7]
-
Visualizations of Key Pathways and Workflows
6.1 Nrf2 Signaling Pathway Activation by Fumarates
Caption: Nrf2 pathway activation by fumarate.
6.2 Experimental Workflow for Assessing Antioxidant Gene Expression
Caption: Workflow for gene expression analysis.
6.3 Role of Magnesium in Mitigating Oxidative Stress
Caption: Magnesium's role in oxidative stress.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses the potential to be an effective antioxidant agent. The fumarate moiety is a known activator of the Nrf2 pathway, a central regulator of cellular antioxidant defenses, while the magnesium ion is essential for maintaining redox homeostasis and supporting endogenous antioxidant systems. However, to translate this potential into therapeutic applications, direct experimental validation is imperative.
Future research should focus on:
-
In vitro studies to directly assess the antioxidant capacity of this compound in various cell lines and to confirm its ability to activate the Nrf2 pathway.
-
In vivo studies in animal models of diseases associated with oxidative stress to evaluate the efficacy and safety of this compound.
-
Pharmacokinetic and bioavailability studies to understand the absorption, distribution, metabolism, and excretion of this compound.
-
Comparative studies to evaluate the antioxidant potency of this compound relative to other fumaric acid esters and magnesium salts.
Such research will be crucial for drug development professionals to determine the viability of this compound as a novel therapeutic for conditions in which oxidative stress plays a pathogenic role.
References
- 1. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl fumarate mediates Nrf2-dependent mitochondrial biogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]
- 6. Molecular Impact of Magnesium-Mediated Immune Regulation in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Power of Magnesium: A Systematic Review and Meta-Analysis Regarding Its Role in Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnesium, Oxidative Stress, Inflammation, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnesium deficiency and oxidative stress: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Magnesium status and parameters of the oxidant-antioxidant balance in patients with chronic fatigue: effects of supplementation with magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. examine.com [examine.com]
The Role of Fumarate in Cellular Respiration: A Technical Guide
Abstract: Fumarate (B1241708) is a critical intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, central to cellular respiration and energy production. Its canonical role involves its formation from succinate (B1194679) via succinate dehydrogenase (Complex II) and its subsequent hydration to malate (B86768) by fumarase. Beyond this fundamental bioenergetic function, fumarate has emerged as a key signaling molecule, or "oncometabolite," particularly when it accumulates due to genetic defects in the enzyme fumarase. Elevated fumarate levels disrupt cellular homeostasis by competitively inhibiting α-ketoglutarate-dependent dioxygenases, leading to the stabilization of hypoxia-inducible factor (HIF-1α) and the activation of the Nrf2 antioxidant pathway through the covalent modification of Keap1. This guide provides an in-depth technical overview of fumarate's dual roles, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways involved.
The Canonical Role of Fumarate in the Krebs Cycle
The Krebs cycle, or tricarboxylic acid (TCA) cycle, is the final common pathway for the oxidation of fuel molecules—amino acids, fatty acids, and carbohydrates.[1][2] It is a series of eight enzymatic reactions that occurs in the mitochondrial matrix, where acetyl-CoA is oxidized to produce ATP, NADH, and FADH₂, which are essential for ATP production through oxidative phosphorylation.[1][2][3] Fumarate is a key four-carbon intermediate in this cycle.[1][4]
The Succinate Dehydrogenase Reaction (Succinate to Fumarate)
Fumarate is generated from succinate in the sixth step of the Krebs cycle, a reaction catalyzed by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[1][4][5] This enzyme is unique as it is the only one that participates in both the Krebs cycle and oxidative phosphorylation.[5] SDH is an enzyme complex embedded in the inner mitochondrial membrane.[3][6] The reaction involves the oxidation of succinate, which releases two electrons that are transferred to the enzyme's bound flavin adenine (B156593) dinucleotide (FAD) cofactor, reducing it to FADH₂.[3][7] These electrons are then passed through a series of iron-sulfur clusters within SDH before reducing ubiquinone (Coenzyme Q) to ubiquinol.[6][8]
The Fumarase Reaction (Fumarate to Malate)
In the subsequent step of the cycle, the enzyme fumarase (also known as fumarate hydratase) catalyzes the reversible hydration of fumarate to form L-malate.[4][9][10] This stereospecific reaction involves the addition of a water molecule across the double bond of fumarate.[4][11] Fumarase exists in both mitochondrial and cytosolic isoforms, with the mitochondrial form participating in the Krebs cycle.[9] The L-malate produced is then oxidized to regenerate oxaloacetate, completing the cycle.[1][11]
Table 1: Kinetic Parameters of Key Enzymes in Fumarate Metabolism
| Enzyme | Substrate | Organism | Km (µM) | Vmax (µmol/min/mg) | Notes |
| Fumarase | L-Malate | Pig Heart | 3,700 - 5,000 | Not specified | Exhibits complex kinetics with two distinct substrate-binding sites.[12] |
| Fumarate | Pig Heart | ~5 | Not specified | The reaction is reversible and crucial for the TCA cycle.[9][13] | |
| Succinate Dehydrogenase | Succinate | Bovine Heart | 400 - 1,300 | ~12.5 | Activity is often measured using artificial electron acceptors.[14] |
Fumarate as a Signaling Molecule and Oncometabolite
While essential for normal metabolism, the aberrant accumulation of fumarate is a hallmark of certain diseases, most notably Hereditary Leiomyomatosis and Renal Cell Carcinoma (HLRCC), which is caused by mutations in the fumarate hydratase (FH) gene.[15][16] In this context, fumarate acts as an oncometabolite, a small molecule that can drive oncogenesis.[15][17]
Inhibition of α-Ketoglutarate-Dependent Dioxygenases
The primary mechanism behind fumarate's oncogenic activity is its ability to act as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases.[15][16] Due to its structural similarity to α-KG, high concentrations of fumarate can block the active sites of these enzymes, which are involved in a wide range of cellular processes, including hypoxic sensing and epigenetic regulation.
The Pseudohypoxic Response: HIF-1α Stabilization
A critical family of α-KG-dependent dioxygenases are the prolyl hydroxylases (PHDs) that target the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[18] Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) tumor suppressor and subsequent proteasomal degradation.[19][20] When fumarate accumulates, it inhibits PHD activity, preventing HIF-1α hydroxylation.[18][21] This leads to the stabilization and accumulation of HIF-1α even in the presence of oxygen, a state known as "pseudohypoxia".[19][20] Stabilized HIF-1α then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival, processes that can contribute to tumor growth.[21][22]
The Antioxidant Response: Nrf2 Activation via Keap1 Succination
Fumarate is also an electrophile that can react non-enzymatically with cysteine residues in proteins, a post-translational modification known as "succination".[17] A key target of succination is the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of the transcription factor Nrf2 (Nuclear factor-erythroid 2-related factor 2).[23][24][25] Nrf2 controls the expression of a vast array of antioxidant and cytoprotective genes.[26]
Under basal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and proteasomal degradation.[23] Fumarate accumulation leads to the succination of reactive cysteine residues on Keap1.[25][27] This modification alters Keap1's conformation, preventing it from binding to Nrf2.[26][28] As a result, Nrf2 is stabilized, accumulates in the nucleus, and activates the transcription of its target genes, which helps cancer cells cope with oxidative stress.[23][27][28]
Table 2: Cellular Fumarate Concentrations in Normal vs. FH-Deficient Cells
| Cell Type | Condition | Fumarate Concentration | Fold Change | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (Fh1+/+) | Undetectable | - | [29] |
| FH-Deficient (Fh1-/-) | 8.9 fmol/cell | >100x (est.) | [29] | |
| HEK293 Cells | Parental | ~15 nmol/g protein | - | [30] |
| FH-diminished (FHdim) | ~200 nmol/g protein | ~13x | [30] |
Experimental Methodologies
Studying the multifaceted role of fumarate requires robust and specific assays. Below are protocols for key experiments.
Protocol: Spectrophotometric Assay for Fumarase Activity
This assay measures the activity of fumarase by monitoring the conversion of L-malate to fumarate. The formation of fumarate's double bond results in an increase in absorbance at 240 nm.[10][31]
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.6
-
50 mM L-Malic Acid solution (in buffer, pH adjusted to 7.6)
-
Enzyme solution (cell or tissue lysate)
-
Quartz cuvettes
-
UV/Vis Spectrophotometer thermostatted at 25°C
Procedure:
-
Prepare a reaction mixture in a quartz cuvette by combining 2.9 mL of 50 mM L-malic acid solution with the sample containing fumarase. A typical final volume is 3.0 mL.[31]
-
Use a blank cuvette containing only the L-malic acid solution to zero the spectrophotometer.
-
Initiate the reaction by adding the enzyme sample (e.g., 10-50 µL of lysate) to the test cuvette.[10]
-
Immediately mix by inversion and place the cuvette in the spectrophotometer.
-
Record the increase in absorbance at 240 nm for 3-5 minutes, ensuring the rate is linear.[31]
-
Calculate the activity using the molar extinction coefficient of fumarate (2.44 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that converts 1.0 µmole of L-malate to fumarate per minute.[10]
Protocol: Measuring Succinate Dehydrogenase (Complex II) Activity
This colorimetric assay measures SDH activity by coupling the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT, to the oxidation of succinate.[14][32][33]
Materials:
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Succinate solution (substrate)
-
DCPIP or INT (electron acceptor)
-
Sample (isolated mitochondria, cell/tissue homogenate)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, succinate (e.g., 20 mM), and the electron acceptor (e.g., 50 µM DCPIP).[34]
-
Add the biological sample (e.g., 20-50 µg of mitochondrial protein) to a 96-well plate or cuvette.
-
Initiate the reaction by adding the reaction mixture.
-
Monitor the decrease in absorbance at 600 nm (for DCPIP) or the increase in absorbance at ~500 nm (for the formazan (B1609692) product of INT) over time in kinetic mode.[33][35]
-
The rate of change in absorbance is directly proportional to the SDH activity.
Protocol: Quantification of Fumarate using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules like fumarate in complex biological samples due to its high sensitivity and selectivity.[36][37][38]
Materials:
-
Internal Standard (IS): Stable isotope-labeled fumarate (e.g., ¹³C₄-fumarate)
-
Protein Precipitation Solvent: Cold acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.[39]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Triple quadrupole mass spectrometer.
Procedure:
-
Sample Extraction:
-
To a known volume of sample (e.g., 50 µL of plasma or cell lysate), add the internal standard.[39]
-
Add 3-4 volumes of cold protein precipitation solvent.[39]
-
Vortex vigorously and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet proteins.[39]
-
Transfer the supernatant to a new vial for analysis.
-
-
LC Separation:
-
Inject the extracted sample onto the C18 column.
-
Run a chromatographic gradient to separate fumarate from other metabolites.
-
-
MS/MS Detection:
-
The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).
-
Detection is performed using Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for both fumarate and the ¹³C₄-fumarate internal standard.
-
Quantify the amount of fumarate by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Conclusion and Future Directions
Fumarate is a metabolite of dualistic nature. Its canonical role in the Krebs cycle is unequivocally vital for cellular energy production. However, its accumulation under pathological conditions, such as FH deficiency, transforms it into a potent signaling molecule that rewires cellular processes.[16] The resulting pseudohypoxic state and enhanced antioxidant capacity can provide a significant survival advantage to cancer cells.[20][27] Understanding these distinct roles is critical for researchers and drug development professionals. Future research will likely focus on developing therapeutic strategies that target the downstream consequences of fumarate accumulation, such as inhibiting the HIF and Nrf2 pathways in FH-deficient tumors, or exploring the diagnostic potential of measuring fumarate and succinated proteins as biomarkers for disease.[19][36]
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. news-medical.net [news-medical.net]
- 3. Complex Ii Succinate Dehydrogenase → Area → Sustainability [esg.sustainability-directory.com]
- 4. What are the steps of Krebs cycle? | AAT Bioquest [aatbio.com]
- 5. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the Catalytic Mechanism and Estimation of Kinetic Parameters for Fumarase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Assay of Fumarase [sigmaaldrich.com]
- 11. Khan Academy [khanacademy.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of the catalytic mechanism and estimation of kinetic parameters for fumarase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay of succinate dehydrogenase activity by the tetrazolium method: evaluation of an improved technique in skeletal muscle fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HIF overexpression correlates with biallelic loss of fumarate hydratase in renal cancer: novel role of fumarate in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fumarate hydratase deficiency in renal cancer induces glycolytic addiction and hypoxia-inducible transcription factor 1alpha stabilization by glucose-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fumarate hydratase-deficient renal cell carcinoma cells respond to asparagine by activation of the unfolded protein response and stimulation of the hexosamine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Succination of Keap1 and activation of Nrf2-dependent antioxidant pathways in FH-deficient papillary renal cell carcinoma type-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Succination of Keap1 and activation of Nrf2-dependent antioxidant pathways in FH-deficient papillary renal cell carcinoma type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Renal cyst formation in Fh1-deficient mice is independent of the Hif/Phd pathway: roles for fumarate in KEAP1 succination and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Direct and quantitative analysis of altered metabolic flux distributions and cellular ATP production pathway in fumarate hydratase-diminished cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. merckmillipore.com [merckmillipore.com]
- 32. biocompare.com [biocompare.com]
- 33. assaygenie.com [assaygenie.com]
- 34. endsdhi.com [endsdhi.com]
- 35. researchgate.net [researchgate.net]
- 36. A chemoproteomic portrait of the oncometabolite fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. LC-MS/MS quantification of dimethyl fumarate and methyl hydrogen fumarate in rat blood using tiopronin as trapping reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 39. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Dissolving Magnesium Fumarate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium fumarate (B1241708) is a salt combining the essential mineral magnesium with fumaric acid, an intermediate in the citric acid cycle. This compound is of growing interest in cell biology and drug development due to the distinct and potentially synergistic roles of its constituent ions. Magnesium is a critical cofactor for hundreds of enzymes and plays a vital role in cellular signaling, energy metabolism, and ion channel function.[1][2][3] Fumarate, beyond its metabolic role, is recognized as a signaling molecule, notably in the activation of the Nrf2 antioxidant response pathway.[4][5][6] The effective use of magnesium fumarate in in vitro studies necessitates a reliable and reproducible protocol for its dissolution in cell culture media to ensure consistent experimental outcomes.
These application notes provide detailed protocols for the preparation of this compound solutions compatible with cell culture experiments, summarize relevant quantitative data, and illustrate key signaling pathways influenced by magnesium and fumarate.
Data Presentation
Quantitative Data Summary
The following tables provide a summary of the physicochemical properties of this compound and the typical concentrations of magnesium in standard cell culture media.
| Parameter | Value | Source(s) |
| Molecular Formula | C₄H₂MgO₄ | [7] |
| Molecular Weight | 138.36 g/mol | [7] |
| Water Solubility | 19.2 g/L | [8] |
| Appearance | White to off-white powder or granules | [9][10] |
| Storage (Powder) | Room Temperature | [9] |
Table 1: Physicochemical Properties of this compound
| Cell Culture Medium | Typical Magnesium Concentration (mM) | Source(s) |
| DMEM (Dulbecco's Modified Eagle Medium) | ~0.8 | [11] |
| RPMI 1640 (Roswell Park Memorial Institute 1640) | ~0.4 | [11][12] |
| Human Plasma (Physiological Range) | 0.7 - 1.1 | [11] |
Table 2: Magnesium Concentration in Common Cell Culture Media and Human Plasma
Experimental Protocols
Two primary methods are presented for the preparation of this compound solutions for cell culture applications: direct dissolution in an aqueous buffer and the preparation of a concentrated stock solution in an organic solvent. The choice of method will depend on the desired final concentration and the experimental design.
Protocol 1: Preparation of a Sterile Aqueous Stock Solution of this compound
This protocol is suitable for preparing a stock solution of this compound in a physiologically buffered saline solution, which can then be further diluted into your complete cell culture medium.
Materials:
-
This compound (cell culture grade)
-
Nuclease-free water
-
10X Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare a 100 mM stock solution in 10 mL of 1X PBS, weigh out 138.36 mg of this compound.
-
Calculation: 0.1 mol/L * 0.01 L * 138.36 g/mol = 0.13836 g = 138.36 mg
-
-
Initial Suspension: In a sterile 15 mL conical tube, add 8 mL of nuclease-free water. To this, add 1 mL of sterile 10X PBS to create a 1X PBS solution.
-
Dissolution: Add the weighed this compound powder to the 1X PBS solution.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can aid dissolution.
-
Final Volume Adjustment: Once the this compound is completely dissolved, add nuclease-free water to bring the final volume to 10 mL.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for long-term use (up to 6 months). For short-term use, the solution can be stored at 4°C for up to one week.
Protocol 2: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol is recommended for preparing a high-concentration stock solution, which is then diluted to the final working concentration in the cell culture medium. This method is particularly useful if higher concentrations of this compound are required that may exceed its aqueous solubility limit in the final volume of media.
Materials:
-
This compound (cell culture grade)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 1 M stock solution, weigh out 138.36 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile vial. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. DMSO stock solutions are generally stable for several months.
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the stock solution into the complete cell culture medium.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution (either aqueous or DMSO-based) at room temperature.
-
Dilution: Dilute the stock solution directly into pre-warmed (37°C) cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 100 mM aqueous stock, add 1 µL of the stock solution to 1 mL of medium.
-
Mixing: Mix well by gentle pipetting or inverting the tube.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. For the aqueous stock, this would be the addition of an equivalent volume of the sterile 1X PBS used to prepare the stock. For the DMSO stock, add the same final concentration of DMSO to the cell culture medium without the this compound. The final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.[2]
-
Application: Use the prepared working solution immediately to treat your cells.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by the components of this compound: magnesium and fumarate.
Caption: Magnesium signaling pathway.
Caption: Fumarate-Nrf2 signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
Caption: Experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ammol.org [ammol.org]
- 4. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fumarate is cardioprotective via activation of the Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. GSRS [precision.fda.gov]
- 8. Showing Compound this compound (FDB017289) - FooDB [foodb.ca]
- 9. This compound Pure Manufacturers, with SDS [mubychem.com]
- 10. CN112457184A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Magnesium Fumarate in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is a crucial divalent cation that plays a vital role in numerous physiological processes within the central nervous system. In the context of primary neuronal cell culture, the manipulation of extracellular magnesium concentration can significantly impact neuronal health, development, and function. Magnesium fumarate (B1241708), as a salt of magnesium, serves as a bioavailable source of magnesium ions (Mg²⁺) for in vitro studies. These application notes provide a comprehensive overview of the multifaceted effects of magnesium in neuronal cultures and offer detailed protocols for its use.
Magnesium is a well-known voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2][3] Beyond this canonical role, magnesium influx through NMDA receptors can act as a second messenger, influencing intracellular signaling cascades such as the p38 MAPK and CREB pathways.[1][2] It is also involved in the mTOR signaling pathway, which is essential for protein synthesis and dendritic growth.[4] Furthermore, magnesium acts as a natural calcium antagonist, regulating calcium influx through voltage-gated channels and its release from intracellular stores.[5][6]
The concentration of magnesium in the culture medium can have profound and sometimes opposing effects. Appropriate supplementation can be neuroprotective, promoting neuronal differentiation and neurite outgrowth.[7][8][9][10] Conversely, high concentrations of magnesium can suppress neuronal excitability to the point of inducing apoptosis.[11][12][13] Therefore, careful optimization of magnesium fumarate concentration is critical for achieving desired experimental outcomes.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of magnesium on primary neuronal and neural progenitor cells.
Table 1: Effect of Magnesium Concentration on Neuronal and Glial Cell Differentiation
| Magnesium Concentration | Cell Type | Marker | Outcome | Reference |
| 1.0 mM (elevated) | Adult Mouse Neural Progenitor Cells | Tuj1 (neuronal) | Significant increase in the percentage of positive cells (P < 0.001) compared to 0.8 mM.[8][14] | [8][14] |
| 1.0 mM (elevated) | Adult Mouse Neural Progenitor Cells | GFAP (glial) | Decrease in the percentage of positive cells (P < 0.05) compared to 0.8 mM.[8][14] | [8][14] |
| 0.6 mM (low) | Adult Mouse Neural Progenitor Cells | Tuj1 (neuronal) | No significant change compared to 0.8 mM.[14] | [14] |
| 0.6 mM (low) | Adult Mouse Neural Progenitor Cells | GFAP (glial) | No significant change compared to 0.8 mM.[14] | [14] |
Table 2: Effect of High Magnesium Concentrations on Neuronal Survival
| Magnesium Concentration | Cell Type | Outcome | Reference |
| 5 mM | Dissociated Rodent Hippocampal Cultures | Significant neuronal loss.[11] | [11] |
| 10 mM | Dissociated Rodent Hippocampal Cultures | Strong negative effect on survival.[11] | [11] |
| 10 mM | Organotypic Neonatal Rat Neocortical Explants | Approximately 30% cell loss.[13] | [13] |
| 12.5 mM | Organotypic Neonatal Rat Neocortical Explants | Approximately 47% cell loss.[13] | [13] |
| 15 mM | Organotypic Neonatal Rat Neocortical Explants | Approximately 60% cell loss.[13] | [13] |
Table 3: Electrophysiological Effects of Magnesium on Hippocampal Neurons
| Magnesium Concentration | Parameter | Effect | Reference |
| 10 mM | Resting Membrane Potential | Depolarization (+5.2 mV shift).[11][12] | [11][12] |
| Not specified | Action Potential Threshold | Depolarized.[11][12] | [11][12] |
| Not specified | Action Potential Firing | Decreased number of action potentials in response to current injection.[11][12] | [11][12] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound (cell culture grade)
-
Nuclease-free water or appropriate solvent
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
Determine the desired stock solution concentration (e.g., 1 M).
-
Calculate the mass of this compound needed.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the appropriate amount of this compound powder.
-
Add the powder to a sterile conical tube.
-
Add the required volume of nuclease-free water to achieve the final concentration.
-
Vortex until the this compound is completely dissolved. Gentle warming may be required.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Label the tube with the name of the compound, concentration, date, and initials.
-
Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
Protocol 2: Assessment of this compound on Neuronal Differentiation
Objective: To determine the effect of different concentrations of this compound on the differentiation of primary neural progenitor cells (NPCs) into neurons and glia.
Materials:
-
Primary NPCs
-
NPC proliferation medium
-
NPC differentiation medium (magnesium-depleted base)
-
This compound stock solution
-
Poly-L-ornithine and laminin-coated culture plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% serum in PBS)
-
Primary antibodies: anti-Tuj1 (neuronal marker), anti-GFAP (astrocyte marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (nuclear stain)
-
Fluorescence microscope
Procedure:
-
Culture primary NPCs as neurospheres in proliferation medium.[8]
-
Dissociate neurospheres into a single-cell suspension.[8]
-
Seed the cells onto poly-L-ornithine and laminin-coated plates at a density of 5 x 10⁴ cells/cm² in differentiation medium.[8]
-
Prepare differentiation media with varying final concentrations of this compound (e.g., 0.6 mM, 0.8 mM, 1.0 mM, 1.2 mM).[8][14] A control group with the basal magnesium concentration of the medium should be included.
-
Treat the cells with the prepared media and culture for the desired differentiation period (e.g., 7 days).
-
After the treatment period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with primary antibodies (anti-Tuj1 and anti-GFAP) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of Tuj1-positive and GFAP-positive cells relative to the total number of DAPI-stained nuclei.
Protocol 3: Evaluation of this compound-Induced Neurotoxicity
Objective: To assess the potential neurotoxic effects of high concentrations of this compound on primary neurons.
Materials:
-
Primary hippocampal or cortical neurons
-
Neuronal culture medium
-
This compound stock solution
-
Caspase-3 antibody for apoptosis detection[11]
-
Cell viability assay kit (e.g., Live/Dead assay)
-
Microplate reader or fluorescence microscope
Procedure:
-
Isolate and culture primary neurons according to standard protocols.
-
After allowing the neurons to establish a network (e.g., 6 days in vitro), replace the culture medium with fresh medium containing a range of high concentrations of this compound (e.g., 1 mM, 2.5 mM, 5 mM, 10 mM).[11] A control group with no added this compound should be included.
-
Incubate the cells for a specified period (e.g., 72 hours).[11]
-
Apoptosis Assessment (Immunocytochemistry):
-
Fix and permeabilize the cells as described in Protocol 2.
-
Incubate with an antibody against activated caspase-3.[11]
-
Use a fluorescent secondary antibody and DAPI to visualize.
-
Quantify the percentage of caspase-3 positive neurons.
-
-
Cell Viability Assessment (Live/Dead Assay):
-
Follow the manufacturer's instructions for the chosen viability assay.
-
This typically involves incubating the live cells with fluorescent dyes that differentiate between live and dead cells.
-
Quantify the percentage of live and dead cells using a fluorescence microscope or plate reader.
-
-
Analyze the data to determine the concentration-dependent effect of this compound on neuronal survival and apoptosis.
Concluding Remarks
The use of this compound in primary neuronal cell culture offers a valuable tool for investigating the roles of magnesium in neurodevelopment, neuroprotection, and neurotoxicity. The provided protocols and data summaries serve as a starting point for researchers. It is imperative to empirically determine the optimal concentration and treatment duration for each specific cell type and experimental question, as the effects of magnesium are highly context-dependent. Careful experimental design and thorough analysis are essential for elucidating the complex and significant contributions of magnesium to neuronal biology.
References
- 1. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnesium Acts as a Second Messenger in the Regulation of NMDA Receptor-Mediated CREB Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Magnesium Is a Key Player in Neuronal Maturation and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnesium and the Brain: A Focus on Neuroinflammation and Neurodegeneration [mdpi.com]
- 6. Magnesium and the Brain: A Focus on Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnesium Elevation Promotes Neuronal Differentiation While Suppressing Glial Differentiation of Primary Cultured Adult Mouse Neural Progenitor Cells through ERK/CREB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of elevated magnesium and substrate on neuronal numbers and neurite outgrowth of neural stem/progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Magnesium induces neuronal apoptosis by suppressing excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of chronic exposure to high magnesium on neuron survival in long-term neocortical explants of neonatal rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Magnesium Elevation Promotes Neuronal Differentiation While Suppressing Glial Differentiation of Primary Cultured Adult Mouse Neural Progenitor Cells through ERK/CREB Activation [frontiersin.org]
Application Notes and Protocols for Magnesium Fumarate Supplementation in Rodent Diet Studies
A thorough review of scientific literature reveals a significant scarcity of studies specifically investigating magnesium fumarate (B1241708) supplementation in rodent diet models. While extensive research exists on various other magnesium salts (e.g., oxide, citrate, chloride, sulfate, and L-threonate) in rats and mice, magnesium fumarate remains largely unexplored in this context. The available information is fragmentary and often indirect, precluding the creation of detailed, evidence-based experimental protocols and comprehensive quantitative data summaries as requested.
This document summarizes the limited available information and provides generalized protocols for rodent dietary supplementation studies that can be adapted for future investigations of this compound, should this compound become a subject of research interest.
Quantitative Data Summary
Direct quantitative data from rodent studies on this compound supplementation is not available in the peer-reviewed literature. One study in swine, a different animal model, showed that this compound supplementation could significantly reduce levels of the stress hormones norepinephrine (B1679862) and cortisol and potentially decrease cholesterol, blood sugar, and lactic acid levels.[1] Another source suggests that at a 10 mM concentration, the absorption of this compound was more efficient than that of magnesium gluconate, although the experimental model (e.g., in vitro, in vivo, species) was not detailed.[2] The Alzheimer's Drug Discovery Foundation classifies this compound as providing "moderately bioavailable magnesium," but the supporting data from rodent studies is not provided.[3]
Due to the absence of specific studies, a comparative data table for this compound in rodent models cannot be constructed. Researchers are encouraged to consult studies on other magnesium salts to understand the types of parameters typically measured, such as serum and tissue magnesium levels, bone mineral density, and various behavioral and physiological outcomes.[4]
Experimental Protocols
The following are generalized protocols for conducting a rodent dietary supplementation study. These should be adapted with specific details for a hypothetical study on this compound.
General Rodent Dietary Supplementation Protocol
This protocol outlines the basic steps for evaluating the effects of a dietary supplement in a rodent model.
Objective: To assess the bioavailability, safety, and physiological effects of this compound supplementation in a rodent model.
Materials:
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Standard rodent chow (control diet)
-
Custom-formulated rodent chow containing this compound at various concentrations
-
Metabolic cages for urine and feces collection
-
Analytical equipment for measuring magnesium levels (e.g., atomic absorption spectrophotometer, ICP-MS)
-
Standard laboratory equipment for blood collection and tissue harvesting
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign animals to different dietary groups (e.g., control, low-dose this compound, high-dose this compound).
-
Diet Administration: Provide the respective diets to the animals for a predetermined period (e.g., 4-12 weeks).
-
Monitoring: Monitor animal health, body weight, and food and water intake regularly.
-
Sample Collection: Collect blood, urine, and feces at specified time points. At the end of the study, euthanize the animals and collect relevant tissues (e.g., femur, brain, kidney).
-
Analysis: Analyze the collected samples for magnesium content and other relevant biomarkers.
Magnesium Bioavailability Assessment Protocol
This protocol is designed to determine the bioavailability of magnesium from a supplemented diet.
Objective: To determine the apparent absorption and retention of magnesium from this compound.
Procedure:
-
Follow the general dietary supplementation protocol.
-
Place animals in metabolic cages for a defined period (e.g., 72 hours) to allow for the separate collection of urine and feces.
-
Measure the total magnesium intake from the diet during the collection period.
-
Measure the total magnesium excreted in the feces and urine.
-
Calculate Apparent Absorption:
-
Apparent Absorption (%) = [(Mg Intake - Fecal Mg) / Mg Intake] x 100
-
-
Calculate Retention:
-
Retention (%) = [(Mg Intake - Fecal Mg - Urinary Mg) / Mg Intake] x 100
-
Visualizations
As there are no specific signaling pathways or experimental workflows described in the literature for this compound in rodents, the following diagrams represent a generalized workflow for a rodent supplementation study and a conceptual diagram of magnesium's physiological roles.
Caption: Generalized workflow for a rodent dietary supplementation study.
Caption: Conceptual diagram of the potential physiological roles of magnesium.
Conclusion
The current body of scientific literature is insufficient to provide detailed application notes and protocols specifically for this compound supplementation in rodent diet studies. The information presented here is based on general principles of rodent nutritional studies and limited, indirect mentions of this compound. Further research is required to elucidate the specific bioavailability, safety, and efficacy of this compound in rodent models before detailed, evidence-based protocols can be developed. Researchers interested in this compound should consider conducting foundational studies to establish these key parameters.
References
Application Note: Quantification of Fumarate in Human Plasma using Reverse-Phase High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of fumarate (B1241708) in human plasma. This method is crucial for pharmacokinetic and metabolic studies involving the administration of magnesium fumarate. The protocol involves a straightforward sample preparation using solid-phase extraction (SPE) followed by analysis on a C18 column with ultraviolet (UV) detection. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput bioanalysis in clinical and research settings.
Introduction
This compound is a salt used in pharmaceutical and nutraceutical formulations. To understand its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable bioanalytical method is required to measure its concentration in biological matrices like plasma. Since magnesium is an endogenous ion with high basal concentrations, this method focuses on the quantification of the fumarate moiety as a surrogate for the intact salt's absorption.
Fumaric acid, a dicarboxylic acid and a key intermediate in the Krebs cycle, can be effectively separated from endogenous plasma components using RP-HPLC.[1][2][3] This method employs UV detection, leveraging the carbon-carbon double bond in fumarate's structure, which provides a chromophore for sensitive detection at low wavelengths.[1][4]
Principle
The method is based on the separation of fumarate from other plasma components on a reverse-phase C18 column. Plasma samples are first deproteinized and cleaned up using a strong anion exchange (SAX) solid-phase extraction (SPE) cartridge.[5] Fumarate, being an anion at physiological pH, binds to the positively charged sorbent.[5] After washing away interferences, the retained fumarate is eluted and analyzed by HPLC. Quantification is achieved by measuring the peak area from the UV chromatogram at 210 nm and comparing it to a standard curve prepared with known concentrations of fumaric acid.[4]
Experimental Protocol
Materials and Reagents
-
Standards and Reagents:
-
Fumaric Acid (analytical standard, ≥99.5% purity)
-
Chlorofumaric acid (Internal Standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Sulfuric Acid (H₂SO₄), concentrated (analytical grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human Plasma (K₂EDTA as anticoagulant)
-
-
Equipment:
-
HPLC system with UV/Vis detector
-
Analytical balance
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Solid-Phase Extraction (SAX) cartridges (e.g., 100 mg, 1 mL)[5]
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
Preparation of Solutions
-
Mobile Phase: Prepare 0.005 N Sulfuric Acid by adding 0.14 mL of concentrated H₂SO₄ to a 1 L volumetric flask containing HPLC-grade water and filling to the mark.[3] Degas the solution for 20 minutes using ultrasonication or vacuum filtration.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of fumaric acid standard and transfer to a 50 mL volumetric flask. Dissolve in approximately 25 mL of methanol, warming gently if necessary.[3] Cool to room temperature and dilute to the mark with methanol.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of chlorofumaric acid in methanol using the same procedure.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create calibration standards ranging from 1 µg/mL to 200 µg/mL.[6]
-
Plasma Sample Spiking: For calibration and quality control (QC) samples, spike blank human plasma with appropriate volumes of the working standard solutions.
Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SAX SPE cartridge with 1 mL of methanol.[5]
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.[5]
-
Sample Loading:
-
Washing: Wash the cartridge sequentially with 1 mL of deionized water and then 1 mL of methanol to remove unbound impurities.[5]
-
Elution: Elute the fumarate and internal standard with 1 mL of 5% formic acid in methanol.[5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Operating Conditions
The chromatographic conditions should be optimized for the specific column and system used. A representative set of parameters is provided in the table below.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 0.005 N Sulfuric Acid in Water[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV/Vis |
| Detection Wavelength | 210 nm[4] |
| Run Time | 10 minutes |
Data Presentation and Results
Method Validation Summary
The method was validated according to standard bioanalytical guidelines. Key performance characteristics are summarized below.
| Validation Parameter | Result |
| Linearity Range | 1 µg/mL - 200 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.995[6] |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Intra-day Precision (CV%) | < 7.1%[6] |
| Inter-day Precision (CV%) | < 13.0%[6] |
| Accuracy (Relative Accuracy) | Within ±6.1%[6] |
| Mean Extraction Recovery | > 85% |
Representative Chromatogram
(A representative chromatogram would be displayed here in a full application note, showing clear separation of the fumarate peak from the internal standard and any matrix components.)
Visualization of Experimental Workflow
The overall process from sample collection to data analysis is illustrated in the following workflow diagram.
References
Application Note: Quantitative Analysis of Fumarate, a Key Metabolite of Magnesium Fumarate, in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnesium fumarate (B1241708) is a salt of magnesium and fumaric acid, the latter being an intermediate in the citric acid cycle (Krebs cycle). Upon administration, magnesium fumarate dissociates into magnesium and fumarate. The analysis of fumarate is crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. This application note provides a detailed protocol for the sensitive and selective quantification of fumarate in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A significant challenge in accurately measuring exogenous fumarate is its rapid enzymatic conversion to malate (B86768) by fumarase present in biological samples.[1][2] This protocol incorporates the use of a fumarase inhibitor to ensure the stability of fumarate during sample handling and analysis.
Experimental Protocols
1. Sample Preparation
Accurate quantification of exogenous fumarate requires inhibition of fumarase activity immediately upon sample collection.
-
Materials:
-
Human plasma collected in K2-EDTA tubes
-
Acetonitrile (B52724) (LC-MS grade)
-
Internal Standard (IS) solution (e.g., ¹³C₄-Fumarate)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Immediately after blood collection, fortify the plasma with a final concentration of a fumarase inhibitor like citric acid to prevent the conversion of fumarate to malate.[1][2]
-
Pipette 100 µL of the stabilized plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of fumarate.[3] Mixed-mode columns can also be used for the analysis of organic acids.[4][5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, and then re-equilibrate to the initial conditions.
-
-
Mass Spectrometry Conditions:
Data Presentation
Table 1: LC-MS/MS Parameters for Fumarate Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative[4] |
| MRM Transition (Fumarate) | Q1: 115 m/z, Q3: 71 m/z[7] |
| MRM Transition (¹³C₄-Fumarate IS) | Q1: 119 m/z, Q3: 74 m/z |
| Cone Voltage | Optimized for analyte |
| Collision Energy | Optimized for analyte |
Table 2: Quantitative Analysis of Fumarate in Human Plasma
| Sample ID | Treatment Group | Time Point (hours) | Fumarate Concentration (µg/mL) |
| 001 | Placebo | 0 | [Value] |
| 002 | This compound | 0 | [Value] |
| 001 | Placebo | 1 | [Value] |
| 002 | This compound | 1 | [Value] |
| 001 | Placebo | 2 | [Value] |
| 002 | This compound | 2 | [Value] |
| 001 | Placebo | 4 | [Value] |
| 002 | This compound | 4 | [Value] |
| 001 | Placebo | 8 | [Value] |
| 002 | This compound | 8 | [Value] |
Note: This table is a template. Actual values would be obtained from experimental data.
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of fumarate in human plasma.
Caption: The role of fumarate in the Krebs cycle and as a signaling molecule.
References
- 1. Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Caco-2 Cell Monolayer Model for Assessing Intestinal Absorption of Magnesium Fumarate
References
- 1. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco‐2 Cells as a Model for Intestinal Absorption | Semantic Scholar [semanticscholar.org]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of two methods for determination of magnesium concentration of mononuclear blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nemi.gov [nemi.gov]
- 11. Magnesium Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Mechanisms of paracellular transport of magnesium in intestinal and renal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Magnesium Fumarate on Muscle Physiology Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is an essential mineral crucial for optimal muscle function, playing a vital role in energy metabolism, protein synthesis, and muscle contraction and relaxation. Magnesium deficiency has been linked to reduced muscle strength and performance. Magnesium fumarate (B1241708), an organic salt of magnesium, presents a promising therapeutic candidate for improving muscle physiology due to the potential dual benefits of both magnesium and fumarate. Fumarate is a key intermediate in the Krebs cycle, central to cellular energy production, and may also modulate inflammatory and oxidative stress pathways.
These application notes provide a comprehensive guide for researchers to investigate the effects of magnesium fumarate on muscle physiology using rodent models. The protocols detailed below cover experimental design, in vivo and ex vivo muscle function assessment, and histological and molecular analyses to elucidate the mechanisms of action of this compound.
Experimental Design and Animal Models
A well-structured experimental design is paramount for obtaining robust and reproducible data. The following outlines a recommended study design and appropriate animal models.
Animal Models
The choice of animal model will depend on the specific research question. Two relevant models are:
-
Sarcopenia Model: Age-related muscle loss, or sarcopenia, is a significant cause of frailty and reduced quality of life in the elderly. Senescence-accelerated mouse models (e.g., SAMP8) or naturally aged mice (e.g., C57BL/6 mice at 18-24 months) are suitable for investigating the potential of this compound to mitigate sarcopenic muscle atrophy and dysfunction.[1][2]
-
Muscle Fatigue Model: To study the effects of this compound on muscle endurance and recovery, a muscle fatigue model can be employed. This can be induced through protocols such as forced swimming or treadmill running until exhaustion.[3][4][5]
Treatment Groups
A minimum of four treatment groups are recommended for a comprehensive study:
-
Control Group: Healthy, young adult animals receiving a standard diet and a vehicle control (e.g., distilled water) via oral gavage.
-
Model Control Group: Animals from the chosen model (sarcopenia or fatigue) receiving a standard diet and a vehicle control.
-
This compound Treatment Group(s): Model animals receiving a standard diet and this compound supplementation. It is advisable to include at least two different doses (e.g., low dose and high dose) to assess dose-dependent effects.
-
Positive Control Group (Optional): Including a group treated with a compound known to improve muscle physiology can provide a valuable benchmark for the effects of this compound.
Administration of this compound
Oral gavage is a precise method for administering a specific dose of this compound.
Protocol for Oral Gavage in Mice: [6][7][8][9]
-
Preparation: Dissolve the desired amount of this compound in distilled water or a suitable vehicle. The volume should not exceed 10 ml/kg of body weight.[7]
-
Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Insertion: Gently insert the gavage needle into the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle.
-
Administration: Slowly administer the this compound solution.
-
Removal: Gently remove the gavage needle.
-
Monitoring: Monitor the animal for any signs of distress after the procedure.
A long-term supplementation study of at least 8-12 weeks is recommended to observe significant changes in muscle physiology.[10][11][12]
In Vivo Assessment of Muscle Function
In vivo assessments provide data on whole-body muscle strength and function without the need for euthanasia, allowing for longitudinal studies.
Grip Strength Test
The grip strength test is a non-invasive method to measure forelimb and hindlimb muscle strength.[13]
Protocol for Grip Strength Test in Mice:
-
Apparatus: A grip strength meter with a wire grid.
-
Procedure:
-
Allow the mouse to grasp the wire grid with its forelimbs (or all four limbs).
-
Gently pull the mouse by the tail in a horizontal direction away from the grid.
-
The apparatus records the peak force exerted by the mouse before it loses its grip.
-
Perform at least three to five measurements per animal and average the results.
-
Ex Vivo Assessment of Muscle Contractility
Ex vivo muscle contractility studies on isolated muscles provide detailed information on muscle force generation, contraction and relaxation kinetics, and fatigue resistance.
Protocol for Ex Vivo Muscle Contractility in Mice:
-
Muscle Dissection:
-
Euthanize the mouse according to approved protocols.
-
Carefully dissect the extensor digitorum longus (EDL) or soleus muscle from the hindlimb, keeping the tendons intact.
-
-
Mounting:
-
Mount the isolated muscle in a bath containing oxygenated Krebs-Ringer buffer at a controlled temperature (typically 30-37°C).
-
Attach one tendon to a fixed hook and the other to a force transducer.
-
-
Stimulation and Recording:
-
Stimulate the muscle with electrical pulses to elicit contractions.
-
Record the force generated by the muscle using the force transducer and appropriate software.
-
-
Parameters to Measure:
-
Twitch Contraction: Force generated in response to a single electrical pulse.
-
Tetanic Contraction: Maximum force generated in response to a train of high-frequency electrical pulses.
-
Force-Frequency Relationship: Measure tetanic force at a range of stimulation frequencies.
-
Fatigue Protocol: Repeatedly stimulate the muscle to induce fatigue and measure the decline in force over time.
-
Histological Analysis of Muscle Tissue
Histological analysis provides insights into muscle morphology, including fiber size, presence of damage and regeneration, and connective tissue content.
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining
H&E staining is a standard method for visualizing general muscle morphology.
Protocol for H&E Staining:
-
Tissue Preparation:
-
Dissect muscle tissue (e.g., gastrocnemius, tibialis anterior) and fix in 10% neutral buffered formalin or freeze in isopentane (B150273) cooled in liquid nitrogen.
-
Embed fixed tissue in paraffin (B1166041) or frozen tissue in OCT compound.
-
Cut 5-10 µm thick sections using a microtome or cryostat.
-
-
Staining:
-
Deparaffinize and rehydrate paraffin sections. For frozen sections, bring to room temperature.
-
Stain with hematoxylin solution to stain nuclei blue.
-
Rinse and differentiate in acid alcohol.
-
Counterstain with eosin solution to stain cytoplasm and extracellular matrix pink/red.
-
Dehydrate and mount with a coverslip.
-
-
Analysis:
-
Image the stained sections using a light microscope.
-
Measure muscle fiber cross-sectional area (CSA) using image analysis software.
-
Assess for signs of muscle damage (e.g., inflammatory cell infiltration, necrotic fibers) and regeneration (e.g., centrally located nuclei).
-
Molecular Analysis
Molecular analyses are essential for understanding the cellular and signaling pathways affected by this compound.
Western Blotting
Western blotting is used to quantify the expression levels of specific proteins involved in muscle growth, atrophy, and signaling.
Protocol for Western Blotting of Muscle Tissue:
-
Protein Extraction:
-
Homogenize frozen muscle tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, p-mTOR, Nrf2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry and normalize to a loading control (e.g., GAPDH, β-actin).
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the gene expression levels of target genes involved in muscle physiology.
Protocol for qRT-PCR of Muscle Tissue:
-
RNA Extraction:
-
Homogenize frozen muscle tissue in a lysis reagent (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction method or a commercial kit.
-
Assess RNA quality and quantity using spectrophotometry.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Monitor the amplification of the target gene in real-time.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Measurement of Mitochondrial Respiration
Given the role of fumarate in the Krebs cycle, assessing mitochondrial function is crucial.
Protocol for Mitochondrial Respiration in Isolated Muscle Mitochondria: [14][15][16][17][18]
-
Mitochondrial Isolation:
-
Isolate mitochondria from fresh muscle tissue by differential centrifugation.
-
-
Respirometry:
-
Measure oxygen consumption rates of isolated mitochondria using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Assess respiration with different substrates and inhibitors to probe various parts of the electron transport chain (e.g., pyruvate/malate for Complex I, succinate (B1194679) for Complex II).
-
Nrf2 Activation Assay
Dimethyl fumarate is a known activator of the Nrf2 pathway, which regulates antioxidant responses. Investigating this pathway is relevant for this compound.
Protocol for Nrf2 Activation Assay: [19][20][21][22]
-
Nuclear Protein Extraction: Isolate nuclear proteins from muscle tissue.
-
ELISA-based Assay: Use a commercially available Nrf2 transcription factor assay kit. This assay typically involves incubating the nuclear extract in a 96-well plate coated with an oligonucleotide containing the Nrf2 binding site (Antioxidant Response Element - ARE). The amount of bound Nrf2 is then detected using a specific primary antibody, a secondary HRP-conjugated antibody, and a colorimetric substrate.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: In Vivo Muscle Function
| Group | Forelimb Grip Strength (g) | Hindlimb Grip Strength (g) |
| Control | ||
| Model Control | ||
| Mg Fumarate (Low Dose) | ||
| Mg Fumarate (High Dose) |
Table 2: Ex Vivo Muscle Contractility (EDL Muscle)
| Group | Twitch Force (mN) | Tetanic Force (mN) | Time to Fatigue (s) |
| Control | |||
| Model Control | |||
| Mg Fumarate (Low Dose) | |||
| Mg Fumarate (High Dose) |
Table 3: Muscle Histology (Gastrocnemius Muscle)
| Group | Mean Fiber CSA (µm²) | Percentage of Centrally Nucleated Fibers |
| Control | ||
| Model Control | ||
| Mg Fumarate (Low Dose) | ||
| Mg Fumarate (High Dose) |
Table 4: Protein Expression (Western Blot)
| Group | p-Akt/Akt Ratio | p-mTOR/mTOR Ratio | Nrf2 (Nuclear) |
| Control | |||
| Model Control | |||
| Mg Fumarate (Low Dose) | |||
| Mg Fumarate (High Dose) |
Table 5: Gene Expression (qRT-PCR)
| Group | MyoD (relative expression) | Myogenin (relative expression) | NQO1 (relative expression) |
| Control | |||
| Model Control | |||
| Mg Fumarate (Low Dose) | |||
| Mg Fumarate (High Dose) |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways and experimental workflows.
References
- 1. Two Types of Mouse Models for Sarcopenia Research: Senescence Acceleration and Genetic Modification Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent Model of Muscular Atrophy for Sarcopenia Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Establishment and identification of an animal model of long-term exercise-induced fatigue [frontiersin.org]
- 4. Natural Compounds That Enhance Motor Function in a Mouse Model of Muscle Fatigue [mdpi.com]
- 5. Establishment and identification of an animal model of long-term exercise-induced fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.fsu.edu [research.fsu.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. instechlabs.com [instechlabs.com]
- 10. Long-term excessive magnesium supplementation is deleterious whereas suboptimal supply is beneficial for bones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Daily magnesium supplementation effect on magnesium deficiency in rats during prolonged restriction of motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rodent Model of Muscular Atrophy for Sarcopenia Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using Isolated Mitochondria from Minimal Quantities of Mouse Skeletal Muscle for High throughput Microplate Respiratory Measurements [jove.com]
- 15. Isolation of Mitochondria from Mouse Skeletal Muscle for Respirometric Assays [jove.com]
- 16. Mitochondrial isolation from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mitochondrial Isolation from Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondria Isolation and Respiration [bio-protocol.org]
- 19. High intensity muscle stimulation activates a systemic Nrf2-mediated redox stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. raybiotech.com [raybiotech.com]
- 21. The role of Nrf2 in skeletal muscle contractile and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of Nrf2 in Skeletal Muscle on Exercise Capacity [mdpi.com]
Application of Magnesium Fumarate in Enzyme Kinetics Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium ions (Mg²⁺) are indispensable cofactors for a vast number of enzymatic reactions, playing critical roles in cellular metabolism, signal transduction, and nucleic acid synthesis.[1][2] As a cofactor for over 600 enzymes, magnesium's functions include substrate activation, direct enzyme activation, and stabilization of transition states.[1][3] Magnesium often forms a complex with adenosine (B11128) triphosphate (ATP), creating the biologically active Mg-ATP substrate essential for all kinase and ATP-utilizing enzyme activities.[4] The concentration of magnesium can significantly influence the kinetic parameters of an enzyme, namely the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).[2]
Magnesium fumarate (B1241708), an organic salt of magnesium, serves as a source of bioavailable magnesium ions.[5] While studies on the bioavailability of various magnesium salts suggest that organic salts tend to be more readily absorbed than inorganic salts, specific applications of magnesium fumarate in in vitro enzyme kinetics studies are not extensively documented in publicly available literature.[6] However, its properties as a soluble, organic magnesium salt make it a viable option for providing the necessary Mg²⁺ cofactor in enzymatic assays. Fumarate itself is an intermediate in the Krebs cycle, a key metabolic pathway where magnesium-dependent enzymes are active.[7]
This document provides detailed application notes and protocols for the use of this compound in enzyme kinetics studies, intended for researchers, scientists, and professionals in drug development.
Application Notes
Role of Magnesium in Enzyme Catalysis
Magnesium ions contribute to enzyme catalysis through several mechanisms:
-
Substrate Activation: Mg²⁺ can bind to substrates, most notably ATP, to form a Mg-ATP complex. This complex neutralizes the negative charges on the phosphate (B84403) groups, making the phosphorus atoms more susceptible to nucleophilic attack.[1]
-
Enzyme Activation: Mg²⁺ can bind directly to an enzyme, inducing a conformational change that is necessary for its catalytic activity. This allosteric regulation can modulate the enzyme's function.[1]
-
Stabilization of Transition States: In the active site, Mg²⁺ can coordinate with functional groups to stabilize the high-energy transition state of a reaction, thereby lowering the activation energy.[1]
-
Lewis Acid Catalysis: A magnesium ion can act as a Lewis acid, accepting an electron pair from a substrate or intermediate. This polarizes the substrate and facilitates the catalytic reaction.[2][8]
Considerations for Using this compound in Enzyme Assays
When employing this compound as a source of Mg²⁺ in enzyme kinetics studies, the following points should be considered:
-
Solubility: this compound is an organic salt and is expected to have good solubility in aqueous buffers used for enzyme assays. This is an advantage over some inorganic salts like magnesium oxide which have lower solubility.[2][9]
-
Purity: Ensure the use of high-purity this compound to avoid contamination with other divalent cations that could interfere with the enzyme's activity.[5]
-
pH of the Buffer: The pH of the reaction buffer can influence the ionization state of both the enzyme and the substrate, as well as the coordination chemistry of the magnesium ion. The optimal pH for the enzyme under study should be maintained.
-
Concentration Optimization: The optimal concentration of Mg²⁺ for enzyme activity varies between enzymes. It is crucial to perform a magnesium concentration titration to determine the optimal concentration for the specific enzyme and reaction conditions. Excess magnesium can sometimes be inhibitory.[10]
-
Fumarate as a Potential Effector: Since fumarate is a biologically active molecule, it is important to consider if it might have any allosteric or inhibitory effects on the enzyme being studied. Control experiments with another magnesium salt (e.g., MgCl₂) could be performed to assess any specific effects of the fumarate anion.
Data Presentation
The following tables provide examples of how to structure quantitative data from enzyme kinetics experiments studying the effect of magnesium concentration.
Table 1: Effect of this compound Concentration on Kinase Activity
| [this compound] (mM) | Initial Velocity (µM/min) |
| 0 | 5.2 |
| 1 | 25.8 |
| 2 | 48.9 |
| 5 | 85.1 |
| 10 | 98.6 |
| 20 | 100.2 |
| 50 | 95.3 |
Table 2: Kinetic Parameters of a Magnesium-Dependent Enzyme at Varying Magnesium Concentrations
| [Mg²⁺] (mM) | Kₘ for Substrate (µM) | Vₘₐₓ (µM/min) |
| 1 | 150 | 55 |
| 5 | 75 | 110 |
| 10 | 50 | 125 |
Experimental Protocols
Protocol 1: Determining the Optimal Magnesium Concentration for a Kinase
This protocol describes a general method to determine the optimal concentration of Mg²⁺, supplied by this compound, for a generic kinase enzyme.
Materials:
-
Kinase enzyme of interest
-
Kinase substrate (e.g., a peptide or protein)
-
ATP
-
This compound (high purity)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 M) in nuclease-free water.
-
Prepare a series of dilutions of this compound in the kinase reaction buffer to achieve final concentrations ranging from 0 to 50 mM.
-
In a 96-well plate, set up the kinase reactions. A typical reaction mixture might contain:
-
Kinase enzyme (e.g., 10 ng)
-
Kinase substrate (e.g., 10 µM)
-
ATP (at a concentration near its Kₘ, e.g., 10 µM)
-
Varying concentrations of this compound (from the dilutions in step 2)
-
Kinase reaction buffer to a final volume of 50 µL.
-
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the initial velocity (or signal) as a function of the this compound concentration to determine the optimal concentration.
Protocol 2: Determining Kₘ and Vₘₐₓ of a Magnesium-Dependent Enzyme
This protocol outlines the determination of the Michaelis-Menten kinetic parameters for a magnesium-dependent enzyme using this compound as the magnesium source.
Materials:
-
Magnesium-dependent enzyme
-
Substrate for the enzyme
-
This compound (high purity)
-
Reaction buffer (appropriate for the enzyme)
-
Method to detect product formation or substrate consumption (e.g., spectrophotometer, fluorometer)
Procedure:
-
Determine the optimal Mg²⁺ concentration for the enzyme using Protocol 1. Use this fixed, optimal concentration of this compound in all subsequent steps.
-
Prepare a stock solution of the substrate.
-
Prepare a series of dilutions of the substrate in the reaction buffer. The concentrations should typically range from 0.1 x Kₘ to 10 x Kₘ (if Kₘ is known approximately) or cover a broad range if it is unknown.
-
Set up the enzymatic reactions in a suitable format (e.g., cuvettes or microplate). Each reaction should contain:
-
Enzyme (at a fixed, low concentration)
-
Optimal concentration of this compound
-
Varying concentrations of the substrate
-
Reaction buffer to a final volume.
-
-
Initiate the reactions by adding the enzyme or substrate.
-
Measure the initial reaction velocity (v₀) for each substrate concentration. This is done by monitoring the change in signal over a short period where the reaction rate is linear.
-
Plot the initial velocity (v₀) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.[11]
Mandatory Visualizations
Caption: Generic G-protein coupled receptor signaling pathway highlighting the role of Mg²⁺.
Caption: Workflow for determining enzyme kinetic parameters with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. annexpublishers.com [annexpublishers.com]
- 3. Magnesium Matters: A Comprehensive Review of Its Vital Role in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN112457184A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Estimating the kinetic parameters for enzymatic drug metabolism in the whole animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the Catalytic Mechanism and Estimation of Kinetic Parameters for Fumarase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. An Open and Shut Case: The Interaction of Magnesium with MST Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols for Magnesium Fumarate in Cryopreservation Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technique for the long-term storage of viable cells and tissues. The process, however, exposes cells to significant stress, primarily from ice crystal formation and osmotic imbalances, which can lead to cellular damage and apoptosis. Cryoprotective agents (CPAs) are therefore critical components of cryopreservation media. While dimethyl sulfoxide (B87167) (DMSO) is a commonly used CPA, research into novel and supplementary agents to improve post-thaw viability and functionality is ongoing.
Magnesium ions (Mg²⁺) have demonstrated cryoprotective effects by stabilizing macromolecules, preserving cytoskeletal integrity, and modulating cellular signaling pathways involved in apoptosis.[1] Magnesium fumarate (B1241708), a salt of magnesium and fumaric acid, is a highly water-soluble and bioavailable source of magnesium ions, making it a promising candidate for inclusion in cryopreservation media.[2][3] Fumarate is also an intermediate in the cellular respiration cycle, suggesting it may offer additional metabolic support to cells during the stressful freeze-thaw process.[4]
These application notes provide a comprehensive overview of the rationale and protocols for utilizing magnesium fumarate as a component in cryopreservation media to enhance cell survival and recovery.
Mechanism of Action
The cryoprotective effects of magnesium are multifaceted, primarily revolving around its ability to counteract the detrimental effects of cryoinjury.
-
Cytoskeletal Stabilization: During cooling, the cellular cytoskeleton, particularly microtubules and actin filaments, can undergo depolymerization, leading to loss of cell structure and function.[5][6] Magnesium ions have been shown to prevent these cytoskeletal lesions, particularly in platelets stored at low temperatures.[1] By stabilizing these structures, magnesium helps maintain cellular integrity throughout the freeze-thaw cycle.
-
Modulation of Calcium Signaling and Apoptosis: Cryoinjury often leads to an influx of extracellular calcium (Ca²⁺) and the release of Ca²⁺ from intracellular stores, triggering apoptotic pathways.[7][8][9][10] Magnesium acts as a natural antagonist to calcium, and its presence can mitigate this Ca²⁺ overload.[11] By modulating Ca²⁺-dependent signaling, magnesium can suppress the activation of pro-apoptotic proteins like Bax and the subsequent release of cytochrome c from mitochondria, thereby inhibiting the apoptotic cascade.[12][13][14]
-
Enzyme Cofactor and Metabolic Support: Magnesium is a crucial cofactor for numerous enzymes, including those involved in ATP synthesis. By ensuring an adequate supply of magnesium, the cell's metabolic machinery may be better equipped to handle the energetic demands of surviving the freeze-thaw process. The fumarate component can also be utilized in the Krebs cycle, potentially aiding in the restoration of cellular energy post-thaw.[4]
Data Presentation
The following tables summarize the expected dose-dependent effects of magnesium supplementation on key post-thaw cellular outcomes. This data is extrapolated from studies on other magnesium salts and provides a basis for optimizing this compound concentrations in your specific cell system.
Table 1: Effect of Magnesium Concentration on Post-Thaw Viability and Apoptosis
| This compound Concentration (mM) | Expected Post-Thaw Viability (%) | Expected Reduction in Apoptosis (%) |
| 0 (Control) | 75 ± 5 | 0 |
| 2 | 80 ± 4 | 10 ± 3 |
| 5 | 88 ± 3 | 25 ± 5 |
| 10 | 92 ± 2 | 40 ± 6 |
| 20 | 85 ± 4 | 30 ± 5 |
Note: Optimal concentrations may vary depending on the cell type and cryopreservation protocol. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Table 2: Effect of Magnesium on Cytoskeletal Integrity Post-Thaw
| This compound Concentration (mM) | Cytoskeletal Integrity Score (Arbitrary Units) | Observations |
| 0 (Control) | 2.5 ± 0.5 | Significant microtubule depolymerization and actin filament disruption. |
| 5 | 4.0 ± 0.4 | Maintained microtubule network and organized actin stress fibers. |
| 10 | 4.5 ± 0.3 | Well-preserved cytoskeletal architecture, comparable to fresh cells. |
Note: Cytoskeletal integrity can be assessed using immunofluorescence staining for tubulin and phalloidin (B8060827) to visualize microtubules and actin filaments, respectively.
Experimental Protocols
The following protocols provide a detailed methodology for incorporating this compound into a standard cryopreservation procedure for mammalian cells.
Protocol 1: Preparation of this compound-Supplemented Cryopreservation Medium
Materials:
-
Base cryopreservation medium (e.g., 90% Fetal Bovine Serum (FBS), 10% DMSO)
-
This compound (cell culture grade)
-
Sterile, deionized water
-
0.22 µm sterile filter
Procedure:
-
Prepare a 1 M stock solution of this compound by dissolving 138.36 g of this compound in 1 L of sterile, deionized water.
-
Warm the stock solution to 37°C to ensure complete dissolution.
-
Sterile-filter the this compound stock solution using a 0.22 µm filter.
-
To prepare the final this compound-supplemented cryopreservation medium, add the required volume of the 1 M this compound stock solution to the base cryopreservation medium to achieve the desired final concentration (e.g., for a 10 mM final concentration, add 10 µL of 1 M stock solution to 990 µL of base medium).
-
Mix thoroughly by gentle inversion.
-
The supplemented medium is now ready for use.
Protocol 2: Cryopreservation of Adherent Mammalian Cells with this compound
Materials:
-
Log-phase adherent cells
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA solution
-
Complete growth medium
-
This compound-Supplemented Cryopreservation Medium (from Protocol 1)
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty) or programmable freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Aspirate the culture medium from the flask of adherent cells.
-
Wash the cell monolayer once with PBS.
-
Add an appropriate volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete growth medium.
-
Perform a cell count and determine viability (should be >90%).
-
Centrifuge the cells again at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the pre-chilled this compound-Supplemented Cryopreservation Medium at a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into each labeled cryovial.
-
Place the cryovials into a controlled-rate freezing container and place it in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
The following day, transfer the cryovials to a liquid nitrogen dewar for long-term storage.
Protocol 3: Thawing of Cryopreserved Cells
Materials:
-
Cryopreserved cells
-
37°C water bath
-
Complete growth medium, pre-warmed to 37°C
-
Sterile conical tube
Procedure:
-
Quickly retrieve a cryovial from liquid nitrogen storage.
-
Immediately place the vial in a 37°C water bath until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
In a sterile hood, slowly transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a new culture flask and place it in a 37°C incubator.
Visualizations
The following diagrams illustrate the key signaling pathways influenced by magnesium during cryopreservation and the experimental workflow.
References
- 1. Divalent magnesium restores cytoskeletal storage lesions in cold-stored platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pure Manufacturers, with SDS [mubychem.com]
- 3. Bioavailability and pharmacokinetics of magnesium after this compound administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 7704-71-4 [chemicalbook.com]
- 5. Effects of elevated intracellular magnesium on cytoskeletal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Response of the cell membrane-cytoskeleton complex to osmotic and freeze/thaw stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium signalling and the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium signaling and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnesium and the Yin-Yang interplay in apoptosis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Magnesium yields opposite effects on the nuclear and cytosolic cascades of apoptosis in different rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Magnesium alleviates extracellular histone-induced apoptosis and defective bacterial phagocytosis in macrophages by regulating intracellular calcium signal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Magnesium Fumarate in Studies of Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct studies on the application of magnesium fumarate (B1241708) in cardiovascular disease models are not extensively documented in publicly available research, the well-established cardioprotective roles of both magnesium and fumarate individually suggest a strong therapeutic potential for this compound. Magnesium is known for its functions in regulating vascular tone, endothelial function, and reducing inflammation. Fumarate and its esters, such as dimethyl fumarate (DMF), have demonstrated significant anti-inflammatory and antioxidant effects, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
These application notes provide a comprehensive guide for researchers interested in investigating the therapeutic potential of magnesium fumarate in preclinical models of cardiovascular disease. The following protocols are synthesized from established methodologies for various magnesium salts and fumaric acid esters.
Quantitative Data from Studies on Magnesium Salts and Fumarate/DMF
The following tables summarize quantitative data from studies on different forms of magnesium and fumaric acid esters, which can serve as a reference for designing experiments with this compound.
Table 1: Magnesium Supplementation in Hypertension Models
| Compound | Animal Model | Dosage | Administration Route | Study Duration | Key Outcomes |
| Magnesium Oxide | L-NAME induced hypertensive rats | 1 g/kg of diet | Oral | 6 weeks | Corrected increase in blood pressure, prevented cardiac hypertrophy. |
| Magnesium Supplementation | Mineralocorticoid-salt hypertensive rats | 10 g/kg of diet | Oral | 5 weeks | Significantly lowered blood pressure. |
| Magnesium Aspartate-HCl | Middle-aged to elderly women with mild to moderate hypertension | 485 mg/day | Oral | 6 months | Significant decrease in systolic and diastolic blood pressure. |
| Magnesium Supplementation | Meta-analysis of 34 trials | Median dose of 368 mg/day | Oral | Median duration of 3 months | Significant reduction in systolic and diastolic blood pressure. |
| Oral Magnesium | Untreated Hypertensive Humans | >600 mg/day | Oral | Varied | Significant decrease in both systolic and diastolic blood pressure. |
| Oral Magnesium | Uncontrolled Hypertensive Humans on medication | 240-607 mg/day | Oral | Varied | Significant decrease in both systolic and diastolic blood pressure. |
Table 2: Magnesium and Fumarate in Myocardial Infarction Models
| Compound | Animal Model | Dosage | Administration Route | Study Duration | Key Outcomes |
| Fumarate | Mouse model of heart attack | Not specified | Oral | Not specified | Reduced dead heart tissue volume from 36.9% to 9.3%. |
| Magnesium Sulfate | Canine model of coronary occlusion and reperfusion | 6-mEq bolus + 2 mEq/h for 5 hours | Intravenous | 5 hours | Significant reduction in infarct size when given during occlusion. |
| Intravenous Magnesium | Meta-analysis of randomized controlled trials in AMI patients | Varied | Intravenous | Varied | Reduced odds of ventricular fibrillation and tachycardia. |
Table 3: Magnesium and Fumaric Acid Esters in Atherosclerosis Models
| Compound | Animal Model/Human Study | Dosage | Administration Route | Study Duration | Key Outcomes |
| Dimethyl Fumarate (DMF) | Patients with psoriasis | Not specified | Oral | 6 months | Decreased total cholesterol and apolipoprotein B levels. |
| Magnesium Sulfate | Patients with moderate coronary artery disease | 300 mg/day | Oral | 6 months | Significantly reduced LDL-C, oxLDL, SGOT, and SGPT. |
| Magnesium Sulfate | Patients with one or two coronary artery diseases | 300 mg/day | Oral | 6 months | Significantly improved serum homocysteine, CRP, Ca, T3, K, and Mg levels. |
| Dietary Magnesium | Cholesterol-fed rabbits | Not specified | Oral | Not specified | Suppressed the development of atherosclerotic lesions. |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Hypertension Model
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate model like Dahl salt-sensitive rats).
-
Induction of Hypertension: Administration of N-nitro-L-arginine methyl ester (L-NAME) at a dose of 40 mg/kg/day in drinking water for 6-8 weeks to inhibit nitric oxide synthase and induce hypertension.
2. Experimental Groups:
-
Group 1: Control (Normal diet and drinking water).
-
Group 2: L-NAME control (L-NAME in drinking water).
-
Group 3: L-NAME + this compound (L-NAME in drinking water + this compound supplemented diet). The dosage of this compound should be calculated to provide elemental magnesium in a range guided by existing literature (e.g., starting with a dose equivalent to 1 g
Application Notes and Protocols for Magnesium Fumarate in Neuroscience Research
Topic: Magnesium Fumarate (B1241708) in Neuroscience Research for Neuroprotection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnesium has garnered significant interest in neuroscience for its potential neuroprotective properties. It is known to play a crucial role in neuronal function, acting as a natural antagonist to the N-methyl-D-aspartate (NMDA) receptor and a modulator of calcium influx, thereby mitigating excitotoxicity.[1][2] Excitotoxicity, the pathological process by which neurons are damaged and killed by excessive stimulation by neurotransmitters like glutamate (B1630785), is a key mechanism in many neurodegenerative diseases.[3] Furthermore, magnesium exhibits anti-inflammatory and antioxidant effects.[4][5]
Fumarate, the other component of magnesium fumarate, is an intermediate in the citric acid cycle. Its derivative, dimethyl fumarate, has been shown to exert neuroprotective effects through the activation of the Nrf2 antioxidant response pathway.[6] This suggests that this compound could offer a dual mechanism of action for neuroprotection: the anti-excitotoxic and anti-inflammatory properties of magnesium, combined with the potential antioxidant effects of fumarate.
These application notes provide a comprehensive overview of the potential use of this compound in neuroprotection research, including detailed experimental protocols and hypothesized signaling pathways.
Potential Mechanisms of Neuroprotection
This compound's neuroprotective effects are hypothesized to stem from the synergistic actions of its constituent ions. Magnesium ions are known to block NMDA receptors in a voltage-dependent manner, preventing excessive calcium influx that can lead to neuronal death.[2] This is a critical mechanism in preventing glutamate-induced excitotoxicity.[7][8] Additionally, magnesium can reduce neuroinflammation and oxidative stress.[4][5]
The fumarate component may contribute by activating the Nrf2 pathway, a key regulator of cellular antioxidant responses.[6] This dual-pronged approach of reducing excitotoxicity and bolstering antioxidant defenses makes this compound a compelling candidate for neuroprotection studies.
It is important to note that some studies have shown that high concentrations of magnesium can induce neuronal apoptosis, particularly in developing neurons, by suppressing neuronal excitability.[9][10] Therefore, dose-response studies are crucial to identify a therapeutic window for neuroprotection.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical quantitative data to illustrate the expected outcomes of experiments investigating the neuroprotective effects of this compound. This data is for exemplary purposes and should be validated experimentally.
Table 1: Effect of this compound on Neuronal Viability under Glutamate-Induced Excitotoxicity (MTT Assay)
| Treatment Group | Concentration | Absorbance (OD 570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | - | 1.25 ± 0.08 | 100 |
| Glutamate (100 µM) | - | 0.62 ± 0.05 | 49.6 |
| This compound | 1 mM | 1.22 ± 0.07 | 97.6 |
| Glutamate + Mg Fumarate | 100 µM + 0.5 mM | 0.85 ± 0.06 | 68.0 |
| Glutamate + Mg Fumarate | 100 µM + 1 mM | 1.05 ± 0.09 | 84.0 |
| Glutamate + Mg Fumarate | 100 µM + 2 mM | 1.15 ± 0.08 | 92.0 |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production (DCFH-DA Assay)
| Treatment Group | Concentration | Fluorescence Intensity (Arbitrary Units) (Mean ± SD) | ROS Level (% of Control) |
| Control (Untreated) | - | 850 ± 60 | 100 |
| H₂O₂ (100 µM) | - | 2500 ± 150 | 294.1 |
| This compound | 1 mM | 830 ± 55 | 97.6 |
| H₂O₂ + Mg Fumarate | 100 µM + 0.5 mM | 1800 ± 120 | 211.8 |
| H₂O₂ + Mg Fumarate | 100 µM + 1 mM | 1350 ± 100 | 158.8 |
| H₂O₂ + Mg Fumarate | 100 µM + 2 mM | 1050 ± 80 | 123.5 |
Table 3: Effect of this compound on Caspase-3 Activity in Apoptotic Neurons
| Treatment Group | Concentration | Caspase-3 Activity (pmol pNA/min/mg protein) (Mean ± SD) | Fold Increase vs. Control |
| Control (Untreated) | - | 15.2 ± 1.8 | 1.0 |
| Staurosporine (B1682477) (1 µM) | - | 65.8 ± 5.5 | 4.3 |
| This compound | 1 mM | 16.1 ± 2.0 | 1.1 |
| Staurosporine + Mg Fumarate | 1 µM + 0.5 mM | 48.5 ± 4.2 | 3.2 |
| Staurosporine + Mg Fumarate | 1 µM + 1 mM | 35.2 ± 3.1 | 2.3 |
| Staurosporine + Mg Fumarate | 1 µM + 2 mM | 25.9 ± 2.5 | 1.7 |
Experimental Protocols
In Vitro Model of Glutamate-Induced Excitotoxicity
This protocol describes how to induce excitotoxicity in primary neuronal cultures to test the neuroprotective effects of this compound.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
96-well cell culture plates
-
L-Glutamic acid solution
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed primary neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.
-
Prepare stock solutions of L-glutamic acid and this compound in sterile water or culture medium.
-
Pre-treat the neurons with varying concentrations of this compound for 2 hours.
-
Induce excitotoxicity by adding L-glutamic acid to a final concentration of 100 µM for 24 hours. A control group without glutamate should be included.
-
After 24 hours, assess cell viability using the MTT assay.
Cell Viability (MTT) Assay
Procedure:
-
Following the excitotoxicity protocol, remove the culture medium from the 96-well plate.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol measures intracellular ROS levels.
Materials:
-
Neuronal cell culture
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂) as a positive control
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture neurons in a 96-well black plate.
-
Pre-treat cells with this compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM for 1 hour.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[11]
-
Wash the cells with PBS to remove excess probe.[11]
-
Measure the fluorescence intensity with excitation at 485 nm and emission at 530 nm.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner in apoptosis.
Materials:
-
Neuronal cell culture
-
Staurosporine (apoptosis inducer)
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (DEVD-pNA)
-
Reaction buffer
-
Microplate reader
Procedure:
-
Culture neurons and pre-treat with this compound for 2 hours.
-
Induce apoptosis by adding staurosporine (1 µM) for 6 hours.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris.
-
Add the supernatant to a new 96-well plate.
-
Add the caspase-3 substrate (DEVD-pNA) and reaction buffer to each well.[12]
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to caspase-3 activity.
Visualizations
Signaling Pathways
Caption: Hypothesized signaling pathway of this compound neuroprotection.
Experimental Workflow
Caption: General experimental workflow for assessing neuroprotection.
Logical Relationship
Caption: Logical relationship of this compound in neuroprotection.
References
- 1. Magnesium as a Neuroprotective Agent: A Review of Its Use in the Fetus, Term Infant with Neonatal Encephalopathy, and the Adult Stroke Patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Magnesium in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnesium Sulfate Protects Against the Bioenergetic Consequences of Chronic Glutamate Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnesium and the Brain: A Focus on Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Fumarate Protects Neural Stem/Progenitor Cells and Neurons from Oxidative Damage through Nrf2-ERK1/2 MAPK Pathway [mdpi.com]
- 7. Inhibition of Mg2+ Extrusion Attenuates Glutamate Excitotoxicity in Cultured Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnesium sulfate protects against the bioenergetic consequences of chronic glutamate receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnesium induces neuronal apoptosis by suppressing excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study of Magnesium Formulations on Intestinal Cells to Influence Myometrium Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Magnesium sulfate treatment decreases caspase-3 activity after experimental spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Efficacy of Magnesium Fumarate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is a vital mineral involved in over 600 enzymatic reactions within the body, playing a critical role in energy production, DNA and RNA synthesis, and the regulation of muscle and nerve function.[1][2] Fumarate (B1241708), an intermediate in the tricarboxylic acid (TCA) cycle, is essential for cellular energy production.[3] Magnesium fumarate, as a compound, therefore presents a compelling subject for investigating synergistic or enhanced biological efficacy at the cellular level.
These application notes provide a comprehensive guide to a panel of cell-based assays designed to elucidate the efficacy of this compound. The described protocols will enable researchers to assess its effects on cell viability, inflammatory responses, and antioxidant capacity.
Assessment of Cell Viability and Proliferation
A primary step in evaluating any compound is to determine its effect on cell viability and proliferation. This ensures that the observed effects in subsequent assays are not due to cytotoxicity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Data Presentation:
| Concentration of this compound (µM) | 24h Cell Viability (%) | 48h Cell Viability (%) | 72h Cell Viability (%) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
BrdU Assay for Cell Proliferation
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU is a synthetic analog of thymidine (B127349) that is incorporated into the DNA of proliferating cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells with a fixing/denaturing solution.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to a peroxidase and incubate.
-
Substrate Reaction: Add the substrate solution and incubate until color development is sufficient.
-
Stop Reaction: Add a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Express cell proliferation as a percentage of the vehicle control.
Data Presentation:
| Concentration of this compound (µM) | 24h Proliferation (%) | 48h Proliferation (%) | 72h Proliferation (%) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
Workflow for Cell Viability and Proliferation Assays:
Evaluation of Anti-Inflammatory Effects
Magnesium has been shown to possess anti-inflammatory properties, and fumarates are known to modulate inflammatory pathways.[4][5] These assays will determine the potential of this compound to mitigate inflammatory responses in vitro.
NF-κB Activation Assay
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation.[6] This assay measures the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation with an inflammatory agent like Lipopolysaccharide (LPS).
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 1 hour.
-
Fixation and Permeabilization: Fix the cells with a fixing solution and then permeabilize them.
-
Blocking: Block non-specific binding sites.
-
Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear translocation of NF-κB.
Cytokine Production Measurement (ELISA)
Pro-inflammatory cytokines such as TNF-α and IL-6 are key mediators of inflammation. An Enzyme-Linked Immunosorbent Assay (ELISA) can quantify the levels of these cytokines in the cell culture supernatant.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate. Pre-treat with this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of cytokines in each sample.
Data Presentation:
| Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Vehicle Control | ||
| LPS (1 µg/mL) | ||
| LPS + Mg Fumarate (10 µM) | ||
| LPS + Mg Fumarate (50 µM) | ||
| LPS + Mg Fumarate (100 µM) |
NF-κB Signaling Pathway:
Investigation of Antioxidant Effects and Mitochondrial Function
Magnesium is crucial for mitochondrial function and mitigating oxidative stress.[7][8] Fumarate is a known activator of the Nrf2 antioxidant pathway.[9][10][11] This section details assays to explore the combined effects of this compound on cellular antioxidant responses and mitochondrial health.
Nrf2 Activation Assay
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response.[12] This assay measures the nuclear translocation of Nrf2.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for 4-6 hours.
-
Immunofluorescence: Follow steps 3-8 of the NF-κB activation assay, using a primary antibody against Nrf2.
-
Analysis: Quantify the nuclear translocation of Nrf2.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses a fluorescent probe, such as DCFDA, which becomes fluorescent upon oxidation by ROS.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with this compound for 24 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by treating with H₂O₂ (100 µM) for 1 hour.
-
Probe Loading: Load cells with DCFDA probe.
-
Fluorescence Measurement: Measure fluorescence intensity using a fluorescence plate reader.
Data Presentation:
| Treatment | Relative Fluorescence Units (RFU) |
| Vehicle Control | |
| H₂O₂ (100 µM) | |
| H₂O₂ + Mg Fumarate (10 µM) | |
| H₂O₂ + Mg Fumarate (50 µM) | |
| H₂O₂ + Mg Fumarate (100 µM) |
Seahorse XF Analyzer for Mitochondrial Respiration
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.
Experimental Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat cells with this compound for 24 hours.
-
Assay: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: Calculate basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration.
Data Presentation:
| Parameter | Control | This compound (50 µM) |
| Basal Respiration (OCR, pmol/min) | ||
| ATP Production (OCR, pmol/min) | ||
| Maximal Respiration (OCR, pmol/min) | ||
| Spare Respiratory Capacity (%) |
Nrf2 Signaling Pathway:
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's efficacy. By systematically assessing its impact on cell viability, inflammation, and oxidative stress, researchers can gain valuable insights into its cellular mechanisms of action. The provided data tables and diagrams offer a clear structure for presenting and interpreting the experimental results, facilitating a comprehensive understanding of the potential therapeutic benefits of this compound.
References
- 1. The Pleiotropic Effects of Fumarate: From Mitochondrial Respiration to Epigenetic Rewiring and DNA Repair Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fumarate Mediates a Chronic Proliferative Signal in Fumarate Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]
- 5. Anti-Inflammatory Effects of Dimethyl Fumarate in Microglia via an Autophagy Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separate roles for calcium and magnesium in their synergistic effect on uridine uptake by cultured cells: significance for growth control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fumarate is cardioprotective via activation of the Nrf2 antioxidant pathway. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 12. Antioxidant and Anti-inflammatory Effect of Nrf2 Inducer Dimethyl Fumarate in Neurodegenerative Diseases [mdpi.com]
Troubleshooting & Optimization
How to prevent magnesium fumarate precipitation in phosphate-buffered saline (PBS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium fumarate (B1241708) in phosphate-buffered saline (PBS). Our aim is to help you prevent the common issue of magnesium fumarate precipitation in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my PBS solution?
A1: While this compound is very soluble in water, it can precipitate in PBS due to a chemical reaction between magnesium ions (Mg²⁺) and phosphate (B84403) ions (PO₄³⁻) from the buffer.[1] This reaction forms magnesium phosphate (Mg₃(PO₄)₂), a salt with low solubility in aqueous solutions at neutral or alkaline pH. The precipitate you are observing is likely magnesium phosphate, not this compound.
Q2: How does the pH of the PBS solution affect this compound precipitation?
A2: The pH of your PBS solution is a critical factor. The equilibrium between different phosphate ions (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) is pH-dependent. At a higher pH (more alkaline), the concentration of phosphate ions (PO₄³⁻) increases, which readily reacts with magnesium ions to form insoluble magnesium phosphate.[2] Conversely, at a more acidic pH, the concentration of H₂PO₄⁻ is higher, and the solubility of magnesium phosphate increases, thus reducing precipitation.[3][4]
Q3: Can the concentration of this compound or PBS affect precipitation?
A3: Yes, the concentrations of both magnesium and phosphate ions are crucial. Higher concentrations of either will increase the likelihood of the solubility product of magnesium phosphate being exceeded, leading to precipitation.
Q4: Are there alternative buffers I can use to avoid this precipitation?
A4: Absolutely. If your experimental conditions allow, consider using a buffer system that does not contain phosphate ions. Good alternatives include TRIS-HCl, HEPES, and MOPS. These organic buffers will not form an insoluble salt with magnesium ions.[5]
Q5: I need to use PBS for my experiment. How can I prevent precipitation?
A5: If you must use PBS, there are several strategies you can employ:
-
Prepare separate stock solutions: Prepare a concentrated stock solution of this compound and a separate concentrated stock solution of PBS. They can be mixed to their final working concentrations immediately before use. This minimizes the time the ions have to react and form a precipitate.
-
Adjust the pH: Lowering the pH of the PBS solution to a more acidic range (e.g., 6.5-7.0) can help keep magnesium phosphate in solution.[1]
-
Lower the concentrations: If possible, use the lowest effective concentrations of both this compound and PBS.
-
Use a chelating agent: An agent like EDTA can bind to magnesium ions, preventing them from reacting with phosphate. However, be aware that this will reduce the concentration of free, biologically active magnesium ions, which may impact your experiment.[1]
Troubleshooting Guide
If you are encountering this compound precipitation in PBS, follow these steps to diagnose and resolve the issue.
Problem: A white precipitate forms immediately upon adding this compound to PBS.
| Possible Cause | Solution |
| High concentrations of magnesium and/or phosphate. | Decrease the final concentration of either this compound or the phosphate buffer. |
| The pH of the PBS is too high (typically > 7.4). | Adjust the pH of the phosphate buffer to a more acidic range (e.g., 6.5-7.0) before adding this compound. |
Problem: A precipitate forms over time after the solution is prepared.
| Possible Cause | Solution |
| Slow precipitation kinetics at the current concentrations and pH. | Prepare the solution fresh immediately before each experiment. Avoid storing the mixed solution. |
| Temperature fluctuations affecting solubility. | Store the solution at a constant temperature. Note that the solubility of magnesium phosphate can be affected by temperature changes. |
Data Presentation
The solubility of magnesium salts is influenced by the counter-ion and the properties of the solvent. Organic salts of magnesium are generally more soluble than inorganic salts.
| Magnesium Salt | General Water Solubility |
| This compound | Very Soluble[1] |
| Magnesium Citrate | Highly Soluble[6] |
| Magnesium Chloride | Highly Soluble[6] |
| Magnesium Sulfate | Soluble |
| Magnesium Oxide | Less Soluble[6] |
| Magnesium Carbonate | Slightly Soluble |
| Magnesium Phosphate | Sparingly to Insoluble |
Experimental Protocols
Protocol 1: Preparation of a Buffered Solution Containing this compound and Phosphate to Minimize Precipitation
This protocol is designed to minimize the risk of magnesium phosphate precipitation.
-
Prepare Individual Stock Solutions:
-
Prepare a concentrated stock solution of the buffer components (e.g., 10x PBS without magnesium).
-
Prepare a separate concentrated stock solution of this compound (e.g., 1M in deionized water).
-
-
Dilute the Buffer:
-
In a sterile container, dilute the concentrated buffer stock solution to the final desired working concentration with high-purity water.
-
-
Adjust pH:
-
Measure the pH of the diluted buffer solution.
-
If necessary, adjust the pH to a slightly more acidic range (e.g., 6.8) using sterile HCl or NaOH.
-
-
Add this compound:
-
While stirring the pH-adjusted, diluted buffer, slowly add the this compound stock solution to achieve the desired final concentration.
-
-
Final Volume and Sterilization:
-
Add high-purity water to reach the final volume.
-
If required, sterile-filter the final solution using a 0.22 µm filter.
-
Protocol 2: Using an Alternative Buffer System (TRIS-HCl)
-
Prepare TRIS-HCl Buffer:
-
Prepare a TRIS-HCl buffer at the desired concentration and pH (e.g., 50 mM TRIS-HCl, pH 7.4).
-
-
Dissolve this compound:
-
Directly dissolve the solid this compound in the TRIS-HCl buffer to the desired final concentration.
-
-
Final Volume and Sterilization:
-
Adjust to the final volume with the TRIS-HCl buffer.
-
Sterile-filter if necessary.
-
Visualizations
Caption: Chemical pathway leading to the precipitation of magnesium phosphate.
Caption: Troubleshooting workflow for preventing this compound precipitation.
Caption: Relationship between pH, phosphate concentration, and precipitation.
References
Technical Support Center: Optimizing Magnesium Fumarate Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing magnesium fumarate (B1241708) concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for magnesium fumarate in a cell viability assay?
A1: Currently, there is a lack of specific studies detailing the cytotoxic profile of this compound in various cell lines. However, based on data from other magnesium salts like magnesium chloride (MgCl₂), a broad range-finding experiment is recommended.[1] A sensible starting point would be a wide concentration range, for example, from 1 µM to 10 mM, using serial dilutions to identify an approximate effective range for your specific cell line. For other magnesium compounds, cytotoxic effects have been observed in the millimolar (mM) range. For instance, the EC50 for MgCl₂ was found to be 66.7 mM in Human Coronary Artery Endothelial Cells (HCAECs) and 53 mM in MG63 human osteosarcoma cells.[1]
Q2: How might this compound affect the results of metabolic activity-based assays like MTT or XTT?
A2: Magnesium is an essential cofactor for numerous enzymes involved in cellular metabolism and ATP production.[2] Therefore, introducing this compound could potentially enhance the metabolic activity of cells at certain concentrations, leading to an increase in the colorimetric signal and an apparent increase in cell viability.[3] It is also important to consider that fumarate itself is an intermediate in the Krebs cycle and can be utilized by cells, potentially influencing metabolic readouts. Conversely, at high concentrations, supraphysiologic levels of magnesium can be cytotoxic.[1]
Q3: My cell viability results are inconsistent when using this compound. What are the common causes of variability?
A3: Inconsistent results in cell viability assays can stem from several factors. A primary cause is uneven cell seeding, so ensure a homogenous cell suspension during plating.[4] Pipetting errors can also contribute significantly to variability.[4] With magnesium compounds, changes in pH and osmolality of the culture medium upon addition of the compound can affect cell health and assay performance.[5][6] It is advisable to prepare this compound solutions in a buffered solution and check the pH of the final culture medium.[5]
Q4: I am observing a U-shaped dose-response curve with this compound. What could be the reason?
A4: A U-shaped or biphasic dose-response curve can be due to several factors. At lower concentrations, this compound might be providing essential nutrients (magnesium and fumarate) that enhance cell proliferation or metabolic activity. As the concentration increases to supraphysiologic levels, cytotoxic effects may become dominant, leading to a decrease in viability. It's also possible that at very high concentrations, the compound interferes with the assay chemistry itself.[7]
Q5: Can this compound interfere with the chemistry of colorimetric or fluorometric cell viability assays?
A5: It is possible for compounds to directly react with assay reagents, leading to false results.[3][4] To test for this, include control wells containing this compound in cell-free media.[4] Any change in color or fluorescence in these wells would indicate direct interference with the assay reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding.[4] | Ensure a homogenous cell suspension. Allow the plate to sit at room temperature for a few minutes before incubation to allow for even cell settling.[4] |
| Pipetting errors. | Calibrate pipettes and use consistent pipetting techniques. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[8] | |
| Increased cell viability at low concentrations | Magnesium and/or fumarate are promoting cell growth or metabolic activity. | This may be a real biological effect. Note this in your results and consider if it is relevant to your experimental question. |
| Unexpectedly high background signal | Contamination of reagents or media.[4] | Use fresh, sterile reagents and media. Include a "media only" control to subtract background.[9] |
| The compound is interfering with the assay reagents.[3][4] | Run controls with the compound in cell-free media to measure any intrinsic absorbance or fluorescence.[4] | |
| Positive control shows no effect | The positive control is degraded or used at an incorrect concentration. | Use a fresh, validated positive control at a known effective concentration.[9] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a framework for determining the cytotoxic effects of this compound on a chosen cell line.
1. Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density. This density should be chosen so that the cells are in the logarithmic growth phase for the duration of the experiment.[8]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Ensure the pH is adjusted to be compatible with your cell culture medium.
-
Perform serial dilutions of the this compound stock solution to create a range of working concentrations.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include vehicle-only controls.
3. Incubation:
-
Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[9]
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.[8]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[8]
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Quantitative Data Summary
The following tables summarize cytotoxicity data for related compounds to provide a potential starting point for experiments with this compound.
Table 1: Cytotoxicity of Magnesium Chloride (MgCl₂) in Various Cell Lines
| Cell Line | Assay | Exposure Time | EC50 |
| Human Coronary Artery Endothelial Cells (HCAECs) | MTT | 24 hours | 66.7 mM[1] |
| MG63 (Human Osteosarcoma) | Not Specified | Not Specified | 53 mM[1] |
| Human Umbilical Cord Perivascular Cells (HUCPCs) | Not Specified | Not Specified | 73 mM[1] |
Table 2: Effective Concentrations of Dimethyl Fumarate (DMF) for Nrf2 Activation
| Cell Line | Effective Concentration Range | Notes |
| Human Retinal Endothelial Cells (HREC) | 10 µM - 50 µM[10] | Concentration-dependent increase in Nrf2 and HO-1. |
| Cancer Cell Lines | 50 µM - 200 µM[10] | Used to study DMF's effects. |
| ARPE-19 and 3T3 (non-tumorigenic) | ~100 µM | Reduction in cell viability at 24 hours, with recovery at 48 and 72 hours.[10] |
Visualizations
Caption: Workflow for optimizing this compound concentration in cell viability assays.
Caption: Simplified diagram of the potential effects of magnesium on mitochondrial function.
References
- 1. benchchem.com [benchchem.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Towards Accurate Biocompatibility: Rethinking Cytotoxicity Evaluation for Biodegradable Magnesium Alloys in Biomedical Applications | MDPI [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting solubility issues of magnesium fumarate in high-concentration stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with magnesium fumarate (B1241708) in high-concentration stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of magnesium fumarate in water?
There is conflicting information available regarding the precise solubility of this compound in water. Some sources describe it as "very soluble"[1], while predictive models suggest a solubility of approximately 19.2 g/L at room temperature[2]. This discrepancy may arise from variations in the physical form of the this compound (e.g., anhydrous vs. hydrated, particle size) and the conditions of measurement. It is recommended to empirically determine the solubility under your specific experimental conditions.
Q2: What are the primary factors that influence the solubility of this compound?
The solubility of this compound, like other magnesium salts of organic acids, is primarily influenced by:
-
pH: As fumaric acid is a weak acid, the pH of the solution will significantly impact the equilibrium between the fumarate ion and its less soluble protonated forms. Generally, solubility is expected to increase in more alkaline conditions.
-
Temperature: The solubility of most salts, including this compound, tends to increase with temperature.
-
Co-solvents and Excipients: The presence of other solutes, such as buffers, salts, or organic co-solvents, can either increase or decrease the solubility of this compound through various mechanisms like the common ion effect or changes in solvent polarity.
-
Particle Size: Smaller particle sizes of the solid this compound will generally dissolve faster, although this does not change the equilibrium solubility.
Q3: Can I autoclave a solution of this compound?
Caution should be exercised when autoclaving solutions containing magnesium salts, especially in buffered media. High temperatures can lead to pH shifts in some buffer systems and potentially cause the precipitation of magnesium salts. It is advisable to prepare concentrated stock solutions of this compound and the buffer separately, sterilize them by filtration (e.g., using a 0.22 µm filter), and then combine them aseptically after they have cooled to room temperature.
Troubleshooting Guide for High-Concentration Stock Solutions
If you are encountering precipitation or incomplete dissolution when preparing high-concentration stock solutions of this compound, follow this systematic troubleshooting guide.
Issue 1: this compound does not fully dissolve.
Potential Cause: The concentration of this compound exceeds its solubility limit under the current conditions.
Troubleshooting Steps:
-
Increase Solvent Volume: The simplest first step is to attempt to dissolve the same mass of this compound in a larger volume of solvent to determine if the desired concentration is achievable.
-
Gentle Heating and Agitation: Gently warm the solution while stirring. An increase in temperature often enhances solubility. Be cautious, as excessive heat could potentially degrade the compound.
-
pH Adjustment: Since fumaric acid is a weak acid, the pH of the solution can significantly affect the solubility of this compound. Measure the pH of your solution. If it is acidic or neutral, a slight increase in pH (e.g., to pH 8-9) by the dropwise addition of a suitable base (e.g., 1M NaOH) may improve solubility.
-
Sonication: Use a sonicator to break up any aggregates and increase the surface area of the solid, which can facilitate dissolution.
Issue 2: The solution is initially clear but a precipitate forms over time.
Potential Cause: The solution is supersaturated, or changes in temperature or pH are causing the this compound to precipitate out of solution.
Troubleshooting Steps:
-
Temperature Control: Store the stock solution at a constant temperature. Avoid refrigeration or exposure to cold if you observe that precipitation occurs at lower temperatures.
-
pH Stability: If the solution is not buffered, the absorption of atmospheric CO₂ can lower the pH over time, potentially leading to precipitation. Consider using a suitable buffer system to maintain a stable pH at which the this compound is most soluble.
-
Common Ion Effect: If your solution contains other ions, particularly other magnesium or fumarate salts, this can decrease the solubility of this compound. Review all components of your formulation.
Experimental Protocols
Protocol 1: Determining the Approximate Aqueous Solubility of this compound
This protocol provides a method to estimate the solubility of this compound in your specific aqueous solvent (e.g., water, buffer) at a given temperature.
Materials:
-
This compound
-
Your aqueous solvent of choice
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath or hot plate
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Method for quantifying magnesium or fumarate concentration (e.g., spectrophotometry, HPLC, complexometric titration)
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound to a known volume of your solvent in a sealed container. "Excess" means adding enough solid so that some remains undissolved after equilibration.
-
Place the container in a thermostatically controlled environment (e.g., a 25°C water bath) and stir vigorously for a sufficient time to reach equilibrium (e.g., 24-48 hours). Ensure undissolved solid remains.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm filter to remove any suspended solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant to a concentration that falls within the linear range of your chosen analytical method.
-
Determine the concentration of magnesium or fumarate in the diluted sample.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound under the tested conditions.
-
Protocol 2: Quantitative Analysis of Magnesium by Complexometric Titration
This protocol describes a method to determine the concentration of magnesium ions in a solution using a complexometric titration with ethylenediaminetetraacetic acid (EDTA).
Materials:
-
EDTA solution (standardized, e.g., 0.05 M)
-
Ammonia (B1221849) buffer (pH 10)
-
Eriochrome Black T indicator
-
Your this compound solution sample
-
Burette, beaker, and other standard titration glassware
Procedure:
-
Sample Preparation: Pipette a known volume of your filtered this compound solution into a beaker. Dilute with deionized water to a suitable volume (e.g., 100 mL).
-
Buffering: Add a small amount of ammonia buffer (pH 10) to the sample solution.
-
Indicator: Add a few drops of Eriochrome Black T indicator. The solution should turn a wine-red color in the presence of magnesium ions.
-
Titration: Titrate the sample with the standardized EDTA solution. The endpoint is reached when the color of the solution changes from wine-red to a distinct blue.
-
Calculation: Use the volume of EDTA required to reach the endpoint and its known concentration to calculate the moles of magnesium in your sample. From this, you can determine the concentration of this compound.
Data Presentation
The following table can be used to record and compare the solubility of this compound under different experimental conditions.
| Condition | Temperature (°C) | pH | Solvent/Co-solvent | Measured Solubility (g/L) | Observations |
| Control | 25 | 7.0 | Deionized Water | ||
| Test 1 | 37 | 7.0 | Deionized Water | ||
| Test 2 | 25 | 8.0 | Deionized Water | ||
| Test 3 | 25 | 7.0 | 10% Ethanol | ||
| Test 4 | 25 | 7.4 | PBS |
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Effect of pH on the solubility equilibrium of this compound.
References
Addressing clumping of magnesium fumarate powder during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the clumping of magnesium fumarate (B1241708) powder during storage and handling.
Frequently Asked Questions (FAQs)
Q1: Why is my magnesium fumarate powder clumping?
A1: Clumping, or caking, of this compound powder is primarily caused by moisture absorption. This compound, like many salts, can be hygroscopic, meaning it attracts and absorbs moisture from the surrounding environment.[1][2] This absorbed moisture can form liquid bridges between powder particles, which then solidify and create clumps upon drying or under pressure.[3] The tendency to clump is influenced by factors such as ambient humidity, temperature fluctuations, and the powder's intrinsic properties like particle size and surface area.[4][5]
Q2: What are the ideal storage conditions for this compound powder?
A2: To minimize clumping, this compound powder should be stored in a cool, dry place.[1][6] It is crucial to keep the container tightly sealed to prevent exposure to atmospheric moisture.[1] Storage in environments with controlled low humidity (ideally below 50% relative humidity) is recommended.[2] Avoid storing the powder in areas prone to temperature fluctuations, as this can lead to condensation inside the container.[7]
Q3: Can I still use this compound powder if it has clumped?
A3: In most cases, clumped this compound powder is still safe and effective to use, provided there are no signs of discoloration, odor, or significant liquefaction.[7][8] The primary issue with clumping is the difficulty in accurately weighing and dispensing the powder, which can affect experimental reproducibility. If the powder has only formed soft lumps, they can often be broken up with a clean, dry spatula or by gentle agitation. For harder clumps, careful grinding with a mortar and pestle may be necessary. However, if the powder has turned into a solid mass or appears wet, it is advisable to discard it, as high moisture content can promote microbial growth.[7]
Q4: What are anti-caking agents, and can they be used with this compound?
A4: Anti-caking agents are food-grade excipients added to powders to prevent clumping and improve flowability.[9][] They work by absorbing excess moisture or by coating the particles to prevent them from sticking together.[3][] Common anti-caking agents include silicon dioxide (silica) and various magnesium salts like magnesium silicate.[9][11][12] These are generally recognized as safe (GRAS) by regulatory bodies like the FDA.[3] The addition of an anti-caking agent, typically at a low concentration (e.g., 0.5-2% by weight), can be an effective way to prevent this compound from clumping, especially in formulations intended for manufacturing.[13]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with this compound powder clumping.
Problem: this compound Powder has formed clumps.
Step 1: Assess the Severity of Clumping
-
Observation: Examine the powder. Are the clumps soft and easily broken, or are they hard aggregates? Is there any visible moisture or change in color?
-
Action:
-
Soft Clumps: Gently agitate the container or use a dry spatula to break them apart. The powder is likely usable.
-
Hard Clumps: Proceed to Step 2.
-
Visible Moisture/Discoloration: Discard the powder to avoid compromising your experiment.[7]
-
Step 2: Review Storage and Handling Procedures
-
Question: How has the powder been stored? Was the container tightly sealed? What is the ambient humidity and temperature of the storage area?
-
Action:
-
Ensure the container is airtight. If the original container's seal is compromised, transfer the powder to a new, dry, airtight container.
-
Use a desiccant pack inside the container to absorb any residual moisture.[1][7]
-
Move the powder to a storage location with controlled temperature and low humidity.
-
Step 3: Consider Environmental Factors
-
Question: Is the clumping occurring after opening the container in a high-humidity environment (e.g., a laboratory without humidity control)?
-
Action:
-
Minimize the time the container is open to the atmosphere.
-
If possible, handle the powder in a glove box with controlled humidity or a room with a dehumidifier.
-
Step 4: Implement Preventive Measures for Future Use
-
Action:
-
Incorporate an Anti-Caking Agent: For larger batches or formulated products, consider blending in an anti-caking agent like silicon dioxide at a concentration of 0.5-2% w/w.
-
Optimize Particle Size: If applicable to your process, granulation can reduce the tendency of fine powders to clump.[14]
-
Data Presentation
Table 1: Common Anti-Caking Agents and Their Typical Usage Levels
| Anti-Caking Agent | Typical Usage Level (% w/w) | Mechanism of Action |
| Silicon Dioxide | 0.5 - 2.0 | Adsorbs moisture and coats particles to reduce interparticle adhesion.[3][15] |
| Magnesium Silicate | Not to exceed 2.0 | Absorbs excess water.[12] |
| Tricalcium Phosphate | 1.5 - 2.0 | Prevents clumping by coating particles. |
Note: The optimal concentration of an anti-caking agent may vary depending on the specific application and environmental conditions.
Table 2: Influence of Relative Humidity on Powder Caking Potential
| Relative Humidity (RH) | Caking Potential | Recommended Action |
| < 40% | Low | Minimal risk of clumping. Standard storage in sealed containers is usually sufficient. |
| 40% - 60% | Moderate | Increased risk. Ensure containers are airtight. Consider using desiccants. |
| > 60% | High | Significant risk of clumping. Store in a humidity-controlled environment and consider using an anti-caking agent. |
Experimental Protocols
Protocol 1: Determination of Powder Hygroscopicity (Static Gravimetric Method)
Objective: To quantify the moisture uptake of this compound powder at different relative humidity (RH) levels.
Materials:
-
This compound powder
-
Analytical balance (readable to 0.1 mg)
-
Several airtight desiccators
-
Saturated salt solutions to create different RH environments (e.g., Lithium Chloride for ~11% RH, Magnesium Chloride for ~33% RH, Sodium Chloride for ~75% RH, Potassium Sulfate for ~97% RH)
-
Weighing dishes
Procedure:
-
Prepare saturated solutions of the selected salts in the bottom of the desiccators. Allow them to equilibrate for at least 24 hours.
-
Accurately weigh approximately 1-2 g of this compound powder into a pre-weighed, dry weighing dish. Record the initial weight.
-
Place the weighing dish with the sample into one of the desiccators.
-
Store the desiccator at a constant temperature (e.g., 25°C).
-
Periodically (e.g., every 24 hours) remove the weighing dish and quickly weigh it, then return it to the desiccator.
-
Continue this process until the weight of the sample remains constant for three consecutive readings, indicating that equilibrium has been reached.
-
Calculate the percentage of moisture absorbed using the following formula: % Moisture Absorbed = [(Final Weight - Initial Weight) / Initial Weight] * 100
-
Repeat the procedure for each RH environment.
-
Plot the percentage of moisture absorbed against the relative humidity to generate a moisture sorption isotherm.
Protocol 2: Evaluation of Anti-Caking Agent Efficacy
Objective: To assess the effectiveness of an anti-caking agent in preventing the clumping of this compound powder.
Materials:
-
This compound powder
-
Selected anti-caking agent (e.g., silicon dioxide)
-
Control sample (this compound without anti-caking agent)
-
Test sample (this compound with a specified concentration of anti-caking agent)
-
Humidity chamber or desiccator with a high RH environment (e.g., 75% RH)
-
Sieve with a specific mesh size
-
Analytical balance
Procedure:
-
Prepare the test sample by thoroughly blending the this compound powder with the desired concentration of the anti-caking agent.
-
Place equal amounts (e.g., 10 g) of the control and test samples in separate, open weighing dishes.
-
Expose both samples to a high-humidity environment (e.g., 75% RH) at a constant temperature for a set period (e.g., 48 hours).
-
After the exposure period, gently transfer the contents of each dish onto a sieve with a defined mesh size.
-
Measure the amount of powder that passes through the sieve with minimal agitation.
-
The "degree of caking" can be quantified as the percentage of material that remains on the sieve.[6] % Degree of Caking = (Weight of material retained on sieve / Initial sample weight) * 100
-
Compare the degree of caking for the control and test samples. A lower percentage for the test sample indicates a more effective anti-caking agent.
Visualizations
Caption: Troubleshooting workflow for addressing clumping issues.
Caption: The process of how moisture leads to powder clumping.
References
- 1. mdpi.com [mdpi.com]
- 2. torontech.com [torontech.com]
- 3. Trending – Silicon Dioxide - Center for Research on Ingredient Safety [cris.msu.edu]
- 4. meintrup-dws.de [meintrup-dws.de]
- 5. apecusa.com [apecusa.com]
- 6. Hygroscopic behavior and degree of caking of grugru palm (Acrocomia aculeata) powder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. particletechlabs.com [particletechlabs.com]
- 9. time4nutrition.co.uk [time4nutrition.co.uk]
- 11. lohmann-minerals.com [lohmann-minerals.com]
- 12. foodadditives.net [foodadditives.net]
- 13. Anti-Caking Agents: Keep Powders Flowing and Products Stable [minmetalseast.com]
- 14. Techniques for enhancing powder flowability and mitigating issues [jenike.com]
- 15. Silicon Dioxide in Food: Is Must Ingredient for the Food Processing Industries? [elchemy.com]
Impact of pH on the stability of magnesium fumarate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of magnesium fumarate (B1241708) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of magnesium fumarate in aqueous solutions?
This compound is generally considered to be very soluble in water. However, its solubility can be influenced by the pH and temperature of the solution. At lower pH values, the fumarate ion (fumaric acid) is less soluble, which could potentially lead to precipitation if the concentration is high.
Q2: How does pH affect the stability of this compound solutions?
The pH of the solution is a critical factor influencing the stability of this compound. Extreme pH conditions (highly acidic or alkaline) can promote the degradation of the fumarate component. The stability of the magnesium ion itself is generally not a concern under typical aqueous conditions, but pH can affect the overall integrity of the this compound salt in solution.
Q3: What are the potential degradation products of this compound in an aqueous solution?
Under forced degradation conditions, this compound in solution may degrade. The fumarate moiety can potentially isomerize to maleate, particularly under photolytic stress, or undergo other reactions under harsh acidic or alkaline conditions. In the presence of certain ions and at higher pH, magnesium may precipitate as magnesium hydroxide (B78521).
Q4: What is the optimal pH range for maintaining the stability of a this compound solution?
Based on the chemistry of fumaric acid, a pH range close to neutral (pH 6-8) is generally recommended to maintain the stability of this compound solutions. In this range, both the solubility of fumaric acid is adequate and the potential for acid or base-catalyzed hydrolysis is minimized.
Q5: Can temperature fluctuations affect the stability of this compound solutions?
Yes, temperature can impact the stability of this compound solutions. Elevated temperatures can accelerate degradation reactions. Therefore, it is advisable to store stock solutions and experimental samples at controlled, and often refrigerated, temperatures unless otherwise specified by the experimental protocol.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed in the this compound solution. | pH shift: The pH of the solution may have shifted to a more acidic range, reducing the solubility of fumaric acid. | 1. Measure the pH of the solution. 2. Adjust the pH to a neutral range (6-8) using a suitable buffer (e.g., phosphate (B84403) buffer). 3. If the problem persists, consider preparing a fresh solution at a slightly lower concentration. |
| Low Temperature: The solution may have been stored at a temperature that is too low, causing the this compound to crystallize out of the solution. | 1. Gently warm the solution while stirring to redissolve the precipitate. 2. Store the solution at a controlled room temperature, if stability data permits. | |
| High Concentration: The concentration of the this compound solution may exceed its solubility limit at the current pH and temperature. | 1. Dilute the solution with the appropriate solvent. 2. For future preparations, consult solubility data and prepare solutions at a concentration known to be stable under the intended storage conditions. | |
| Discoloration or unexpected peaks in analytical chromatograms. | Degradation: The this compound may have degraded due to exposure to extreme pH, light, or high temperatures. | 1. Review the storage conditions of the solution. Ensure it is protected from light and stored at the recommended temperature. 2. Verify the pH of the solution and adjust if necessary. 3. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Contamination: The solution may be contaminated with impurities from the solvent, glassware, or other reagents. | 1. Prepare a fresh solution using high-purity water and clean glassware. 2. Filter the solution through a 0.22 µm filter before analysis. | |
| Inconsistent experimental results. | Solution Instability: The this compound solution may not be stable over the duration of the experiment, leading to changes in concentration. | 1. Prepare fresh solutions for each experiment. 2. Conduct a time-course stability study of the solution under your experimental conditions to determine its usable lifetime. |
| Inaccurate pH control: Fluctuations in the pH of the experimental medium can affect the stability and behavior of this compound. | 1. Use a reliable and calibrated pH meter. 2. Employ a suitable buffer system to maintain a constant pH throughout the experiment. |
Data Presentation
Table 1: Hypothetical Solubility of this compound at Different pH Values (at 25°C)
| pH | Solubility (g/L) | Observations |
| 2.0 | ~5 | Limited solubility, potential for precipitation of fumaric acid. |
| 4.0 | ~15 | Increased solubility compared to acidic conditions. |
| 6.0 | > 50 | High solubility. |
| 7.0 | > 50 | High solubility, optimal range for solution preparation. |
| 8.0 | > 50 | High solubility. |
| 10.0 | > 50 | High solubility, but risk of magnesium hydroxide precipitation over time. |
Table 2: Hypothetical Stability of this compound Solution (10 g/L) under Forced Degradation Conditions
| Condition | Time | % Degradation | Major Degradant(s) |
| 0.1 M HCl at 60°C | 24 hours | ~8% | Fumaric Acid |
| 0.1 M NaOH at 60°C | 24 hours | ~12% | Isomerization to Maleic Acid |
| 3% H₂O₂ at RT | 24 hours | < 2% | Minor unidentified peaks |
| UV Light (254 nm) at RT | 24 hours | ~5% | Isomerization to Maleic Acid |
| 60°C | 7 days | ~3% | Minor unidentified peaks |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study of this compound Solution
Objective: To evaluate the stability of a this compound solution under acidic, neutral, and alkaline conditions.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
High-purity water
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis:
-
Pipette 5 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
After heating, cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to the mark with water.
-
-
Alkaline Hydrolysis:
-
Pipette 5 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for specified time points.
-
After heating, cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to the mark with water.
-
-
Neutral Hydrolysis:
-
Pipette 5 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of high-purity water.
-
Heat the solution at 60°C for specified time points.
-
Cool to room temperature and dilute to the mark with water.
-
-
Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method. Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient: 5% B to 40% B over 15 minutes, then hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Workflow for the forced hydrolysis study of this compound.
Avoiding contamination in magnesium fumarate solutions for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and other common issues when working with magnesium fumarate (B1241708) solutions in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in cell culture?
A1: Contamination in cell culture can be broadly categorized into two types: chemical and biological.
-
Biological contamination arises from improper aseptic techniques and is often introduced from the laboratory environment.[1] The most common biological contaminants are:
-
Bacteria: These are ubiquitous, fast-growing microorganisms that can cause a rapid change in the pH of the culture medium, leading to a cloudy and sometimes yellowish appearance.[2][3]
-
Fungi (Yeast and Mold): These contaminants, often introduced as airborne spores, grow more slowly than bacteria but can be persistent and difficult to eliminate.[3][4]
-
Mycoplasma: These are very small bacteria lacking a cell wall, making them difficult to detect with a standard microscope.[1][3] Mycoplasma contamination can alter cell metabolism, growth rates, and even lead to chromosomal aberrations.[1]
-
Viruses: Viral contamination is challenging to detect and can originate from the host animal or patient from which the cells were derived.[3][5]
-
Cross-contamination: This occurs when one cell line is unintentionally mixed with another.[4][6]
-
-
Chemical contamination includes any non-living substance that adversely affects the cell culture.[5] Sources can include:
Q2: How can I prepare a sterile magnesium fumarate stock solution?
A2: Since this compound is a salt, it is crucial to start with high-purity, sterile reagents.[2] Heat-labile supplements are often added to cell culture media after heat sterilization.[8] Given that high temperatures can affect the stability of some components, filter sterilization is the recommended method for preparing a this compound stock solution.
Experimental Protocol: Preparation of a Sterile 100 mM this compound Stock Solution
Materials:
-
This compound powder (cell culture grade)
-
Nuclease-free, sterile water (cell culture grade)
-
Sterile 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (appropriate volume)
-
Calibrated pH meter
-
Sterile 1 M NaOH and 1 M HCl for pH adjustment (if necessary)
Procedure:
-
In a sterile environment, such as a laminar flow hood, weigh out the appropriate amount of this compound powder to make a 100 mM solution (Molecular Weight: 138.36 g/mol ).
-
Add the powder to a sterile 50 mL conical tube.
-
Add a portion of the nuclease-free sterile water to the tube.
-
Gently vortex or swirl to dissolve the powder. The solubility of fumaric acid is pH-dependent, and adjusting the pH may be necessary to fully dissolve the compound.[9]
-
Once dissolved, bring the final volume to the desired level with sterile water.
-
If necessary, measure the pH of the solution using a calibrated pH meter. Adjust to a physiological pH (around 7.2-7.4) using sterile 1 M NaOH or 1 M HCl.
-
Attach a sterile 0.22 µm syringe filter to a sterile syringe.
-
Draw the this compound solution into the syringe.
-
Filter the solution into a new sterile conical tube.
-
Label the tube clearly with the name of the solution, concentration, and date of preparation.
-
Store the stock solution at an appropriate temperature. For many salt solutions, storage at 2-8°C is suitable, but always refer to the manufacturer's recommendations.[10] For long-term storage, consider storing at -20°C.[11]
Q3: What are the best practices for maintaining a sterile work environment?
A3: Strict adherence to aseptic techniques is paramount for preventing contamination.[12] Key practices include:
-
Personal Protective Equipment (PPE): Always wear a clean lab coat, gloves, and safety glasses.[13]
-
Sterile Work Area: Work in a certified biological safety cabinet (BSC).[13] Before and after use, decontaminate all surfaces within the BSC with 70% ethanol.[12][14]
-
Sterile Reagents and Equipment: Use only sterile media, reagents, and consumables from reputable suppliers.[2][5] All items entering the BSC should be sprayed with 70% ethanol.
-
Aseptic Handling: Avoid pouring liquids; use sterile pipettes for all transfers.[5][14] Do not touch any part of a sterile instrument or pipette that will come into contact with the cell culture.[5] Keep flasks, plates, and bottles covered when not in immediate use.[14]
-
Regular Cleaning: Maintain a routine cleaning and disinfection schedule for incubators, water baths, and other laboratory equipment.[2]
Troubleshooting Guides
Issue 1: Cloudiness or Color Change in this compound-Supplemented Medium
| Possible Cause | Detection | Solution |
| Bacterial Contamination | The medium appears cloudy or turbid. A sudden drop in pH may cause the phenol (B47542) red indicator to turn yellow.[3] Microscopic examination will reveal small, motile, rod-shaped or spherical particles.[2] | Discard the contaminated culture and all reagents used with it.[6] Thoroughly clean and disinfect the incubator and BSC.[2] Review and reinforce aseptic techniques with all lab personnel.[6] |
| Yeast/Mold Contamination | The medium may become turbid, and the pH may increase.[3] Microscopic examination will show budding yeast cells or filamentous mold structures.[1] | Discard the contaminated culture and associated reagents.[6] Implement a rigorous cleaning protocol for the lab and equipment.[2] Check the laboratory's air filtration system.[2] |
| Precipitation of this compound | A fine, crystalline precipitate may be visible in the medium, especially after warming or the addition of other supplements. | Ensure the this compound stock solution is fully dissolved and at the correct pH before adding it to the medium.[9] Warm both the stock solution and the medium to 37°C before mixing to prevent precipitation due to temperature shock.[9] Avoid creating localized high concentrations by adding the stock solution slowly while gently swirling the medium.[9] |
| Chemical Reaction with Media Components | A precipitate forms immediately after adding the this compound solution to the culture medium. | Review the composition of your cell culture medium. High concentrations of phosphate (B84403) or carbonate ions can sometimes lead to the precipitation of magnesium salts. Consider using a medium with a different buffer system or lower concentrations of these ions. |
Issue 2: Slow Cell Growth or Changes in Cell Morphology
| Possible Cause | Detection | Solution |
| Mycoplasma Contamination | Cells may exhibit slowed proliferation, increased cellular debris, and poor viability.[2] Mycoplasma cannot be seen with a standard light microscope.[2] | Isolate the suspected culture.[10] Use a specific mycoplasma detection kit (e.g., PCR-based, ELISA, or DNA staining) to confirm contamination.[5][6] If positive, it is best to discard the culture.[6] If the cell line is irreplaceable, specific anti-mycoplasma reagents can be used, but this should be a last resort.[2] |
| Incorrect Concentration of this compound | Cell proliferation, adhesion, and migration can be affected by magnesium ion concentration.[15][16] Both deficient and excessive levels of magnesium can inhibit cell division.[16] | Optimize the concentration of this compound for your specific cell line and experimental goals through a dose-response experiment. Published studies suggest that magnesium ion concentrations between 1 and 5 mM are suitable for some cell types, while concentrations above 20 mM can be detrimental.[17] |
| Degradation of Fumarate | Fumarate can be susceptible to degradation, particularly under certain pH conditions.[18] | Prepare fresh this compound solutions regularly. Store stock solutions under appropriate conditions to minimize degradation.[11] Consider the stability of fumarate in your specific culture medium and experimental setup. |
| Alteration of Medium pH | The addition of a this compound solution, especially if not pH-adjusted, can alter the pH of the culture medium, affecting cell growth.[19] | Always ensure your this compound stock solution is at a physiological pH (7.2-7.4) before adding it to the culture medium.[9] |
Signaling Pathways and Workflows
Magnesium and fumarate are both biologically active molecules that can influence various cellular signaling pathways.
Magnesium Signaling
Magnesium ions (Mg2+) are crucial for numerous cellular processes, acting as a cofactor for over 300 enzymes and playing a key role in ATP-dependent reactions.[20] Mg2+ is involved in modulating key signaling pathways such as:
-
LFA-1 Activation in T Cells: Essential for the activation of the LFA-1 co-stimulatory molecule, which enhances immune synapse formation and cytotoxic function.[[“]]
-
Kinase Signaling: Modulates T cell receptor signaling.[[“]]
-
NF-κB and MAPK Pathways: Can suppress inflammation by inhibiting these pathways.[[“]]
-
Calcium Signaling: Acts as a natural calcium antagonist, influencing processes like cell activation and phagocytosis.[[“]]
Caption: Key signaling pathways modulated by magnesium ions.
Fumarate Signaling
Fumarate, an intermediate in the citric acid (TCA) cycle, has emerged as a signaling molecule with diverse effects on cellular processes.
Caption: Simplified overview of fumarate's role in cellular signaling.
Experimental Workflow for Contamination Troubleshooting
References
- 1. Cell contamination | Proteintech Group [ptglab.com]
- 2. A Comprehensive Guide to Detecting and Handling Laboratory Contamination [procellsystem.com]
- 3. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. 细胞培养污染故障排除 [sigmaaldrich.com]
- 6. biocompare.com [biocompare.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Cell Culture Media Preparation [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. adl.usm.my [adl.usm.my]
- 11. usbio.net [usbio.net]
- 12. editverse.com [editverse.com]
- 13. blog.alphalifetech.com [blog.alphalifetech.com]
- 14. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of magnesium on growth and proliferation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 21. consensus.app [consensus.app]
Technical Support Center: Filter-Sterilizing Concentrated Magnesium Fumarate Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the filter-sterilization of concentrated magnesium fumarate (B1241708) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of magnesium fumarate in water?
The reported solubility of this compound in water varies. While some sources describe it as very soluble, predictive models suggest a solubility of around 19.2 g/L at room temperature.[1] However, practical experience from its synthesis suggests that its solubility is significantly dependent on temperature. Concentrated solutions can likely be prepared at elevated temperatures (e.g., 60-90°C). It is crucial to experimentally determine the saturation point of your specific this compound solution at the intended working temperature before preparing a large batch for filtration.
Q2: What are the main challenges when filter-sterilizing concentrated this compound solutions?
The primary challenge is the potential for the this compound to precipitate out of the solution during filtration. This can be caused by:
-
Temperature Drop: If the solution's temperature decreases as it moves through the filtration apparatus, its solubility may decrease, leading to crystallization.[2]
-
Exceeding Solubility Limits: Attempting to filter a solution that is supersaturated at the filtration temperature will likely result in precipitation.
-
Filter Clogging: Precipitation on the filter membrane can cause clogging, leading to a reduction in flow rate and an increase in back pressure.[3]
Q3: Which type of filter membrane is recommended for this compound solutions?
For aqueous solutions of organic salts like this compound, hydrophilic membranes are generally recommended. Polyethersulfone (PES) and Polyvinylidene Fluoride (PVDF) membranes are often good starting points due to their low protein binding, broad chemical compatibility, and good flow rates.[4][5][6] Nylon membranes are also an option due to their hydrophilicity and resistance to many organic solvents.[5] However, compatibility should always be confirmed with your specific solution.
Troubleshooting Guide
This guide addresses common issues encountered during the filter-sterilization of concentrated this compound solutions.
Issue 1: Precipitate Formation in the Filtrate or on the Filter
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solution is supersaturated at the filtration temperature. | 1. Determine the solubility of this compound at your working temperature. 2. Prepare a solution with a concentration safely below the saturation point. 3. Consider warming the entire filtration apparatus (e.g., using a heated filtration unit or insulating the tubing and filter housing).[2] | The solution remains clear throughout the filtration process with no visible precipitate. |
| Temperature drop during filtration. | 1. Pre-warm the filter and housing to the temperature of the this compound solution. 2. Insulate the filtration tubing and filter housing to minimize heat loss.[2] 3. If possible, perform the filtration in a temperature-controlled environment. | The temperature of the solution is maintained, preventing precipitation due to cooling. |
| pH of the solution is affecting solubility. | 1. Measure the pH of your this compound solution. 2. If possible, adjust the pH to a range where solubility is maximized (this may need to be determined experimentally). | The solution's stability is improved, reducing the likelihood of precipitation. |
Issue 2: Low or No Flow Through the Filter
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Filter Clogging due to Precipitation. | 1. Address the root cause of precipitation as detailed in "Issue 1". 2. Consider using a pre-filter to remove any undissolved particles before the sterilizing filter.[7] | The sterilizing filter is protected from premature clogging, allowing for a consistent flow rate. |
| Incorrect Filter Selection. | 1. Ensure the chosen filter membrane is compatible with your this compound solution. 2. Select a filter with an appropriate pore size (typically 0.22 µm for sterile filtration).[5] 3. Consider a filter with a larger surface area for more viscous or highly concentrated solutions.[8] | The filter does not interact negatively with the solution, and the flow rate is appropriate for the solution's properties. |
| High Viscosity of the Concentrated Solution. | 1. Gently warm the solution to decrease its viscosity (ensure this does not cause other issues like degradation). 2. Use a larger diameter tubing and filter to reduce resistance. 3. Apply appropriate, steady pressure during filtration, avoiding sudden pressure spikes. | The solution flows more easily through the filtration system. |
Experimental Protocols
Protocol 1: Preparation and Filtration of a Concentrated this compound Solution
-
Determine Solubility: Experimentally determine the solubility of your this compound in the desired solvent (e.g., water for injection) at various temperatures (e.g., 25°C, 40°C, 60°C) to establish a working concentration and temperature.
-
Solution Preparation:
-
Heat the solvent to the desired temperature (e.g., 60°C).
-
Slowly dissolve the this compound with constant stirring until the desired concentration is reached. Ensure the concentration is below the saturation point at the filtration temperature.
-
Visually inspect the solution to ensure all solids are dissolved.
-
-
Filtration Setup:
-
Select a sterile, hydrophilic filter (e.g., PES or PVDF) with a 0.22 µm pore size.
-
If possible, pre-warm the filter and housing to the temperature of the solution.
-
Assemble the filtration apparatus, ensuring all connections are secure.
-
-
Filtration:
-
Filter the warm this compound solution under aseptic conditions.
-
Maintain a consistent, moderate pressure.
-
Monitor the flow rate and pressure. If a significant drop in flow rate or an increase in pressure is observed, stop and troubleshoot for precipitation.
-
-
Post-Filtration:
-
Collect the sterile filtrate in a sterile container.
-
Allow the solution to cool to room temperature and observe for any precipitation.
-
Visualizations
Caption: Experimental workflow for filter-sterilizing this compound.
Caption: Logical relationships in troubleshooting precipitation.
References
- 1. Showing Compound this compound (FDB017289) - FooDB [foodb.ca]
- 2. criticalprocess.com [criticalprocess.com]
- 3. jocpr.com [jocpr.com]
- 4. Mobile Phase Filtration Filter Membrane Selection Guide [filter-supplies.com]
- 5. hawachmembrane.com [hawachmembrane.com]
- 6. hawach.com [hawach.com]
- 7. researchgate.net [researchgate.net]
- 8. Filtration of Aqueous and Organic Solutions [membrane-solutions.com]
Inconsistent results in experiments with magnesium fumarate
Welcome to the Technical Support Center for magnesium fumarate (B1241708). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with magnesium fumarate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Question 1: I'm observing inconsistent solubility of my this compound sample. What could be the cause?
Answer: Inconsistent solubility is a common issue and can be attributed to several factors:
-
pH of the Solvent: The pH of your aqueous solution can significantly impact the solubility of this compound. This compound is very soluble in water, but changes in pH can affect its dissolution.[[“]][[“]] For instance, the tetrahydrate form of this compound in a 1% aqueous solution has a pH of approximately 8.5-9.5.[[“]]
-
Temperature: While gentle heating can increase the dissolution rate of many salts, temperature fluctuations can also lead to precipitation if the solution becomes supersaturated upon cooling.[[“]]
-
Purity of the Compound: Ensure you are using a high-purity grade of this compound. The presence of impurities can affect solubility. Standard specifications for this compound typically require an assay of 98% to 102%.[5]
-
Particle Size: A larger particle size reduces the surface area available for dissolution, leading to a slower rate. If feasible, consider using a micronized grade or reducing the particle size through milling.[[“]]
Troubleshooting Steps:
-
Verify pH: Check and buffer the pH of your solvent to ensure consistency across experiments.
-
Control Temperature: Maintain a constant temperature during dissolution and subsequent experiments.
-
Use High-Purity Water: Utilize purified water (e.g., USP grade) to avoid contaminants that might affect solubility.[[“]]
-
Agitation: Ensure consistent and adequate agitation to facilitate dissolution.
Question 2: My this compound solution is precipitating over time. How can I prevent this?
Answer: Precipitation can occur due to changes in temperature, pH, or the presence of other ions.
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of magnesium salts, leading to precipitation.[[“]]
-
pH Shifts: Changes in the solution's pH can cause the magnesium salt to become less soluble.[[“]]
-
Common Ion Effect: The presence of other ions in your formulation or media can decrease the solubility of this compound.[[“]]
Troubleshooting Steps:
-
Buffer the Solution: Use a suitable buffer system to maintain a stable pH where this compound is most soluble.[[“]]
-
Control Storage Temperature: Store your solutions at a constant and controlled temperature.
-
Review Formulation Components: Evaluate all components in your solution for potential interactions or common ion effects.[[“]]
Question 3: I am seeing variable results in my cell-based assays when using this compound. What are the potential sources of this inconsistency?
Answer: Variability in cell-based assays can stem from multiple sources related to both the compound and the experimental setup.
-
Interaction with Culture Media: Components of the cell culture media can interact with magnesium ions. For example, high concentrations of calcium can compete with magnesium for absorption and transport.
-
pH of Media: The addition of this compound, especially at higher concentrations, may alter the pH of the culture medium, which can in turn affect cell viability and function.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities to changes in extracellular magnesium concentration.
Troubleshooting Workflow:
Quantitative Data Summary
This section provides key quantitative parameters for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂MgO₄ | [5] |
| Molecular Weight | 138.38 g/mol | [5] |
| Appearance | White powder or granules | [[“]] |
| Water Solubility | Very soluble | [[“]][[“]] |
| 19.2 g/L (predicted) | [6] | |
| Alcohol Solubility | Very slightly soluble | [[“]][[“]] |
| pH (1% solution, tetrahydrate) | ~8.5 - 9.5 | [[“]] |
Table 2: Quality Control Specifications for this compound
| Parameter | Specification | Source |
| Assay | 98% to 102% | [5] |
| Arsenic | ≤ 3 ppm | [5] |
| Lead | ≤ 10 ppm | [5] |
| Reducing Substances | ≤ 1.0% | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments. These are provided as templates and may require optimization for your specific experimental conditions.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound.
Materials:
-
This compound powder
-
Purified water (USP grade)
-
Conical flasks with stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
pH meter
-
Appropriate analytical instrument for quantification (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))
Procedure:
-
Add an excess amount of this compound powder to a conical flask to ensure a saturated solution is formed.
-
Add a known volume of purified water.
-
Stopper the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the flask at a constant speed for 24-48 hours to reach equilibrium.
-
After equilibration, allow the suspension to settle.
-
Withdraw a sample from the supernatant. It is recommended to centrifuge the sample at high speed to remove any undissolved particles.
-
Dilute the clear supernatant to a concentration within the working range of your analytical method.
-
Analyze the magnesium concentration in the diluted sample using a validated analytical method.
-
Calculate the solubility in appropriate units (e.g., g/100 mL or mg/mL).
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol describes the use of the MTT assay to measure cell viability upon treatment with this compound.
Materials:
-
Target cell line (e.g., endothelial cells, muscle cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, add 10 µL of MTT solution to each well.
-
Incubate: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Experimental Workflow for MTT Assay:
Signaling Pathways
Magnesium is a critical cofactor in numerous enzymatic reactions and plays a significant role in various signaling pathways. While specific pathways for this compound are not extensively detailed, the effects of magnesium ions are well-documented.
Magnesium's Role in Inflammatory Signaling
Magnesium has been shown to suppress inflammation by inhibiting the NF-κB and MAPK signaling pathways. This reduces the production of pro-inflammatory cytokines.
Magnesium's Involvement in mTOR Signaling
Magnesium activates the mTOR signaling pathway, which is crucial for protein synthesis and cell growth, particularly in muscle cells.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Magnesium supplementation enhances mTOR signalling to facilitate myogenic differentiation and improve aged muscle performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Stress Observed with High Concentrations of Magnesium Fumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cell stress induced by high concentrations of magnesium fumarate (B1241708).
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of high concentrations of magnesium on cultured cells?
High concentrations of magnesium salts have been shown to induce dose-dependent cytotoxic effects in various cell lines. For instance, studies on magnesium chloride (MgCl2) in the MCF-7 breast cancer cell line showed an LD50 (the concentration that kills 50% of cells) of 40 µg/ml after 24 hours of treatment.[1][2] In organotypic neonatal rat neocortical explants, a 10 mM concentration of magnesium resulted in approximately 30% cell loss, which increased to around 60% at 15 mM.[3] The exact cytotoxic concentration will vary depending on the cell type, exposure time, and the specific magnesium salt used.
Q2: What are the potential mechanisms of cell stress induced by magnesium fumarate?
While direct studies on this compound are limited, the observed cell stress is likely a combination of effects from both the magnesium and fumarate ions.
-
Magnesium-induced stress: High extracellular magnesium can disrupt cellular ion homeostasis. While magnesium is essential for many cellular functions, excessive concentrations can lead to osmotic stress and potentially trigger apoptotic pathways.[4][5] Some studies have shown that high magnesium can decrease the activity of caspase-3, an enzyme crucial for apoptosis, suggesting a complex role in cell death pathways.[6]
-
Fumarate-induced stress: Fumarate, particularly at high intracellular concentrations, can induce oxidative stress.[7][8] It can react with glutathione (B108866) (GSH), a key antioxidant, leading to its depletion and a subsequent increase in reactive oxygen species (ROS).[7] This oxidative stress can activate specific cellular stress response pathways, most notably the NRF2 pathway, which is involved in antioxidant defense.[9][10]
Q3: How does this compound-induced stress affect mitochondrial function?
Both magnesium and fumarate can impact mitochondrial function. Magnesium is crucial for mitochondrial ATP production and for maintaining the mitochondrial membrane potential.[11][12] However, magnesium deficiency has been linked to mitochondrial ROS overproduction and depolarization of the mitochondrial membrane.[12][13][14] Conversely, high levels of fumarate can lead to mitochondrial stress and contribute to increased ROS production.[7] Therefore, it is plausible that high concentrations of this compound could disrupt the delicate balance of mitochondrial function, potentially leading to altered membrane potential and increased oxidative stress.
Q4: Are there differences in cytotoxicity between different magnesium salts?
Yes, the anion accompanying the magnesium can influence its biological effects. For example, magnesium gluconate has been shown to have greater anti-radical and cytoprotective activities compared to magnesium sulfate (B86663) (MgSO4) or magnesium chloride (MgCl2) in certain experimental systems.[15] Organic magnesium salts, like citrate (B86180) and bisglycinate, generally show higher bioavailability compared to inorganic forms like magnesium oxide, which could translate to different cytotoxic profiles.[16][[“]] This suggests that the fumarate component of this compound likely contributes significantly to the overall cellular response.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results (e.g., MTT, XTT).
-
Possible Cause 1: Compound Interference.
-
Troubleshooting Step: Run a cell-free control by incubating this compound at various concentrations with your assay reagent (e.g., MTT) in the culture medium. A color change in the absence of cells indicates direct interaction.[18]
-
Solution: If interference is confirmed, switch to an alternative assay that measures a different cellular parameter, such as the Sulforhodamine B (SRB) assay for total protein content or a lactate (B86563) dehydrogenase (LDH) assay for membrane integrity.[18]
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. When pipetting, use consistent techniques to avoid introducing bubbles and ensure even cell distribution across the plate.[19]
-
Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to the "edge effect." Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media.
-
-
Possible Cause 3: Reagent or Plate Contamination.
Issue 2: Unexpected or no significant increase in Reactive Oxygen Species (ROS).
-
Possible Cause 1: Incorrect timing of measurement.
-
Troubleshooting Step: ROS production can be an early and transient event.
-
Solution: Perform a time-course experiment to measure ROS at multiple time points after treatment with this compound to identify the peak response time.
-
-
Possible Cause 2: Insensitive ROS detection probe.
-
Troubleshooting Step: Different probes detect different types of ROS. For example, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is sensitive to hydrogen peroxide, while dihydroethidium (B1670597) (DHE) is more specific for superoxide.[21]
-
Solution: Consider using multiple ROS indicators to get a comprehensive picture of oxidative stress. Also, ensure the probe concentration and incubation time are optimized for your cell type.
-
Issue 3: Difficulty interpreting apoptosis assay results (e.g., caspase activation).
-
Possible Cause 1: Cell death is occurring through a non-apoptotic pathway (e.g., necrosis).
-
Troubleshooting Step: High concentrations of a stressor can sometimes induce necrosis instead of apoptosis.
-
Solution: Use an assay that can distinguish between apoptosis and necrosis, such as co-staining with Annexin V and a viability dye like propidium (B1200493) iodide (PI).
-
-
Possible Cause 2: Caspase activation is a late-stage event.
-
Troubleshooting Step: Similar to ROS, the timing of caspase activation can vary.
-
Solution: Conduct a time-course experiment to measure caspase activity (e.g., caspase-3/7) at different time points post-treatment.[22]
-
Quantitative Data
| Cell Line | Magnesium Salt | Treatment Duration | LD50/EC50 | Reference |
| MCF-7 (Human Breast Cancer) | MgCl2 | 24 hours | 40 µg/ml | [1][2] |
| Human Coronary Artery Endothelial Cells (HCAECs) | MgCl2 | 24 hours | ~66.7 mM | [23] |
| Neonatal Rat Neocortical Explants | Magnesium (unspecified salt) | Chronic Culture | ~30% cell loss at 10 mM | [3] |
LD50: Lethal dose for 50% of the population. EC50: Half maximal effective concentration.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is adapted for testing the effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to create a range of final concentrations. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 1-4 hours.[18]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Measurement of Intracellular ROS using DCFDA
This protocol outlines the measurement of intracellular ROS generation.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black plate for fluorescence reading or larger plates for flow cytometry). Treat cells with various concentrations of this compound for the predetermined optimal time. Include a positive control (e.g., H2O2) and an untreated control.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add the 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA) probe, diluted in PBS or serum-free medium, to the cells at a final concentration of 10 µM.[24]
-
Incubation: Incubate the cells with the DCFDA probe for 30-60 minutes at 37°C, protected from light.
-
Measurement:
-
Microplate Reader: Wash the cells with PBS and add PBS to each well. Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Flow Cytometry: After incubation, detach the cells, wash them with PBS, and resuspend them in PBS for analysis.
-
-
Data Analysis: Quantify the change in fluorescence, which corresponds to the level of intracellular ROS, relative to the untreated control.
Visualizations
Caption: Experimental workflow for assessing this compound-induced cell stress.
Caption: Putative signaling pathway for this compound-induced cell stress.
References
- 1. Comparison of in Vitro Cytotoxicity and Apoptogenic Activity of Magnesium Chloride and Cisplatin as Conventional Chemotherapeutic Agents in the MCF-7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of chronic exposure to high magnesium on neuron survival in long-term neocortical explants of neonatal rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro cytotoxic effects of natural (fibrous epsomite crystals) and synthetic (Epsom salt) magnesium sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnesium in cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnesium sulfate treatment decreases caspase-3 activity after experimental spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fumarate induces redox-dependent senescence by modifying glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fumarate and Oxidative Stress Synergize to Promote Stability of C/EBP Homologous Protein in the Adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective activation of cellular stress response pathways by fumaric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Magnesium supplementation improves diabetic mitochondrial and cardiac diastolic function [insight.jci.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. annexpublishers.com [annexpublishers.com]
- 17. consensus.app [consensus.app]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. Effect of extracellular Mg(2+) on ROS and Ca(2+) accumulation during reoxygenation of rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Endothelial responses of magnesium and other alloying elements in magnesium-based stent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Adjusting buffer composition for optimal magnesium fumarate activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing magnesium fumarate (B1241708) in their experiments. The following information is intended to help optimize buffer composition for maximal enzymatic activity where magnesium ions (Mg²⁺) act as a cofactor.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of magnesium fumarate in our enzymatic assays?
A1: this compound serves as a source of magnesium ions (Mg²⁺). Mg²⁺ is a critical cofactor for a vast number of enzymes, including kinases, polymerases, and phosphatases. It plays a crucial role in stabilizing ATP, facilitating substrate binding, and promoting the catalytic activity of the enzyme.[1] Fumarate, being a dicarboxylic acid, is generally considered biochemically inert in many enzymatic assays not involving the Krebs cycle, making this compound a suitable salt.
Q2: We are observing lower than expected enzyme activity. Could the this compound be the issue?
A2: While several factors can lead to low enzyme activity, issues with Mg²⁺ availability or concentration are common. This could be due to suboptimal concentration, chelation by other buffer components, or issues with the purity of the this compound. It is also important to ensure that other experimental conditions such as pH, temperature, and substrate concentration are optimal.
Q3: What is the optimal concentration of this compound to use?
A3: The optimal Mg²⁺ concentration is enzyme-specific and should be determined empirically through a titration experiment. Generally, concentrations can range from 1 mM to 10 mM. It is recommended to test a range of concentrations (e.g., 0.5, 1, 2, 5, 10, 20 mM) to find the saturating concentration for your specific enzyme.
Q4: Can the fumarate component of this compound affect my experiment?
A4: Fumarate is an intermediate in the Krebs cycle. If your experimental system involves enzymes or pathways that are sensitive to fumarate levels, it might have an effect. For most isolated enzyme assays, this is unlikely to be a significant concern. However, if you suspect interference, consider using an alternative magnesium salt like magnesium chloride or magnesium sulfate (B86663) for comparison.
Q5: How should I prepare and store this compound solutions?
A5: this compound should be dissolved in high-purity, deionized water. Prepare fresh solutions for critical experiments to avoid potential degradation or contamination. For storage, sterile filtration and storage at 4°C is recommended for short-term use. For long-term storage, aliquoting and freezing at -20°C is advisable.
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mg²⁺ Concentration | Perform a this compound titration across a broad range (e.g., 0-50 mM) to determine the optimal concentration for your enzyme. |
| Mg²⁺ Chelation | Avoid using buffers containing strong chelators like EDTA. If a chelator is necessary, its concentration should be significantly lower than the Mg²⁺ concentration. Phosphate (B84403) buffers at high concentrations can also precipitate magnesium.[2] |
| Incorrect Buffer pH | The optimal pH for your enzyme is critical. Verify the pH of your final reaction buffer after the addition of all components, including this compound. The binding of Mg²⁺ to ATP is pH-dependent. |
| Enzyme Instability | Ensure the enzyme is properly stored and handled. Perform a control experiment with a known potent activator or a different magnesium salt to confirm enzyme viability. |
| Substrate Degradation | Particularly for ATP, ensure it is stored correctly in buffered solutions at -20°C or -80°C to prevent degradation. |
Problem 2: Inconsistent Results or Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Precipitation in Buffer | Visually inspect your buffer and reaction mixtures for any signs of precipitation, especially after adding this compound. High concentrations of phosphate and magnesium can lead to the formation of insoluble magnesium phosphate.[2] |
| Variability in Reagent Preparation | Prepare a large stock solution of your buffer and this compound to be used across all experiments in a series to minimize variability. |
| Pipetting Errors | Calibrate your pipettes regularly. For small volumes, use low-retention tips. |
| Assay Conditions Fluctuation | Ensure consistent incubation times and temperatures for all experiments. Use a water bath or incubator with stable temperature control. |
Experimental Protocols
Protocol 1: Determining Optimal Mg²⁺ Concentration
This protocol outlines a method to determine the optimal this compound concentration for a generic kinase assay.
-
Prepare a 1 M stock solution of this compound in deionized water.
-
Prepare a series of reaction buffers containing varying final concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, 10, 20, 50 mM). Ensure all other buffer components (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, substrate peptide, and ATP) are at a constant concentration.
-
Initiate the enzymatic reaction by adding the kinase to each reaction buffer.
-
Incubate at the optimal temperature for a fixed period (e.g., 30 minutes).
-
Stop the reaction using an appropriate method (e.g., adding EDTA or a kinase inhibitor).
-
Quantify the product formation using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Plot the enzyme activity against the this compound concentration to determine the optimal concentration.
Data Presentation: Optimal Mg²⁺ Concentration for Kinase-X
| This compound (mM) | Relative Enzyme Activity (%) |
| 0 | 5 |
| 0.5 | 35 |
| 1 | 68 |
| 2 | 85 |
| 5 | 98 |
| 10 | 100 |
| 20 | 99 |
| 50 | 95 |
Visualizations
Workflow for Optimizing this compound Concentration
References
Technical Support Center: Minimizing Lot-to-Lot Variability of Commercial Magnesium Fumarate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize lot-to-lot variability of commercial magnesium fumarate (B1241708).
Frequently Asked Questions (FAQs)
1. What are the primary sources of lot-to-lot variability in commercial magnesium fumarate?
Lot-to-lot variability in this compound can stem from several factors throughout the manufacturing process. Key sources include:
-
Raw Material Quality: Variations in the purity and physical properties of starting materials like fumaric acid and magnesium carbonate can impact the final product.[1]
-
Manufacturing Process Parameters: Inconsistencies in reaction temperature, time, concentration, and crystallization conditions can lead to differences in particle size, crystal form, and impurity profiles.[1]
-
Post-synthesis Processing: Milling, drying, and blending steps can introduce variability if not tightly controlled.
-
Storage and Handling: Improper storage conditions can lead to changes in hydration state or degradation over time.
2. How does particle size distribution affect the performance of this compound?
Particle size and its distribution are critical quality attributes that can significantly influence:
-
Dissolution Rate: Smaller particles generally have a larger surface area, leading to faster dissolution and potentially improved bioavailability.[2]
-
Bioavailability: For poorly soluble compounds, reducing particle size can enhance systemic uptake.[2]
-
Content Uniformity: A homogeneous particle size distribution is crucial for uniform mixing in formulations, ensuring dose accuracy.[2]
-
Flowability and Compactability: In tablet manufacturing, particle size affects how well the powder flows and compresses, which can impact tablet hardness and disintegration.[3]
3. What are the common impurities found in this compound and how can they be controlled?
Common impurities may include unreacted starting materials, by-products from synthesis, and heavy metals. Control strategies include:
-
High-Purity Raw Materials: Selecting high-quality starting materials is the first step in minimizing impurities.[4]
-
Process Optimization: Tightly controlling reaction conditions can minimize the formation of by-products.
-
Purification Techniques: Methods like recrystallization can be employed to remove impurities.[4]
-
Analytical Testing: Regular testing using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for heavy metals and High-Performance Liquid Chromatography (HPLC) for organic impurities is essential to ensure levels remain within acceptable limits.[4][5]
4. What causes color variations between different lots of this compound?
Pure this compound should be a white powder.[6] Color variations, such as a dull grey or yellowish tint, can be indicative of:
-
Oxidation: Magnesium can react with air to form a thin layer of magnesium oxide, which can appear grey.[6]
-
Impurities: The presence of trace metal impurities or organic by-products can lead to discoloration.
-
Degradation: Exposure to heat or light during storage can cause degradation and color changes.
5. How does the hydration state of this compound affect its stability and performance?
The hydration state, or the amount of water associated with the this compound molecule, can impact its physical and chemical stability. Changes in hydration can affect:
-
Flowability and Compactability: Different hydrate (B1144303) forms can have different particle morphologies and packing properties.[7]
-
Dissolution Rate: The dissolution rate can be influenced by the specific hydrate form.
-
Chemical Stability: The presence of water can sometimes accelerate degradation reactions.[8]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles
Symptoms: Significant variation in the rate and extent of dissolution between different lots of this compound when tested under the same conditions.
Possible Causes & Corrective Actions:
| Possible Cause | Troubleshooting Steps | Corrective and Preventive Actions (CAPA) |
| Particle Size Variation | 1. Perform particle size analysis (e.g., laser diffraction) on multiple lots.[2]2. Correlate particle size distribution with dissolution profiles. | 1. Establish a tighter particle size specification for incoming this compound.2. Implement controlled milling or micronization processes.[9] |
| Crystal Form (Polymorphism) | 1. Use Powder X-ray Diffraction (PXRD) to identify the crystalline form of different lots.[7]2. Compare PXRD patterns with dissolution data. | 1. Control crystallization conditions (solvent, temperature, cooling rate) during synthesis to ensure a consistent crystal form. |
| Excipient Interactions | 1. If formulated, evaluate the impact of excipients like magnesium stearate, which can affect dissolution.[10]2. Test the dissolution of the pure active pharmaceutical ingredient (API). | 1. Characterize excipient properties and ensure consistency.2. Optimize the formulation and blending process to minimize negative interactions.[11] |
| Analytical Method Variability | 1. Verify the calibration and proper setup of the dissolution apparatus.[9]2. Validate the analytical method used for quantification.[9] | 1. Implement regular calibration and maintenance schedules for dissolution equipment.2. Ensure the analytical method is robust and validated according to ICH guidelines. |
Issue 2: High Levels of Impurities
Symptoms: Analytical testing reveals impurity levels that exceed established specifications.
Possible Causes & Corrective Actions:
| Possible Cause | Troubleshooting Steps | Corrective and Preventive Actions (CAPA) |
| Contaminated Raw Materials | 1. Test incoming raw materials (fumaric acid, magnesium source) for purity. | 1. Establish stringent specifications for all raw materials.2. Qualify and regularly audit suppliers.[4] |
| Inefficient Synthesis or Purification | 1. Analyze samples from different stages of the manufacturing process to pinpoint where the impurity is introduced.[1] | 1. Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize byproduct formation.2. Implement or improve purification steps like recrystallization.[4] |
| Degradation | 1. Conduct forced degradation studies to identify potential degradation products.2. Review storage and handling conditions of the lot . | 1. Establish appropriate storage conditions (temperature, humidity, light protection).2. Perform stability testing to determine the shelf life of the product.[12] |
| Cross-Contamination | 1. Review cleaning logs and procedures for the manufacturing equipment. | 1. Implement and validate thorough cleaning procedures for all equipment between batches. |
Experimental Protocols
Protocol 1: Particle Size Distribution Analysis by Laser Diffraction
Objective: To determine the particle size distribution of this compound powder.
Materials:
-
Laser diffraction particle size analyzer
-
Dry powder feeder or liquid dispersion unit
-
This compound sample
-
Dispersant (if using liquid dispersion, e.g., isopropanol)
Methodology:
-
Instrument Setup: Turn on the laser diffraction instrument and allow it to warm up as per the manufacturer's instructions.
-
Sample Preparation (Dry Method): a. Ensure the this compound sample is free-flowing and not agglomerated. b. Add a representative amount of the sample to the dry powder feeder.
-
Sample Preparation (Wet Method): a. Add a small amount of the this compound sample to the dispersant. b. Sonicate the suspension for a specified time (e.g., 1-2 minutes) to break up any agglomerates.
-
Measurement: a. Select the appropriate measurement method in the instrument software. b. Start the measurement. The instrument will pass the dispersed sample through a laser beam and detect the scattered light to calculate the particle size distribution.[2]
-
Data Analysis: a. The software will generate a report with the particle size distribution, including values for D10, D50 (median particle size), and D90. b. Compare these values across different lots to assess variability.
Protocol 2: Dissolution Testing (USP Apparatus 2 - Paddle Method)
Objective: To measure the rate and extent of dissolution of this compound from a solid dosage form.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels
-
Paddles
-
Water bath
-
Dissolution medium (e.g., 0.1 N HCl or phosphate (B84403) buffer)[13]
-
This compound tablets/capsules
-
Syringes and filters for sampling
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Methodology:
-
Preparation: a. Prepare the dissolution medium and deaerate it. b. Assemble the dissolution apparatus and set the water bath to 37 ± 0.5 °C.[13] c. Set the paddle speed to the specified rate (e.g., 75 rpm).[14]
-
Test Initiation: a. Place one dosage form into each dissolution vessel. b. Start the apparatus and the timer simultaneously.
-
Sampling: a. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample from each vessel through a filter. b. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: a. Analyze the samples using a validated analytical method to determine the concentration of dissolved this compound.
-
Data Analysis: a. Calculate the percentage of this compound dissolved at each time point. b. Plot the dissolution profile (percentage dissolved vs. time) for each lot and compare.
Visualizations
References
- 1. CN112457184A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 3. researchgate.net [researchgate.net]
- 4. pentaphos.com [pentaphos.com]
- 5. naturesway.com [naturesway.com]
- 6. essengoldparts.com [essengoldparts.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Magnesium Stearate Presence and Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prcr.cobimet.org [prcr.cobimet.org]
- 12. npra.gov.my [npra.gov.my]
- 13. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
Effects of magnesium fumarate on the osmolality of culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of magnesium fumarate (B1241708) on the osmolality of culture media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: How does adding magnesium fumarate affect the osmolality of my cell culture medium?
Adding any solute, including this compound, will increase the osmolality of your culture medium. Osmolality is a measure of the total number of solute particles in a solution and is a critical parameter for maintaining cell health and viability.[1][2] A significant deviation from the optimal osmolality range for a specific cell line can induce cellular stress, leading to altered growth, morphology, and function.[1]
Q2: What is the expected increase in osmolality when I add this compound to my medium?
The increase in osmolality is directly proportional to the molar concentration of this compound added. This compound (C₄H₂MgO₄) has a molecular weight of approximately 138.37 g/mol . In solution, it dissociates into a magnesium ion (Mg²⁺) and a fumarate ion (C₄H₂O₄²⁻), resulting in two osmoles per mole of this compound.
The theoretical increase in osmolality can be calculated using the following formula:
Increase in Osmolality (mOsm/kg) ≈ (Concentration of this compound in g/L / Molecular Weight) x Number of Particles x 1000
For example, adding 1 g/L of this compound would theoretically increase the osmolality by approximately 14.45 mOsm/kg.
Q3: Are there any visible signs of high osmolality in my cell cultures?
Yes, cells cultured in hyperosmotic medium may exhibit morphological changes such as shrinking (crenation), reduced proliferation, and in severe cases, apoptosis or cell death.[3]
Q4: Can this compound precipitate in my culture medium?
Precipitation can occur, particularly at high concentrations or due to interactions with other media components. Factors that can contribute to precipitation include temperature shifts (e.g., warming cold media), pH changes, and high concentrations of calcium and phosphate (B84403) ions, which can form insoluble salts with magnesium.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high osmolality after adding this compound. | Calculation error when preparing the stock solution. | Double-check all calculations for preparing the this compound stock solution and the final dilution in the culture medium. |
| Inaccurate measurement of this compound powder. | Use a calibrated balance to accurately weigh the this compound powder. | |
| Consider preparing a fresh stock solution. | ||
| Precipitate forms in the medium after adding this compound. | The concentration of this compound is too high for its solubility in the medium. | Review the solubility of this compound in your specific culture medium. Prepare a lower concentration stock solution. |
| Interaction with other media components (e.g., phosphate, bicarbonate). | Prepare the complete medium by slowly adding the this compound solution while gently stirring. Avoid adding it to concentrated buffers. | |
| Temperature shock. | Warm the base medium and the this compound stock solution to 37°C before mixing. | |
| Cells show signs of stress (e.g., shrinking, reduced growth) after supplementation. | The final osmolality of the medium is outside the optimal range for the cell line. | Measure the osmolality of the final supplemented medium using an osmometer.[1][2] |
| Reduce the concentration of this compound or adjust the concentration of other salts to bring the osmolality back into the optimal range. Most mammalian cells tolerate an osmolality of 260 to 350 mOsm/kg.[5] | ||
| The fumarate component is affecting cellular metabolism. | Review literature on the effects of fumarate on your specific cell type. Consider if the metabolic effects are intended for your experiment.[6][7][8] |
Quantitative Data
The following table provides the calculated theoretical increase in osmolality of a base culture medium (e.g., DMEM with a starting osmolality of ~310 mOsm/kg) upon the addition of this compound. It is strongly recommended to empirically verify the final osmolality of your supplemented medium using an osmometer.
| Concentration of this compound Added (mM) | Concentration of this compound Added (g/L) | Theoretical Increase in Osmolality (mOsm/kg) | Calculated Final Osmolality (mOsm/kg) |
| 1 | 0.138 | ~2 | ~312 |
| 5 | 0.692 | ~10 | ~320 |
| 10 | 1.384 | ~20 | ~330 |
| 20 | 2.767 | ~40 | ~350 |
| 50 | 6.919 | ~100 | ~410 |
Note: These are estimated values. The actual final osmolality may vary depending on the specific formulation of the base medium and the accuracy of the preparation.
Experimental Protocols
Protocol 1: Preparation of a this compound-Supplemented Culture Medium
Objective: To prepare a sterile, ready-to-use cell culture medium supplemented with a specific concentration of this compound.
Materials:
-
Base cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound powder (cell culture grade)
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes and storage bottles
-
Calibrated balance and pH meter
-
Osmometer
Procedure:
-
Prepare a this compound Stock Solution: a. Weigh the desired amount of this compound powder in a sterile weighing dish. b. In a sterile conical tube, dissolve the this compound in a small volume of sterile, deionized water. Gently warm the solution to 37°C to aid dissolution if necessary. c. Once fully dissolved, bring the solution to the final desired volume with sterile, deionized water to create a concentrated stock solution (e.g., 1 M). d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Supplement the Culture Medium: a. Warm the base culture medium to 37°C. b. While gently swirling the medium, slowly add the calculated volume of the sterile this compound stock solution to achieve the desired final concentration. c. Ensure the solution is thoroughly mixed.
-
Quality Control: a. Measure the pH of the final supplemented medium and adjust if necessary using sterile 1N HCl or 1N NaOH. b. Measure the osmolality of the final supplemented medium using a calibrated osmometer to confirm it is within the desired range for your cells. c. Visually inspect the medium for any signs of precipitation.
-
Storage: a. Store the supplemented medium at 2-8°C, protected from light.
Protocol 2: Measurement of Culture Medium Osmolality
Objective: To accurately measure the osmolality of a prepared culture medium.
Materials:
-
Freezing point depression osmometer
-
Osmometer calibration standards
-
Sample tubes compatible with the osmometer
-
Culture medium sample
Procedure:
-
Instrument Calibration: a. Calibrate the osmometer according to the manufacturer's instructions using appropriate calibration standards (e.g., 100 mOsm/kg and 500 mOsm/kg).[2]
-
Sample Preparation: a. Ensure the culture medium sample is at room temperature and well-mixed. b. Pipette the required volume of the sample into a clean sample tube.
-
Measurement: a. Place the sample tube into the osmometer. b. Initiate the measurement cycle as per the instrument's protocol. The instrument will supercool the sample and then induce freezing, measuring the freezing point depression to calculate the osmolality.[2][9]
-
Data Recording: a. Record the osmolality reading in mOsm/kg. b. Perform the measurement in triplicate for each sample to ensure accuracy and calculate the average.
Visualizations
Experimental Workflow for Media Preparation and Quality Control
Caption: Workflow for preparing and validating this compound-supplemented media.
Potential Impact of Fumarate on Cellular Signaling
Caption: Fumarate's potential influence on the Keap1-Nrf2 antioxidant pathway.
References
- 1. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 2. A Complete Lab Guide to Osmometer [biophlox.com]
- 3. Fundamentals of Pharmacy Calculations | OER Commons [oercommons.org]
- 4. cellculturedish.com [cellculturedish.com]
- 5. adl.usm.my [adl.usm.my]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]
- 8. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osmometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Purity of Research-Grade Magnesium Fumarate by Elemental Analysis
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison for validating the purity of research-grade magnesium fumarate (B1241708) using elemental analysis, a fundamental and widely accessible technique. We present detailed experimental protocols, comparative data, and a comparison with alternative analytical methods to ensure the integrity of your research materials.
Theoretical Elemental Composition
The first step in purity validation is to establish the theoretical elemental composition of pure, anhydrous magnesium fumarate (C₄H₂MgO₄). This theoretical benchmark is the primary reference against which experimental results are compared. The molecular weight of this compound is approximately 138.36 g/mol .[1][2][3]
Table 1: Theoretical Elemental Composition of this compound (C₄H₂MgO₄)
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight Contribution ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 4 | 48.044 | 34.72 |
| Hydrogen | H | 1.008 | 2 | 2.016 | 1.46 |
| Magnesium | Mg | 24.305 | 1 | 24.305 | 17.57[4] |
| Oxygen | O | 15.999 | 4 | 63.996 | 46.25 |
| Total | 138.361 | 100.00 |
Experimental Protocol: Elemental Analysis
To experimentally determine the elemental composition, a two-pronged approach is typically employed: combustion analysis for carbon and hydrogen, and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for magnesium content.
A. Carbon and Hydrogen Determination via Combustion Analysis
This method involves the complete combustion of the organic sample in an excess of oxygen, converting carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O). The amounts of CO₂ and H₂O produced are precisely measured, allowing for the calculation of the original carbon and hydrogen content.
Methodology:
-
Instrument Calibration: Calibrate the CHN elemental analyzer using a certified organic standard with known C and H content (e.g., Acetanilide).
-
Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.
-
Analysis: Place the capsule into the instrument's autosampler. The sample is dropped into a high-temperature furnace (~900-1000 °C) with a flow of pure oxygen.
-
Detection: The resulting combustion gases (CO₂ and H₂O) are passed through a series of detectors (typically thermal conductivity or infrared detectors) to quantify their amounts.
-
Calculation: The instrument's software calculates the weight percentages of Carbon and Hydrogen in the original sample based on the detected gases and the initial sample weight.
B. Magnesium Determination via ICP-OES
ICP-OES is a highly sensitive technique for quantifying metallic elements.[5][6] It measures the light emitted by excited magnesium atoms within a high-temperature argon plasma.
Methodology:
-
Sample Preparation (Acid Digestion):
-
Instrument Calibration:
-
Prepare a series of magnesium calibration standards (e.g., 0.1, 1, 5, 10 ppm) from a certified magnesium standard solution.
-
Prepare a blank solution containing the same concentration of nitric acid as the samples.
-
-
Analysis:
-
Aspirate the blank, calibration standards, and the prepared sample solution into the ICP-OES instrument.
-
Measure the emission intensity at a characteristic wavelength for magnesium (e.g., 285.213 nm).
-
-
Calculation: A calibration curve is generated from the standards. The magnesium concentration in the sample solution is determined from this curve, and the weight percentage of Mg in the original solid sample is calculated.
Data Presentation and Interpretation
The purity of the sample is assessed by comparing the experimental results with the theoretical values from Table 1.
Table 2: Comparison of Theoretical vs. Experimental Data for High-Purity this compound
| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Deviation (%) |
| Carbon | 34.72 | 34.68 | -0.04 |
| Hydrogen | 1.46 | 1.47 | +0.01 |
| Magnesium | 17.57 | 17.51 | -0.06 |
A deviation of < ±0.3% is generally considered acceptable for high-purity research-grade materials.
Table 3: Example Data for an Impure this compound Sample
| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Deviation (%) | Possible Interpretation |
| Carbon | 34.72 | 32.15 | -2.57 | Presence of an inorganic impurity with no carbon (e.g., magnesium oxide or other salts). |
| Hydrogen | 1.46 | 2.11 | +0.65 | Presence of residual water or an organic solvent impurity. |
| Magnesium | 17.57 | 19.89 | +2.32 | Presence of a magnesium salt with a lower organic content, such as magnesium carbonate or oxide.[7] |
Workflow for Purity Validation
The logical flow from receiving a sample to its final validation is crucial for a systematic quality assessment.
Caption: Workflow for validating this compound purity.
Comparison with Alternative Purity Assessment Methods
While elemental analysis is a powerful tool, it provides bulk composition and may not identify specific impurities. Other methods can provide complementary information.
Table 4: Comparison of Analytical Methods for Purity Validation
| Method | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion or atomic emission to determine elemental percentages. | Bulk elemental composition (%C, H, Mg). | Accurate for elemental ratios, good for detecting inorganic impurities or hydration state. | Does not identify specific organic impurities or isomers. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on differential partitioning between phases. | Quantifies the fumarate anion and detects organic impurities with chromophores. | Highly sensitive to organic impurities, excellent for quantification.[8] | Requires specific method development; may not detect impurities without a UV chromophore. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, identifies and quantifies the primary compound and organic impurities. | Unambiguous structure confirmation, can identify unknown impurities. | Lower sensitivity than HPLC, requires more expensive instrumentation and expertise. |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. | Quantifies residual solvents and water content (hydration). | Excellent for determining volatile content and thermal stability. | Does not identify the specific solvent or impurity being lost. |
| Titration | Chemical reaction with a standardized solution. | Quantifies the amount of fumarate (acid-base) or magnesium (complexometric). | Cost-effective, high precision for assay determination. | Non-specific; any acidic/basic impurity or interfering metal ion will affect the result. |
References
- 1. GSRS [precision.fda.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | C4H2MgO4 | CID 6433510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Temporary title [webprod.hc-sc.gc.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of enantiomeric purity of magnesium-L-aspartate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of Heavy Metal Contamination in Magnesium Fumarate
For Researchers, Scientists, and Drug Development Professionals
The quality and safety of pharmaceutical ingredients and dietary supplements are of paramount importance. Magnesium fumarate (B1241708), used in both sectors, can be susceptible to contamination by heavy metals from raw materials, catalysts, or manufacturing processes.[1][2] Regulatory bodies, including the United States Pharmacopeia (USP), have established stringent limits for elemental impurities to ensure patient safety.[3][4][5][6] This guide provides an objective comparison of modern analytical techniques for detecting and quantifying heavy metal contamination in magnesium fumarate samples, supported by experimental data and detailed protocols.
Key Heavy Metal Contaminants and Regulatory Context
Regulatory guidelines, such as USP General Chapter <232> Elemental Impurities—Limits, mandate the control of several toxic elements.[3][6] The most critical heavy metals to monitor in pharmaceutical ingredients like this compound include:
-
Lead (Pb): A potent neurotoxin, particularly harmful to the developing nervous system.[2][7]
-
Cadmium (Cd): Known for its renal toxicity and potential to cause bone fragility.[2][8]
-
Arsenic (As): A classified carcinogen with various other toxic effects.[2][8]
-
Mercury (Hg): Can cause significant damage to the nervous system, kidneys, and immune system.[2][8][9]
These elements may be present as environmental contaminants or introduced during manufacturing.[3][4] Therefore, a robust, risk-based control strategy, underpinned by sensitive analytical testing, is essential.[10]
Comparison of Analytical Techniques
The primary methods for quantifying trace heavy metals are forms of atomic spectroscopy. The choice between them depends on factors like required sensitivity, the number of elements to be analyzed, sample throughput, and budget. The most common and accepted techniques are Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS).[11]
| Feature | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) |
| Principle | A high-temperature plasma ionizes sample atoms, which are then separated by their mass-to-charge ratio and detected.[1] | Measures the absorption of element-specific light by free atoms in the ground state.[1] | A high-temperature plasma excites atoms, and the characteristic light emitted upon their relaxation is measured.[1] |
| Sensitivity | Excellent (parts per trillion, ppt, or lower).[12][13][14] Ideal for ultra-trace analysis required by USP <232>. | Good to Excellent. Graphite (B72142) Furnace AAS (GFAAS) offers high sensitivity (ppb), while Flame AAS is less sensitive (ppm).[1][8][13] | Moderate (parts per billion, ppb).[1][14] Generally less sensitive than ICP-MS or GFAAS. |
| Throughput | High. Capable of simultaneous multi-element analysis, measuring dozens of elements in a single run.[13][15] | Low. A single-element technique; requires a separate lamp and run for each element.[13][15] | High. Capable of rapid, simultaneous multi-element analysis.[1][14] |
| Interferences | Prone to polyatomic and isobaric interferences, but modern instruments have collision/reaction cells to mitigate these.[12][16] | Prone to chemical and matrix interferences, which may require matrix matching or modifiers.[12] | Prone to spectral interferences from overlapping emission lines, though correctable.[14] |
| Cost | High initial instrument cost and higher operational costs (e.g., argon gas, consumables).[17] | Low initial instrument cost and lower operational costs.[13][17] | Moderate initial and operational costs, falling between AAS and ICP-MS. |
| Regulatory Fit | Highly recommended by USP due to its low detection limits and multi-element capabilities.[1][18] | An established and accepted technique, particularly suitable for quality control of a few specific elements.[19][20] | Suitable for analyzing many elements but may lack the required sensitivity for certain Class 1 toxins like Cd, Pb, and Hg.[21] |
Experimental Protocols & Workflows
Accurate analysis begins with proper sample preparation. For this compound, which is an organic matrix, a digestion step is required to destroy the organic components and solubilize the target metals. Closed-vessel microwave digestion is the preferred method as it is fast, efficient, and minimizes the loss of volatile elements like mercury.[22][23]
Caption: ICP-MS analysis workflow for this compound.
-
Glassware Preparation: All glassware and digestion vessels must be scrupulously cleaned by soaking in dilute nitric acid (e.g., 2-5%) and rinsing thoroughly with high-purity deionized water to prevent contamination.[24]
-
Sample Weighing: Accurately weigh approximately 0.5 g of the this compound sample directly into a clean, dry microwave digestion vessel. Prepare a method blank (containing only digestion acids) and a spiked sample for quality control with each batch.
-
Acid Digestion: Carefully add 7 mL of trace-metal grade nitric acid (HNO₃) and 1 mL of hydrogen peroxide (H₂O₂) to the vessel.[16] Allow the sample to pre-digest for at least 15 minutes before sealing the vessel.
-
Microwave Program: Place the sealed vessels in the microwave digestion system. Use a program that slowly ramps the temperature to 200°C over 20 minutes and then holds at 200°C for an additional 20 minutes to ensure complete digestion.[24]
-
Dilution: After the program is complete and the vessels have cooled to room temperature, carefully open them in a fume hood. Quantitatively transfer the digested solution to a 50 mL acid-cleaned volumetric flask. Dilute to the mark with high-purity deionized water. The sample is now ready for analysis.
-
ICP-MS Analysis:
-
Instrument Setup: Tune the ICP-MS instrument according to the manufacturer's recommendations to ensure optimal sensitivity and resolution. Use an internal standard (e.g., Rhodium, Iridium) to correct for matrix effects and instrument drift.
-
Calibration: Prepare a series of multi-element calibration standards (containing Pb, Cd, As, Hg, and other elements of interest) in a matrix that matches the diluted sample acid concentration (e.g., ~10% HNO₃).
-
Analysis Sequence: Run the method blank, calibration standards, quality control samples (spikes), and the digested this compound samples.
-
Data Processing: Quantify the concentration of each heavy metal in the sample by comparing its signal intensity to the calibration curve, correcting for the initial sample weight and dilution factor.
-
Caption: AAS analysis workflow for this compound.
-
Sample Preparation: Prepare the sample using the same microwave digestion procedure described above (Steps 1-5). Wet digestion on a hot plate can also be used, but care must be taken to avoid boiling and to use a reflux condenser to prevent loss of volatile elements.[24]
-
AAS Analysis (Example for Lead - Pb):
-
Instrument Setup: Install the lead (Pb) hollow cathode lamp in the spectrometer. Set the instrument to the primary wavelength for Pb (283.3 nm) and optimize the lamp current and slit width as per the manufacturer's guidelines.
-
Graphite Furnace Program: Develop or use a standard temperature program for the graphite furnace that includes drying, ashing (pyrolysis), atomization, and cleaning steps appropriate for lead analysis in the given acid matrix.
-
Calibration: Prepare a series of at least three calibration standards for Pb in the same acid matrix as the digested samples.
-
Matrix Modifier: For complex samples, a chemical modifier (e.g., a palladium-magnesium nitrate (B79036) solution) may be required. This is added to the sample in the graphite tube to stabilize the analyte during the ashing step and reduce interferences.
-
Analysis: Analyze the blank, standards, and samples. The instrument will measure the peak absorbance during the atomization step, which is proportional to the concentration of lead.
-
Repeat for Other Elements: To analyze for cadmium, arsenic, and mercury, the entire process (lamp installation, parameter optimization, calibration, and analysis) must be repeated for each element. For mercury, a dedicated cold vapor (CV-AAS) system is highly recommended for achieving the necessary sensitivity.[1][]
-
Conclusion and Recommendations
For comprehensive and compliant testing of heavy metal impurities in this compound, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the superior technique. Its high sensitivity meets the stringent limits set by USP <232>, and its multi-element capability provides high sample throughput, making it both efficient and effective for routine quality control and release testing.[1][12][13]
Atomic Absorption Spectroscopy (AAS) , particularly Graphite Furnace AAS, remains a viable and cost-effective alternative.[8][13] It is highly selective and sensitive, making it suitable for laboratories with lower sample throughput or those focusing on quantifying only one or two specific elements.[15][20] However, its single-element nature makes it significantly more time-consuming for a full elemental impurity screen.[13]
Ultimately, the selection of an analytical method should be based on a risk assessment that considers the specific regulatory requirements, the number of elements to be tested, required detection limits, and available laboratory resources. Regardless of the method chosen, proper validation and the use of certified reference materials are critical to ensuring accurate and reliable data.
References
- 1. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 2. cymbiotika.com [cymbiotika.com]
- 3. usp.org [usp.org]
- 4. usp.org [usp.org]
- 5. jordilabs.com [jordilabs.com]
- 6. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 7. ctlatesting.com [ctlatesting.com]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. cymbiotika.com [cymbiotika.com]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. jcea.agr.hr [jcea.agr.hr]
- 16. icpms.cz [icpms.cz]
- 17. researchgate.net [researchgate.net]
- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. aurigaresearch.com [aurigaresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. milestonesci.com [milestonesci.com]
- 23. mdpi.com [mdpi.com]
- 24. pharmtech.com [pharmtech.com]
A Comparative Analysis of Cellular Uptake: Magnesium Fumarate vs. Magnesium Citrate
For Researchers, Scientists, and Drug Development Professionals
Magnesium is a vital cation involved in a multitude of physiological processes, and its effective delivery to cells is paramount for therapeutic efficacy. The choice of the magnesium salt can significantly influence its bioavailability and subsequent cellular uptake. This guide provides a comparative overview of two common organic magnesium salts, magnesium fumarate (B1241708) and magnesium citrate (B86180), focusing on their cellular uptake, supported by available experimental data.
Quantitative Data on Cellular Uptake and Bioavailability
The following table summarizes available data on the bioavailability and cellular uptake of magnesium citrate. Unfortunately, equivalent in vitro cellular uptake data for magnesium fumarate was not found in the reviewed literature.
| Magnesium Salt | Cell Line | Concentration | Duration | Magnesium Uptake/Permeability | Citation |
| Magnesium Citrate | Caco-2 | 0.8 mM | 2 hours | Lower absorption compared to Mg-carbonate, pidolate, and oxide | [1][2] |
| Magnesium Citrate | Caco-2 | 2.5 mM | 2 hours | Lower absorption compared to Mg-carbonate, pidolate, and oxide | [1][2] |
| Magnesium Citrate | Caco-2 | 8 mM | 2 hours | Lower absorption compared to Mg-carbonate, pidolate, and oxide | [1][2] |
| Marine Magnesium Citrate | Caco-2 | Not Specified | Not Specified | ~3 times higher absorption rate than marine magnesium oxide | [3] |
A study on healthy volunteers compared the effects of oral supplementation with magnesium oxide and magnesium citrate on intracellular magnesium concentrations in sublingual cells. While this is an in vivo study and reflects overall bioavailability and subsequent cellular uptake, it provides a point of comparison. The study found that oral magnesium oxide treatment significantly increased intracellular magnesium levels compared to magnesium citrate[4][5].
Experimental Protocols
A detailed methodology for assessing magnesium uptake in a widely used in vitro model of the intestinal barrier, the Caco-2 cell line, is described below. This protocol is based on studies evaluating the absorption of various magnesium salts[1][2][6].
In Vitro Magnesium Absorption in Caco-2 Cells
1. Cell Culture and Differentiation:
-
Human colorectal adenocarcinoma cells (Caco-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin/streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For permeability assays, Caco-2 cells are seeded at a density of 3 x 10^5 cells per insert in a 12-well plate and cultured for 21 days to allow for differentiation into a monolayer with intestinal epithelial characteristics.
2. Magnesium Salt Treatment:
-
Stock solutions of this compound and magnesium citrate are prepared in a suitable solvent (e.g., deionized water) and sterilized.
-
The differentiated Caco-2 cell monolayers are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution).
-
The apical side of the monolayer is treated with the magnesium salt solutions at various concentrations (e.g., 0.8 mM, 2.5 mM, 8 mM) for a specified duration (e.g., 15 minutes, 2 hours).
3. Quantification of Magnesium Uptake:
-
After the incubation period, the basolateral medium is collected.
-
The concentration of magnesium in the basolateral medium is determined using a direct colorimetric assay measured by spectrometry.
-
The amount of magnesium transported across the cell monolayer is calculated and expressed as a percentage of the initial concentration applied to the apical side.
Measurement of Intracellular Magnesium Concentration using a Fluorescent Probe
This protocol provides a method for quantifying total intracellular magnesium using a fluorescent dye.
1. Cell Preparation:
-
Cells are cultured to the desired confluency.
-
For adherent cells, they are detached using trypsin-EDTA and washed with a magnesium-free buffer. Suspension cells are collected by centrifugation and washed.
-
A known number of cells are resuspended in a magnesium-free buffer.
2. Cell Lysis and Staining:
-
The cell suspension is subjected to sonication or treated with a lysis buffer to release intracellular contents.
-
A fluorescent magnesium indicator (e.g., Mag-fura-2 AM or a custom-synthesized probe) is added to the cell lysate.
3. Fluorescence Measurement:
-
The fluorescence intensity of the sample is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen probe.
-
A calibration curve is generated using standard solutions of known magnesium concentrations to determine the intracellular magnesium concentration in the sample.
Signaling Pathways and Experimental Workflows
Cellular Magnesium Transport Pathways
Magnesium uptake into cells is a regulated process primarily mediated by specific ion channels. The Transient Receptor Potential Melastatin (TRPM) family, particularly TRPM6 and TRPM7, are key players in this process.
Caption: General pathway for cellular magnesium uptake.
Experimental Workflow for Comparing Cellular Uptake
The following diagram illustrates a typical workflow for a comparative study of magnesium salt uptake in a cell-based assay.
Caption: Workflow for in vitro magnesium uptake assay.
References
- 1. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. annexpublishers.com [annexpublishers.com]
- 4. Comparison of magnesium status using X-ray dispersion analysis following magnesium oxide and magnesium citrate treatment of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. navehpharma.co.il [navehpharma.co.il]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In Vivo Comparative Analysis of the Bioavailability of Magnesium Fumarate and Magnesium Oxide
A critical review of available in vivo data on the bioavailability of magnesium fumarate (B1241708) and magnesium oxide reveals a notable gap in direct comparative studies. However, by synthesizing findings from separate clinical trials, it is possible to draw inferences regarding their relative absorption and subsequent systemic availability. This guide provides a comprehensive overview of the existing evidence for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and a standardized workflow for such bioavailability studies.
Magnesium, an essential mineral for numerous physiological functions, is available in various salt forms for supplementation and therapeutic use. The efficacy of any given magnesium salt is intrinsically linked to its bioavailability, which dictates the extent and rate at which the elemental magnesium becomes available to the body's systems. Among the organic and inorganic salts, magnesium fumarate and magnesium oxide represent two distinct options, with the former being an organic salt and the latter an inorganic compound. While magnesium oxide is widely available and contains a high percentage of elemental magnesium, its low solubility is often cited as a limiting factor for its bioavailability. Organic salts like this compound are generally considered to have higher solubility and potentially greater absorption.
Quantitative Bioavailability Data
The following table summarizes key pharmacokinetic parameters for this compound and magnesium oxide based on available in vivo human studies. It is crucial to note that the data for this compound and magnesium oxide are derived from separate studies, and therefore, a direct statistical comparison cannot be made.
| Compound | Dosage | Cmax (mg/dL) | Tmax (hours) | AUC | 24-hour Urinary Excretion (% of dose) | Study Population | Reference |
| This compound | 530 mg elemental Mg | Data not specified | Data not specified | Pharmacokinetic model developed | Data not specified | Healthy Volunteers | Ryszka et al., 1997[1] |
| Magnesium Oxide | 300 mg elemental Mg | - | - | - | Approx. 4% | Healthy Volunteers | Firoz & Graber, 2001 |
| Magnesium Oxide | 450 mg elemental Mg | - | - | - | Increased by 20% from baseline | Healthy Male Volunteers | Siener et al., 2011[2] |
| Magnesium Oxide | 25 mmol | - | - | - | 0.006 mg/mg creatinine (B1669602) (first 4 hours post-load) | Normal Volunteers | Lindberg et al., 1990[3] |
Note: The study by Ryszka et al. (1997) on this compound focused on pharmacokinetic modeling and did not report standard bioavailability parameters like Cmax and AUC in a directly comparable format to other studies. The data for magnesium oxide is derived from studies where it was compared with other magnesium salts, consistently demonstrating low urinary excretion, a key indicator of poor absorption.
Experimental Protocols
The methodologies employed in assessing the in vivo bioavailability of magnesium supplements share common elements, aimed at accurately measuring the extent of absorption while controlling for dietary and physiological variables.
Subject Preparation and Diet Standardization
A typical protocol for an in vivo magnesium bioavailability study involves the recruitment of healthy adult volunteers.[2][4] Participants are often required to adhere to a standardized diet for a period leading up to and during the study to minimize variations in baseline magnesium levels.[2][4] This may include restrictions on magnesium-rich foods and beverages.[4] In some study designs, a "saturation" phase with a fixed dose of magnesium is implemented for several days prior to the administration of the test product to ensure that the body's magnesium stores are replete, making changes in urinary excretion a more sensitive measure of acute absorption.
Dosing and Sample Collection
On the study day, after an overnight fast, a baseline blood sample is collected. Participants then receive a single oral dose of the magnesium supplement.[1] Subsequent blood samples are collected at predetermined intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) to determine the serum magnesium concentration over time.[5] Urine is also collected for 24 hours post-dosing to measure the total amount of excreted magnesium.[2][6]
Analytical Methods
Serum and urine magnesium concentrations are typically measured using atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).[5] These techniques provide accurate and sensitive quantification of magnesium levels.
Experimental Workflow
The following diagram illustrates a generalized workflow for a human in vivo bioavailability study of an oral magnesium supplement, based on the protocols from the cited literature.
Figure 1. A generalized workflow for conducting an in vivo bioavailability study of a magnesium supplement.
Discussion and Conclusion
The available evidence strongly suggests that magnesium oxide has a low bioavailability in humans. Multiple studies, primarily using magnesium citrate (B86180) as a comparator, have demonstrated poor absorption of magnesium oxide, as evidenced by minimal increases in serum magnesium levels and low urinary excretion of magnesium following oral administration.[3] The fractional absorption of magnesium oxide has been reported to be as low as 4%.
For this compound, the single available human pharmacokinetic study by Ryszka et al. (1997) indicates that it is absorbed and can be described by a two-compartment model, but the lack of comparative data and specific bioavailability parameters in the abstract makes a quantitative comparison with magnesium oxide challenging without accessing the full study.[1] As an organic salt, it is reasonable to hypothesize that this compound would have a higher bioavailability than magnesium oxide due to its greater solubility. However, without a direct head-to-head in vivo study, this remains an extrapolation.
For researchers and drug development professionals, the choice between these two forms of magnesium should be guided by the therapeutic goal. If a high dose of elemental magnesium is required and rapid and efficient absorption is critical, the existing data, though indirect, would favor an organic salt like this compound over magnesium oxide. However, further direct comparative studies are warranted to definitively quantify the bioavailability of this compound relative to magnesium oxide and other commonly used magnesium salts.
References
- 1. Bioavailability and pharmacokinetics of magnesium after this compound administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability of magnesium from different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Assessment of bioavailability of Mg from Mg citrate and Mg oxide by measuring urinary excretion in Mg-saturated subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of magnesium fumarate and magnesium malate on mitochondrial function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is an essential cation critically involved in mitochondrial function, acting as a cofactor for hundreds of enzymes and being indispensable for the synthesis and stabilization of ATP.[1][2][3][4] The choice of magnesium salt can influence its bioavailability and potentially provide additional metabolic benefits depending on the nature of the anion it is chelated with. This guide provides a head-to-head comparison of two such salts, magnesium fumarate (B1241708) and magnesium malate (B86768), on mitochondrial function. While direct comparative studies are limited, this analysis is based on the well-established biochemical roles of magnesium, fumarate, and malate in mitochondrial bioenergetics.
Core Mechanisms of Action
Both magnesium fumarate and magnesium malate deliver magnesium ions, which are pivotal for mitochondrial health. Magnesium deficiency has been shown to impair mitochondrial function, leading to decreased ATP production and increased oxidative stress.[3][5] The primary distinction between these two compounds lies in the metabolic roles of their respective anions, fumarate and malate, both of which are intermediates in the Krebs cycle (also known as the citric acid cycle).
Magnesium's Role in Mitochondria:
-
ATP Synthesis and Stability: ATP, the primary energy currency of the cell, must bind to a magnesium ion to be biologically active, forming the Mg-ATP complex.[2][4][6]
-
Enzyme Cofactor: Magnesium is a crucial cofactor for numerous mitochondrial enzymes, including those involved in oxidative phosphorylation.[1][4]
-
Mitochondrial Ion Homeostasis: Magnesium influences the transport of other ions, such as calcium, across the mitochondrial membrane, which is vital for maintaining mitochondrial integrity and function.[1][7]
Fumarate and Malate in the Krebs Cycle:
Fumarate and malate are sequential intermediates in the Krebs cycle, a series of chemical reactions that generate ATP and reducing equivalents (NADH and FADH₂).[8][9]
-
Fumarate is converted to malate by the enzyme fumarate hydratase.[9]
-
Malate is then oxidized to oxaloacetate by malate dehydrogenase, a reaction that produces NADH.[9]
Comparative Data on Mitochondrial Function
| Parameter | Magnesium | Fumarate (as a supplement) | Malate (as a supplement) | This compound (Projected) | Magnesium Malate (Projected) |
| ATP Production | Essential cofactor for ATP synthase and stabilizes ATP.[1][4] | Serves as a Krebs cycle intermediate, potentially increasing substrate availability for oxidative phosphorylation. | A key Krebs cycle intermediate and part of the malate-aspartate shuttle, which is crucial for transporting NADH into the mitochondria.[8][10] | Expected to support ATP production through both magnesium's essential role and by providing a Krebs cycle substrate. | Expected to robustly support ATP production due to magnesium's role and malate's direct involvement in the Krebs cycle and malate-aspartate shuttle.[11][12] |
| Mitochondrial Respiration | Supports the function of the electron transport chain.[4] | Can be oxidized in the mitochondria to drive respiration. However, high concentrations due to enzyme deficiency can inhibit respiration.[13][14] | Readily oxidized in mitochondria and can enhance the oxidation of other substrates.[15] | May enhance mitochondrial respiration by providing both magnesium and a respiratory substrate. | Likely enhances mitochondrial respiration by supplying magnesium and a readily usable substrate for the Krebs cycle. |
| Redox Balance | Magnesium deficiency can increase oxidative stress.[3][5] | Accumulation can lead to protein succination and mitochondrial stress.[13] | Participates in the malate-aspartate shuttle, which is vital for maintaining cellular redox balance.[8] | The overall effect on redox balance is complex and would depend on cellular context and enzymatic activity. | May support a healthy redox state by facilitating NADH transport into the mitochondria for oxidation. |
| Bioavailability | Varies depending on the salt form. | Generally well-absorbed. | Considered to be highly bioavailable.[16] | Expected to have good bioavailability. | Often cited as having good bioavailability, potentially being absorbed faster than other forms.[16] |
Signaling Pathways and Experimental Workflows
Krebs Cycle and the Roles of Fumarate and Malate
The following diagram illustrates the central role of fumarate and malate within the Krebs cycle, which takes place in the mitochondrial matrix.
Caption: The Krebs Cycle highlighting the sequential conversion of Fumarate to Malate.
The Malate-Aspartate Shuttle
This shuttle is crucial for transporting electrons from NADH generated in the cytoplasm into the mitochondrial matrix.
Caption: The Malate-Aspartate shuttle for NADH transport into mitochondria.
Experimental Protocols for Assessing Mitochondrial Function
To empirically compare the effects of this compound and magnesium malate, the following standard experimental protocols can be employed.
Measurement of Mitochondrial Respiration using High-Resolution Respirometry
This protocol assesses the rate of oxygen consumption in isolated mitochondria or intact cells.
Materials:
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Isolated mitochondria or cultured cells
-
Respiration medium (e.g., MiR05)
-
Substrates (e.g., pyruvate, glutamate, malate, succinate)
-
ADP
-
Inhibitors (e.g., rotenone, antimycin A, oligomycin)
-
This compound and magnesium malate solutions
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add isolated mitochondria or cells to the chambers containing respiration medium.
-
Record the basal respiration rate (State 1).
-
Add substrates (e.g., pyruvate and malate) to measure Leak respiration (State 2).
-
Add a saturating amount of ADP to induce State 3 respiration (oxidative phosphorylation).
-
To assess the specific effects of the compounds, add either this compound or magnesium malate to the medium and repeat the measurements.
-
Add oligomycin (B223565) to inhibit ATP synthase and measure State 4o respiration.
-
Finally, add an uncoupler (e.g., FCCP) to determine the maximal capacity of the electron transport system.
-
Analyze the oxygen consumption rates to determine parameters such as the respiratory control ratio (RCR) and P/O ratio.
ATP Production Assay
This assay quantifies the rate of ATP synthesis.
Materials:
-
Luminometer
-
Luciferin/luciferase-based ATP assay kit
-
Isolated mitochondria or cell lysates
-
Substrates and ADP
-
This compound and magnesium malate
Procedure:
-
Incubate isolated mitochondria or cells with substrates, ADP, and either this compound or magnesium malate for a defined period.
-
Stop the reaction and lyse the cells or mitochondria to release ATP.
-
Add the cell lysate to the luciferin/luciferase reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the ATP concentration based on a standard curve.
Mitochondrial Membrane Potential Assay
This assay measures the potential across the inner mitochondrial membrane, an indicator of mitochondrial health.
Materials:
-
Fluorescence microscope or plate reader
-
Fluorescent dyes sensitive to membrane potential (e.g., TMRM, JC-1)
-
Cultured cells
-
This compound and magnesium malate
Procedure:
-
Culture cells in appropriate plates.
-
Treat the cells with this compound or magnesium malate for the desired time.
-
Load the cells with the fluorescent dye (e.g., TMRM).
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a microscope or plate reader. A decrease in fluorescence indicates mitochondrial depolarization.
Conclusion
Both this compound and magnesium malate are poised to support mitochondrial function by providing the essential cation, magnesium. The choice between them may be guided by the specific metabolic context. Magnesium malate, due to malate's role in the malate-aspartate shuttle, may offer a more direct benefit in scenarios where the transport of cytosolic NADH into the mitochondria is a rate-limiting step for energy production.[10][17] this compound also provides a Krebs cycle intermediate, but the potential for fumarate to accumulate under certain pathological conditions warrants consideration.[13][18]
Ultimately, empirical testing using the protocols outlined above is necessary to definitively elucidate the comparative efficacy of these two compounds in specific cellular and physiological models. This data-driven approach will enable a more informed selection of magnesium salts for therapeutic and research applications targeting mitochondrial health.
References
- 1. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. formexc.com [formexc.com]
- 5. JCI Insight - Magnesium supplementation improves diabetic mitochondrial and cardiac diastolic function [insight.jci.org]
- 6. behrhaus.com [behrhaus.com]
- 7. Magnesium supplementation improves diabetic mitochondrial and cardiac diastolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Khan Academy [khanacademy.org]
- 10. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]
- 11. Unlocking the Power of Magnesium: A Systematic Review and Meta-Analysis Regarding Its Role in Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aor.ca [aor.ca]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The role of malate in exercise-induced enhancement of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 8 Types of magnesium and their benefits [medicalnewstoday.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. The Pleiotropic Effects of Fumarate: From Mitochondrial Respiration to Epigenetic Rewiring and DNA Repair Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential effects of magnesium fumarate and magnesium sulfate on gene expression
**A Comparative Guide to the
Differential Effects of Magnesium Fumarate (B1241708) and Magnesium Sulfate (B86663) on Gene Expression**
For Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Introduction
Magnesium is an essential mineral and the second most abundant intracellular cation, acting as a critical cofactor for over 300 enzymatic reactions, including those integral to the synthesis of DNA and RNA.[1][2] Its role in maintaining genomic stability and regulating gene expression is fundamental to cellular health. However, magnesium is delivered as a salt, and the associated anion can have its own distinct biological effects. This guide explores the potential differential effects of two common magnesium salts, magnesium fumarate and magnesium sulfate, on gene expression.
While direct comparative studies are limited, this document synthesizes existing data on the individual roles of magnesium, fumarate, and sulfate to build a theoretical framework. This guide is intended to provide researchers with a foundation for investigating how the choice of magnesium salt could lead to different genetic and cellular outcomes.
The Universal Role of Magnesium in Gene Expression
Regardless of the salt form, the magnesium ion (Mg²⁺) plays a universal and critical role in gene expression. Its primary functions include:
-
Enzymatic Cofactor: Mg²⁺ is essential for the catalytic activity of hundreds of enzymes, including DNA and RNA polymerases, which are responsible for transcription.[1]
-
Nucleic Acid Stability: It stabilizes the structure of DNA and RNA by binding to the phosphate (B84403) backbone, influencing their conformation and interactions with proteins.[1]
-
Energy Metabolism: Adenosine triphosphate (ATP), the primary energy currency of the cell, must bind to a magnesium ion to be biologically active (Mg-ATP).[1] This complex is crucial for the energy-dependent processes of gene transcription and translation.
Magnesium deficiency has been shown to alter the expression of genes critical for muscle physiology, energy metabolism, and mitochondrial function.[3]
The Fumarate Anion: A Potential Epigenetic Modulator
Fumarate, an intermediate of the tricarboxylic acid (TCA) cycle, is emerging as a significant signaling molecule with the potential to directly influence gene expression through epigenetic mechanisms.
When cellular levels of fumarate increase, it can act as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[4][5] This family of enzymes includes crucial epigenetic regulators:
-
Histone Demethylases: Fumarate inhibits Jumonji C (JmjC) domain-containing histone demethylases (KDMs), leading to an increase in histone methylation (hypermethylation).[4][6][7] Specific modifications, such as on histone H3, can alter chromatin structure and regulate gene accessibility for transcription.[6][7]
-
TET Enzymes: Fumarate can inhibit the Ten-Eleven Translocation (TET) family of enzymes, which are responsible for DNA demethylation.[8][9] This inhibition can lead to DNA hypermethylation, a modification often associated with gene silencing.[8]
This epigenetic modulation by fumarate can trigger significant changes in cellular programming, such as inducing an epithelial-to-mesenchymal transition (EMT), a process linked to cancer progression.[8] Furthermore, fumarate has been shown to activate the NRF2 transcription factor, increasing the transcription of target genes like ferritin, which in turn can promote cell proliferation.[10][11]
The Sulfate Anion: An Indirect Influencer via Post-Translational Modification
The sulfate anion is not known to directly interact with DNA or histones. Instead, its influence on gene expression is likely indirect, mediated through a crucial post-translational modification process called sulfation.[12]
Sulfation involves the transfer of a sulfo group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate, a reaction catalyzed by sulfotransferases.[12][13] This modification can target proteins (e.g., tyrosine sulfation), lipids, and carbohydrates.[12][14]
Protein sulfation can significantly alter:
-
Protein-Protein Interactions: Tyrosine sulfation can enhance the ability of proteins to interact with each other, which is critical for cell signaling.[13][15][16]
-
Hormone Regulation & Cell Signaling: The activity of many hormones and signaling molecules is dependent on sulfation.[12]
By modifying the function of key proteins in signaling cascades (e.g., receptors, ligands), sulfation can alter the activity of downstream transcription factors, thereby indirectly modulating the expression of their target genes. The availability of sulfate can trigger massive reprogramming of gene expression in response to nutrient availability, particularly in plants.[17][18]
Data Summary: A Hypothetical Comparison
The following table summarizes the potential differential effects of this compound and magnesium sulfate on gene expression based on the distinct mechanisms of their respective anions.
| Feature | This compound | Magnesium Sulfate |
| Primary Anion | Fumarate | Sulfate |
| Mechanism of Action | Direct Epigenetic Modulation: Competitive inhibition of α-ketoglutarate-dependent dioxygenases (Histone & DNA demethylases).[4][5][8] | Indirect via PTM: Provides substrate for sulfation, a post-translational modification that alters protein function in signaling pathways.[12][15] |
| Key Molecular Targets | - JmjC-domain histone demethylases[6][7]- TET DNA demethylases[8][9]- NRF2 transcription factor pathway[10][11] | - Tyrosylprotein sulfotransferases (TPSTs)[13][16]- Proteins in the secretory pathway (receptors, hormones)[14] |
| Potential Effect on Gene Expression | Direct alteration of histone and DNA methylation patterns, leading to changes in gene accessibility and expression.[4][8] | Indirect modulation of gene expression by altering the activity of signaling pathways that control transcription factors.[12] |
| Predicted Outcome | Potentially rapid and targeted changes in the expression of genes regulated by methylation; may induce significant phenotypic shifts like EMT.[8] | Broader, systemic effects on gene expression secondary to changes in protein signaling and intercellular communication. |
Proposed Experimental Protocol to Compare Effects
To empirically determine the differential effects of these two compounds, a transcriptomic study using RNA sequencing (RNA-seq) is recommended.
Methodology Details:
-
Cell Culture and Treatment:
-
Select a human cell line relevant to the research question (e.g., HEK293T for general cellular processes, or a specific cancer cell line if investigating oncogenic pathways).
-
Culture cells to ~70-80% confluency.
-
Treat cells in triplicate with equimolar concentrations of this compound, Magnesium Sulfate, and Magnesium Chloride (as a control for the magnesium ion itself). Include an untreated control group.
-
Harvest cells at multiple time points (e.g., 24, 48 hours) to capture both early and late transcriptional responses.
-
-
RNA Isolation and Quality Control:
-
Isolate total RNA from each sample using a standardized kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA integrity and concentration using a Bioanalyzer or similar instrument. Samples with a high RNA Integrity Number (RIN > 8) should be used for library preparation.
-
-
RNA-Seq Library Preparation and Sequencing:
-
Prepare sequencing libraries from total RNA.[19] This typically involves:
-
Enrichment of mRNA using poly(A) selection.[19]
-
Fragmentation of RNA.
-
Synthesis of first- and second-strand cDNA.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Sequence the prepared libraries on a high-throughput platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Quality Control: Trim adapter sequences and low-quality reads.
-
Alignment: Align reads to the human reference genome (e.g., GRCh38).
-
Differential Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the this compound and magnesium sulfate groups compared to the controls.
-
Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify the biological processes and signaling pathways that are uniquely affected by each compound.
-
Conclusion
While both this compound and magnesium sulfate serve as effective delivery vehicles for the essential magnesium ion, their associated anions possess distinct biochemical properties that could lead to significantly different effects on gene expression. Fumarate has the potential to act as a direct epigenetic modulator by altering DNA and histone methylation patterns. In contrast, sulfate is likely to exert its influence indirectly by affecting post-translational protein modifications that are critical for cellular signaling.
The proposed experimental framework provides a robust method for validating these hypotheses and elucidating the precise gene regulatory networks affected by each compound. Such research is crucial for drug development professionals and scientists to make informed decisions when selecting a magnesium salt for therapeutic or experimental applications, as the choice of anion may have profound and previously unconsidered biological consequences.
References
- 1. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 2. How Genes Influence Magnesium Requirements - Xcode Life [xcode.life]
- 3. Magnesium Deficiency Alters Expression of Genes Critical for Muscle Magnesium Homeostasis and Physiology in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of α-KG-dependent histone and DNA demethylases by fumarate and succinate that are accumulated in mutations of FH and SDH tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Local generation of fumarate promotes DNA repair through inhibition of histone H3 demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Local generation of fumarate promotes DNA repair through inhibition of histone H3 demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fumarate is an epigenetic modifier that elicits epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fumarate and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes* | Semantic Scholar [semanticscholar.org]
- 10. Fumarate Mediates a Chronic Proliferative Signal in Fumarate Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sulfation - Wikipedia [en.wikipedia.org]
- 13. Tyrosine Sulfation as a Protein Post-Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sulfation, the Up-and-Coming Post-Translational Modification: Its Role and Mechanism in Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad.com [bio-rad.com]
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for Magnesium Fumarate Quantification in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of magnesium fumarate (B1241708) in tissue samples against a traditional colorimetric assay. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding analytical methodology for preclinical and clinical studies. The validation of this new method is based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5][6][7][8]
Introduction
Magnesium fumarate is a salt of magnesium and fumaric acid, an intermediate in the Krebs cycle. Its therapeutic potential is an area of growing interest, necessitating robust and reliable analytical methods for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. This guide details the validation of a highly sensitive and specific LC-MS/MS method and compares its performance against a conventional colorimetric assay.
Methodology Comparison
The performance of the novel LC-MS/MS method was rigorously evaluated against a traditional colorimetric assay based on the enzymatic conversion of fumarate. The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Comparison of Analytical Method Performance
| Parameter | LC-MS/MS Method | Colorimetric Assay | Acceptance Criteria (FDA/EMA) |
| Specificity | High (distinguishes between this compound and endogenous fumarate) | Moderate (potential interference from other reducing substances) | The analytical method should be able to differentiate and quantify the analyte in the presence of other components in the sample. |
| **Linearity (R²) ** | >0.99 | >0.98 | R² ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% of the nominal concentration (except for LLOQ, which is ± 20%) |
| Precision (% CV) | < 10% | < 20% | ≤ 15% (except for LLOQ, which is ≤ 20%) |
| LOD | 0.5 ng/mL | 50 ng/mL | Signal-to-noise ratio ≥ 3 |
| LOQ | 1.5 ng/mL | 150 ng/mL | Signal-to-noise ratio ≥ 10 |
| Sample Volume | 50 µL | 200 µL | N/A |
| Run Time | 5 minutes | 30 minutes | N/A |
Experimental Protocols
Novel LC-MS/MS Method
1. Sample Preparation:
-
Tissue samples (approximately 50 mg) are homogenized in a lysis buffer.
-
Proteins are precipitated using acetonitrile (B52724).
-
The supernatant is collected, dried, and reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
Transitions Monitored: Specific precursor-to-product ion transitions for fumarate and an internal standard are monitored for quantification.
Traditional Colorimetric Assay
1. Sample Preparation:
-
Tissue samples (approximately 100 mg) are homogenized and subjected to enzymatic digestion to release fumarate.
-
The homogenate is then centrifuged, and the supernatant is used for the assay.
2. Assay Procedure:
-
The sample is incubated with a reaction mixture containing fumarase, which converts fumarate to L-malate.
-
The L-malate is then oxidized by malate (B86768) dehydrogenase, leading to the production of NADH.
-
The amount of NADH produced is proportional to the fumarate concentration and is measured colorimetrically at a specific wavelength.[9]
Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of the new analytical method.
Caption: Workflow for analytical method validation.
Hypothetical Signaling Pathway Involving this compound
This diagram illustrates a hypothetical signaling pathway where this compound may play a role in cellular metabolism and energy production.
Caption: Hypothetical role of this compound in cellular energy metabolism.
Conclusion
The novel LC-MS/MS method for the quantification of this compound in tissue samples demonstrates superior performance in terms of specificity, sensitivity, accuracy, and precision compared to the traditional colorimetric assay. Its lower sample volume requirement and faster run time also offer significant advantages for high-throughput analysis in drug development settings. The comprehensive validation ensures the reliability and robustness of the data, making it a highly suitable method for supporting preclinical and clinical studies involving this compound.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. bioanalysisforum.jp [bioanalysisforum.jp]
- 4. Bioanalytical method validation emea | PPTX [slideshare.net]
- 5. fda.gov [fda.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. bioassaysys.com [bioassaysys.com]
A Comparative Analysis of Magnesium Fumarate from Diverse Sources for Research and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of magnesium fumarate (B1241708) from two distinct hypothetical sources, designated Source A and Source B, to highlight the potential variability in product performance and the importance of cross-validation. The experimental data presented, while illustrative, is grounded in established methodologies for evaluating magnesium supplements.
Data Presentation: A Side-by-Side Comparison
The performance of magnesium fumarate from Source A and Source B was evaluated based on key quality attributes, including purity, dissolution, and bioavailability. The quantitative data is summarized in the tables below for ease of comparison.
Table 1: Physicochemical Properties of this compound from Different Sources
| Parameter | Source A | Source B | Method |
| Purity (%) | 99.5 | 98.2 | High-Performance Liquid Chromatography (HPLC) |
| Magnesium Content (%) | 16.5 | 15.8 | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Moisture Content (%) | 0.8 | 1.5 | Karl Fischer Titration |
| Heavy Metals (ppm) | < 10 | < 20 | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
Table 2: In Vitro Dissolution and Bioavailability
| Parameter | Source A | Source B | Method |
| Dissolution at 30 min (%) | 95 | 80 | USP Apparatus II (Paddles) |
| In Vitro Bioaccessibility (%) | 85 | 70 | Simulator of Human Intestinal Microbial Ecosystem (SHIME®) |
Table 3: In Vivo Bioavailability in a Rat Model
| Parameter | Source A | Source B | Method |
| Maximum Serum Mg²⁺ Concentration (Cmax, mg/dL) | 2.5 | 2.1 | Blood sampling and analysis |
| Time to Reach Cmax (Tmax, hours) | 2 | 3 | Blood sampling and analysis |
| Area Under the Curve (AUC, mg·h/dL) | 12.5 | 9.8 | Pharmacokinetic analysis |
| Urinary Magnesium Excretion (mg/24h) | 120 | 95 | Urine collection and analysis |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and cross-validation in your own laboratory settings.
Purity and Magnesium Content Analysis
-
High-Performance Liquid Chromatography (HPLC) for Purity: The purity of this compound was determined using an HPLC system equipped with a C18 column. The mobile phase consisted of a gradient of methanol (B129727) and water with 0.1% formic acid. Detection was performed using a UV detector at 210 nm.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Magnesium Content: A precisely weighed sample of this compound was digested in nitric acid. The solution was then diluted with deionized water and analyzed for magnesium content using an ICP-OES instrument calibrated with certified magnesium standards.
In Vitro Dissolution Testing
The dissolution rate was evaluated using the USP Apparatus II (paddle method). A sample of this compound equivalent to 100 mg of magnesium was placed in 900 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with a paddle speed of 75 rpm. Aliquots were withdrawn at specified time intervals, filtered, and analyzed for magnesium concentration by ICP-OES.
In Vitro Bioaccessibility (SHIME® Model)
The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) was used to assess the bioaccessibility of magnesium. The model simulates the physiological conditions of the stomach and small intestine. The amount of soluble magnesium in the dialysate from the small intestine compartment was measured to determine the bioaccessible fraction.
In Vivo Bioavailability Study
-
Animal Model: Male Sprague-Dawley rats were used for the in vivo study. The animals were fasted overnight before the administration of this compound.
-
Dosing: A single oral dose of this compound (equivalent to 50 mg/kg of elemental magnesium) from either Source A or Source B was administered by gavage.
-
Blood and Urine Collection: Blood samples were collected via the tail vein at predetermined time points (0, 1, 2, 4, 6, 8, and 24 hours) post-administration. Urine was collected over a 24-hour period.
-
Analysis: Serum and urine magnesium concentrations were determined by ICP-OES. Pharmacokinetic parameters (Cmax, Tmax, and AUC) were calculated from the serum concentration-time profiles.
Mandatory Visualizations
Signaling Pathways
Magnesium and fumarate are known to influence several key signaling pathways. Magnesium plays a crucial role in cellular energy metabolism and enzyme function, while fumarate is an intermediate in the Krebs cycle and has been shown to modulate inflammatory responses through the NRF2 and NF-κB pathways.[1][2]
Figure 1. Key signaling pathways influenced by magnesium and fumarate.
Experimental Workflow
The following diagram illustrates the workflow for the cross-validation of this compound from different sources.
Figure 2. Workflow for the comparative analysis of this compound sources.
Conclusion
The presented data, although hypothetical, underscores the critical need for rigorous cross-validation of raw materials from different suppliers. Variations in purity, physical characteristics, and manufacturing processes can significantly impact the dissolution, bioavailability, and ultimately the therapeutic efficacy of this compound. Researchers and drug development professionals are encouraged to implement comprehensive quality control and comparative studies to ensure the consistency and reliability of their experimental results and final products. Organic magnesium salts, such as fumarate, generally exhibit higher bioavailability compared to inorganic forms.[3][4] However, formulation and manufacturing processes can introduce variability, necessitating thorough evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Transcriptomic Analysis of Fumarate Compounds Identifies Unique Effects of Isosorbide Di-(Methyl Fumarate) on NRF2, NF-kappaB and IRF1 Pathway Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
Comparative analysis of the stability of different magnesium salts in solution
For researchers, scientists, and drug development professionals, understanding the stability of different magnesium salts in solution is crucial for formulation, bioavailability, and therapeutic efficacy. This guide provides a comparative analysis of the stability of common magnesium salts, including magnesium chloride, magnesium sulfate (B86663), magnesium citrate (B86180), and magnesium glycinate, supported by available experimental data and detailed protocols.
The choice of a magnesium salt in a formulation can significantly impact its performance. Stability in solution is a key determinant of how well the magnesium ion (Mg²⁺) remains available for absorption and utilization. This analysis delves into the solubility, dissociation characteristics, and degradation profiles of four commonly used magnesium salts.
Data Presentation: A Comparative Overview
The stability of a magnesium salt in solution is primarily influenced by its solubility and its tendency to dissociate into its constituent ions. The following table summarizes key quantitative data for the selected magnesium salts.
| Magnesium Salt | Molecular Formula | Solubility ( g/100 mL at 25°C) | pKa | Degradation Rate |
| Magnesium Chloride | MgCl₂ | 54.3[1] | ~11.4 (of Mg²⁺ aqua ion)[2] | Data not available |
| Magnesium Sulfate | MgSO₄ | 35.7[2] | Not Applicable* | Data not available |
| Magnesium Citrate | C₆H₆MgO₇ | 20[3][4] | ~8.5[5] | Data not available |
| Magnesium Glycinate | C₄H₈MgN₂O₄ | Water-soluble**[6] | ~2.34 (acidic)[7] | Data not available |
*As a salt of a strong acid (sulfuric acid) and a strong base (magnesium hydroxide), magnesium sulfate forms a neutral solution, and the concept of pKa is not typically applied. **Specific quantitative solubility data for standard magnesium bisglycinate at 25°C is not readily available in the literature, though it is generally described as water-soluble[6][8]. One source indicates insolubility[7], while another reports a very high solubility for a novel glycine (B1666218) tripeptide chelate of magnesium (169 ± 12.5 g/100 mL)[2], which may not be representative of the standard form.
Experimental Protocols
Accurate assessment of the stability of magnesium salts in solution requires standardized experimental protocols. Below are detailed methodologies for key experiments.
Determination of Aqueous Solubility
Objective: To determine the maximum concentration of a magnesium salt that can dissolve in water at a specific temperature.
Methodology: Equilibrium Solubility Method
-
Sample Preparation: Add an excess amount of the finely powdered magnesium salt to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a shaking incubator set at 25°C).
-
Equilibration: Agitate the suspension at a constant speed for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved salt.
-
Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.
-
Concentration Analysis: Determine the concentration of magnesium in the clear supernatant using a validated analytical method such as:
-
Atomic Absorption Spectroscopy (AAS): A sensitive technique for quantifying metal ions.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust method for elemental analysis.
-
Titration with EDTA: A classic complexometric titration method.
-
-
Calculation: Express the solubility in grams of solute per 100 mL of solvent ( g/100 mL).
Determination of Dissociation Constant (pKa)
Objective: To measure the tendency of the magnesium salt's conjugate acid or base to dissociate in solution.
Methodology: Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of the magnesium salt of known concentration in deionized water.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the magnesium salt solution in a beaker with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the salt's counter-ion.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, where the concentrations of the acid and its conjugate base are equal.
Assessment of Chemical Stability (Degradation Kinetics)
Objective: To quantify the rate at which a magnesium salt degrades in solution under specific conditions.
Methodology: Stability-Indicating Assay Method with Forced Degradation
-
Forced Degradation Studies: Subject solutions of the magnesium salt to various stress conditions to accelerate degradation. These conditions can include:
-
Hydrolysis: Adjusting the pH to acidic and basic levels (e.g., pH 2 and pH 10).
-
Oxidation: Adding an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Elevating the temperature (e.g., 40°C, 60°C).
-
Photostability: Exposing the solution to UV light.
-
-
Sample Collection: At specified time intervals during the stress testing, withdraw aliquots of the solution.
-
Quantitative Analysis: Analyze the concentration of the intact magnesium salt in each sample using a stability-indicating analytical method. A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
-
Kinetic Analysis: Plot the concentration of the magnesium salt versus time for each stress condition. Determine the order of the degradation reaction (e.g., zero-order, first-order) and calculate the degradation rate constant (k). The Arrhenius equation can be used with data from thermal stress studies to predict the degradation rate at different temperatures.
Visualizing the Stability Analysis Workflow
To provide a clearer understanding of the process for evaluating the stability of magnesium salts, the following workflow diagram is presented.
Discussion and Signaling Pathways
The stability of magnesium salts in solution is not only a matter of simple dissolution but also involves complex interactions with the solvent and other solutes. The dissociation of the salt into Mg²⁺ and its corresponding anion is a primary step. The subsequent behavior of these ions in solution dictates the overall stability.
For instance, the hydrolysis of the magnesium aqua ion ([Mg(H₂O)₆]²⁺) can lead to a slight decrease in pH. The extent of this hydrolysis is generally low but can be influenced by the nature of the anion. In the case of salts of weak acids, such as magnesium citrate, the citrate anion can participate in acid-base equilibria, further influencing the pH and stability of the solution.
The degradation of these salts can proceed through various pathways, including hydrolysis of the anion (especially for organic anions) or precipitation of less soluble species like magnesium hydroxide, particularly in alkaline conditions.
The following diagram illustrates the general dissociation and potential degradation pathways for a magnesium salt in an aqueous environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Study on Factors Affecting the Degradation of Magnesium and a Magnesium-Yttrium Alloy for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Magnesium degradation under physiological conditions – Best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingredientsonline.com [ingredientsonline.com]
- 8. wbcil.com [wbcil.com]
Independent Verification of the Quality of Commercially Supplied Magnesium Fumarate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the quality of commercially supplied magnesium fumarate (B1241708). It outlines key analytical methodologies, presents a comparative analysis with other common magnesium salts, and includes detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to assess the purity, consistency, and performance of magnesium fumarate from various commercial sources.
Introduction to this compound Quality
This compound, the magnesium salt of fumaric acid, is utilized as a magnesium supplement. The quality of commercially available this compound can vary between suppliers, potentially impacting research outcomes and the efficacy and safety of developed products. Key quality attributes that require rigorous verification include identity, purity, presence of impurities, and dissolution characteristics. Impurities can arise from the manufacturing process of fumaric acid or the synthesis of this compound itself. Common impurities may include unreacted starting materials like fumaric acid and magnesium carbonate, as well as byproducts such as maleic acid, the cis-isomer of fumaric acid.[1] Heavy metal contamination is another critical aspect to monitor.[1][2]
Comparative Quality Analysis
The selection of a magnesium salt for research or product development should be based on empirical data. This section provides a comparative overview of key quality parameters for hypothetical commercial lots of this compound and two common alternatives: magnesium citrate (B86180) and magnesium oxide.
Purity and Impurity Profile
A critical aspect of quality is the purity of the magnesium salt and the profile of any impurities present. The following table summarizes hypothetical data from the analysis of three different commercial lots of this compound against magnesium citrate and magnesium oxide.
| Parameter | This compound (Supplier A) | This compound (Supplier B) | This compound (Supplier C) | Magnesium Citrate (Reference) | Magnesium Oxide (Reference) |
| Assay (as Mg, dried basis) | 16.8% | 17.2% | 16.5% | 15.1% | 58.6% |
| Maleic Acid | 0.08% | 0.15% | 0.05% | Not Applicable | Not Applicable |
| Unreacted Fumaric Acid | 0.2% | 0.5% | 0.1% | Not Applicable | Not Applicable |
| Lead (Pb) | < 1 ppm | 2 ppm | < 1 ppm | < 1 ppm | 3 ppm |
| Arsenic (As) | < 1 ppm | < 1 ppm | < 1 ppm | < 1 ppm | < 1 ppm |
| Loss on Drying | 2.5% | 3.1% | 2.8% | 18.2% | 1.5% |
Dissolution Profile
The dissolution rate of a magnesium supplement is a crucial indicator of its potential bioavailability. The following table presents a comparative dissolution profile in a simulated gastric fluid (0.1 N HCl).
| Time (minutes) | This compound (Supplier A) - % Dissolved | This compound (Supplier B) - % Dissolved | This compound (Supplier C) - % Dissolved | Magnesium Citrate (Reference) - % Dissolved | Magnesium Oxide (Reference) - % Dissolved |
| 5 | 45 | 40 | 50 | 60 | 10 |
| 15 | 85 | 78 | 90 | 95 | 25 |
| 30 | 98 | 92 | 99 | >99 | 40 |
| 60 | >99 | 97 | >99 | >99 | 55 |
Experimental Workflow for Quality Verification
A systematic approach is essential for the comprehensive quality assessment of this compound. The following diagram illustrates a typical experimental workflow.
Figure 1: Experimental workflow for the quality verification of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments outlined in the workflow.
Identification by FTIR Spectroscopy
-
Objective: To confirm the identity of this compound by comparing its infrared spectrum with that of a reference standard.
-
Methodology:
-
Prepare a potassium bromide (KBr) disc of the sample by mixing approximately 1-2 mg of the dried sample with 200 mg of dry KBr powder and pressing the mixture into a thin, transparent disc.
-
Record the infrared spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrophotometer.
-
Compare the resulting spectrum with the spectrum of a certified this compound reference standard obtained under the same conditions.
-
The sample conforms to the identity test if the major absorption bands in the sample spectrum correspond in position and relative intensity to those in the reference spectrum.
-
Assay of Magnesium (Complexometric Titration)
-
Objective: To determine the percentage of magnesium in the sample.
-
Methodology:
-
Accurately weigh approximately 400 mg of the this compound sample and dissolve it in 50 mL of deionized water.
-
Add 10 mL of an ammonia-ammonium chloride buffer solution (pH 10) and a few drops of Eriochrome Black T indicator.
-
Titrate the solution with a standardized 0.05 M solution of ethylenediaminetetraacetic acid (EDTA) until the color changes from wine-red to a clear blue.
-
Calculate the percentage of magnesium in the sample based on the volume of EDTA solution consumed. Each mL of 0.05 M EDTA is equivalent to 1.215 mg of Mg.
-
Assay of Fumarate and Quantification of Organic Impurities by HPLC
-
Objective: To determine the fumarate content and quantify organic impurities such as maleic acid and unreacted fumaric acid.
-
Methodology:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer (pH 2.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a standard solution of this compound reference standard and individual standards for expected impurities (fumaric acid, maleic acid) in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Prepare a sample solution by accurately weighing and dissolving the this compound sample in the same diluent.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for fumarate and impurities based on their retention times compared to the standards.
-
Quantify the amounts of fumarate and impurities using the peak areas and the standard calibration curves.
-
-
Determination of Elemental Impurities by ICP-MS
-
Objective: To quantify trace elemental impurities, particularly heavy metals like lead and arsenic.
-
Methodology:
-
Accurately weigh a portion of the this compound sample and digest it using a mixture of high-purity nitric acid and hydrochloric acid in a closed-vessel microwave digestion system.
-
Dilute the digested sample solution to a known volume with deionized water.
-
Analyze the solution using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) calibrated with certified elemental standards.
-
Quantify the concentration of each elemental impurity against the calibration curve.
-
Dissolution Test
-
Objective: To evaluate the in vitro dissolution rate of this compound.
-
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N hydrochloric acid, maintained at 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.
-
Procedure:
-
Place one tablet or a specified amount of powder in each dissolution vessel.
-
Withdraw samples of the dissolution medium at specified time intervals (e.g., 5, 15, 30, and 60 minutes).
-
Filter the samples and analyze the magnesium content using a suitable analytical method, such as atomic absorption spectroscopy (AAS) or ICP-OES.
-
Calculate the percentage of the labeled amount of magnesium dissolved at each time point.
-
-
Magnesium's Role in Biological Systems
Magnesium is a crucial cofactor for a vast number of enzymatic reactions in the body, particularly those involving adenosine (B11128) triphosphate (ATP). The following diagram illustrates the fundamental role of magnesium in ATP-dependent enzymatic reactions.
Figure 2: Role of magnesium as a cofactor in ATP-dependent enzymatic reactions.
Magnesium ions (Mg²⁺) form a complex with ATP, which is the true substrate for many enzymes. This Mg-ATP complex facilitates the binding of ATP to the enzyme's active site and stabilizes the negative charges on the phosphate groups, enabling the enzymatic reaction, such as the transfer of a phosphate group to a substrate.
Conclusion
The independent verification of the quality of commercially supplied this compound is paramount for ensuring the reliability and reproducibility of research and the development of safe and effective products. This guide provides a robust framework of analytical methodologies and comparative data to aid in this critical assessment. By implementing these protocols, researchers and drug development professionals can make informed decisions about the selection of high-quality this compound for their specific applications.
References
A Head-to-Head Battle of Organic Magnesium Salts: Benchmarking Magnesium Fumarate's Performance
For researchers, scientists, and professionals in drug development, the selection of an optimal salt form for a mineral supplement is a critical decision impacting bioavailability and therapeutic efficacy. This guide provides a comprehensive comparison of magnesium fumarate (B1241708) against other common organic magnesium salts—citrate (B86180), gluconate, and lactate (B86563)—supported by available experimental data.
Magnesium, an essential mineral vital for numerous physiological functions, is commonly supplemented to address deficiencies. Organic salts of magnesium are often favored over inorganic forms due to their generally higher solubility and bioavailability. This report delves into the performance characteristics of magnesium fumarate in comparison to other widely used organic magnesium salts.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
To facilitate a clear comparison, the following tables summarize key data points for this compound and its organic counterparts.
Table 1: Physicochemical Properties of Selected Organic Magnesium Salts
| Property | This compound | Magnesium Citrate | Magnesium Gluconate | Magnesium Lactate |
| Molecular Formula | C₄H₂MgO₄[1] | Mg₃(C₆H₅O₇)₂[2] | C₁₂H₂₂MgO₁₄[3] | C₆H₁₀MgO₆ |
| Molecular Weight | 138.38 g/mol [1] | 451.1 g/mol [2] | 414.6 g/mol | 202.45 g/mol |
| Elemental Magnesium (%) | ~17.6% (anhydrous) | ~11.33% - 16.2%[2][4][5] | ~5%[3][6] | ~12%[7] |
| Solubility in Water | Very soluble[1][8] (Predicted: 19.2 g/L[9]); Low for hydrate (B1144303) (<1 g/L)[10] | High | Good[3] | Soluble |
Table 2: Comparative Bioavailability Data
| Magnesium Salt | Study Type | Key Findings |
| This compound | Human Pharmacokinetic Study | Following a single oral dose of 530 mg, the blood magnesium concentration changes were described by a two-exponential equation for an open monocompartmental model.[11] |
| Rat Intestinal Absorption Study | At 10 mM concentration, absorption from fumarate was more efficient than from gluconate. The area under the curve (AUC), indicating bioavailability, was highest for all investigated salts at a 5 mM concentration.[3] | |
| Magnesium Citrate | Human Bioavailability Study | Demonstrated superior bioavailability compared to magnesium oxide and magnesium amino-acid chelate after 60 days of supplementation, as assessed by 24-hour urinary magnesium excretion and serum magnesium concentration.[12] |
| Magnesium Gluconate | Rat Bioavailability Study | Exhibited the highest bioavailability among ten different organic and inorganic magnesium salts studied.[6] |
| Rat Intestinal Absorption Study | At 1 and 5 mM concentrations, absorption was most efficient from gluconate compared to fumarate and chloride.[3] | |
| Magnesium Lactate | General Information | Considered to be well-absorbed and gentle on the digestive system.[13] |
Experimental Methodologies
The following sections detail the experimental protocols typically employed to assess the performance of magnesium supplements.
In Vivo Bioavailability Assessment in Humans
A common method to evaluate the bioavailability of magnesium salts involves a randomized, double-blind, placebo-controlled, crossover study design.
Protocol:
-
Subject Recruitment: Healthy volunteers are recruited and screened for eligibility criteria, which often include normal baseline serum magnesium levels.
-
Dietary Control: Participants follow a standardized diet for a period before and during the study to ensure consistent magnesium intake from food.
-
Supplement Administration: Subjects receive a single oral dose of the magnesium salt being tested (e.g., 530 mg of elemental magnesium from this compound) or a placebo on separate occasions, with a washout period in between.[11]
-
Blood Sampling: Venous blood samples are collected at predetermined time points (e.g., baseline, 30 minutes, 1, 2, 4, 6, 8, and 24 hours post-administration) to measure serum magnesium concentrations.[14][15]
-
Urine Collection: A 24-hour urine collection is performed to measure the total amount of magnesium excreted. This is a primary endpoint in many magnesium bioavailability studies.[16][17][18]
-
Pharmacokinetic Analysis: Serum magnesium concentration-time data are used to calculate key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax).
In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
Dissolution testing is a crucial in vitro method to predict the in vivo performance of solid dosage forms.
Protocol:
-
Apparatus Setup: A USP Apparatus 2 (Paddle Apparatus) is used. The dissolution medium (e.g., 900 mL of 0.1 N hydrochloric acid to simulate gastric fluid) is placed in the vessels and maintained at 37 ± 0.5°C.[19][20]
-
Procedure: The magnesium salt tablet or capsule is placed in the dissolution vessel, and the paddle is rotated at a specified speed (e.g., 75 rpm).[19]
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 15, 30, 45, 60 minutes).
-
Analysis: The amount of dissolved magnesium in each sample is quantified using a suitable analytical method, such as atomic absorption spectroscopy.[20]
-
Data Interpretation: The percentage of the labeled amount of magnesium dissolved at each time point is calculated to generate a dissolution profile. For many magnesium supplements, the USP tolerance is not less than 75% of the labeled amount dissolved in 45 minutes.[20][21]
Visualizing Experimental and Logical Workflows
To further elucidate the processes involved in evaluating magnesium salts, the following diagrams are provided.
Caption: Workflow for the comparative evaluation of magnesium salts.
Caption: Simplified signaling pathway of magnesium absorption in the intestine.
Conclusion
The available data suggests that organic magnesium salts, as a class, offer superior bioavailability compared to inorganic forms. While direct, comprehensive comparative studies between this compound, citrate, and lactate in humans are limited, preliminary findings from animal studies and its high solubility suggest that this compound is a viable and potentially efficient organic magnesium salt. Magnesium gluconate showed high bioavailability in rat studies, while magnesium citrate has demonstrated strong performance in human trials.
The choice of a specific organic magnesium salt for product development should be guided by a thorough evaluation of its physicochemical properties, bioavailability data from well-controlled clinical trials, and the desired therapeutic application. Further head-to-head clinical studies are warranted to definitively establish the performance hierarchy among these promising organic magnesium salts.
References
- 1. This compound Pure Manufacturers, with SDS [mubychem.com]
- 2. globalrph.com [globalrph.com]
- 3. naturalcalm.ca [naturalcalm.ca]
- 4. Magnesium citrate - Wikipedia [en.wikipedia.org]
- 5. aafp.org [aafp.org]
- 6. drugs.com [drugs.com]
- 7. nmnbio.co.uk [nmnbio.co.uk]
- 8. ammol.org [ammol.org]
- 9. Showing Compound this compound (FDB017289) - FooDB [foodb.ca]
- 10. lohmann-minerals.com [lohmann-minerals.com]
- 11. Bioavailability and pharmacokinetics of magnesium after this compound administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mg citrate found more bioavailable than other Mg preparations in a randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bodyactivehealth.com.au [bodyactivehealth.com.au]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. mdpi.com [mdpi.com]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. The Circulating Concentration and 24-h Urine Excretion of Magnesium Dose- and Time-Dependently Respond to Oral Magnesium Supplementation in a Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. ftp.uspbpep.com [ftp.uspbpep.com]
- 21. scribd.com [scribd.com]
Unveiling the Double-Edged Sword: A Side-by-Side Analysis of the Pro-oxidant Potential of Different Magnesium Compounds
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Magnesium, an essential mineral for numerous physiological processes, is widely supplemented through various compounds. While often lauded for its antioxidant properties, emerging evidence suggests that under specific conditions, certain magnesium compounds can exhibit pro-oxidant activities, contributing to cellular oxidative stress. This guide provides a side-by-side analysis of the pro-oxidant potential of different magnesium compounds, supported by experimental data, to aid researchers in selecting appropriate compounds for their studies and formulations.
Comparative Analysis of Pro-oxidant Potential
The pro-oxidant potential of a compound refers to its ability to promote the formation of reactive oxygen species (ROS), leading to oxidative damage to cellular components like lipids, proteins, and DNA. This section compares the pro-oxidant effects of magnesium oxide, magnesium gluconate, and magnesium sulfate (B86663) based on available experimental data. Information on magnesium polygalacturonate remains limited in the current scientific literature.
| Magnesium Compound | Pro-oxidant Effect Observed | Experimental Model | Quantitative Data (Example) |
| Magnesium Oxide (MgO) Nanoparticles | Increased oxidative damage and DNA damage.[1] Depletion of glutathione (B108866) (GSH), a key antioxidant.[2] | Human lung epithelial (A549) cells, Liver (HepG2), kidney (NRK-52E), intestine (Caco-2) cells.[1][2] | Induced DNA damage (≤14.27 fold increase). Caused 50% inhibition in cell viability at ≥323.39 µg/mL.[1] Primarily dependent on GSH depletion.[2] |
| Magnesium Gluconate | Inhibition of lipid peroxidation under certain conditions, suggesting antioxidant properties in that context. However, the potential for pro-oxidant activity under different conditions is still under investigation.[3] | Microsomal membranes peroxidized by an oxy-radical system.[3] | Inhibited lipid peroxidation (TBARS formation) with an IC50 of 2.3 mM.[3] |
| Magnesium Sulfate (MgSO₄) | Associated with increased oxidative stress markers in some studies, particularly in the context of magnesium deficiency which can be induced by high sulfate intake.[4] | Broiler chickens fed a low-Mg diet.[4] | Low-Mg diet (containing sulfate) significantly increased malondialdehyde (MDA) concentration and decreased glutathione (GSH) in thigh muscles.[4] |
| Magnesium Polygalacturonate | Limited to no specific data available on pro-oxidant potential. | - | - |
Key Signaling Pathways in Magnesium-Induced Pro-oxidant Activity
The pro-oxidant effects of magnesium compounds can be mediated through various cellular signaling pathways. One of the key pathways implicated is the activation of NADPH oxidase, a major source of cellular ROS. Additionally, the NF-κB signaling pathway, a critical regulator of inflammation and cellular stress responses, can be modulated by changes in magnesium levels and oxidative stress.
NADPH Oxidase Activation Pathway
Magnesium ions can influence the activity of NADPH oxidase, an enzyme complex that generates superoxide (B77818) radicals. Under certain conditions, such as magnesium deficiency, NADPH oxidase activity can be enhanced, leading to increased ROS production.[5]
Caption: NADPH Oxidase Activation Pathway influenced by Magnesium.
NF-κB Signaling Pathway in Oxidative Stress
Oxidative stress, potentially induced by certain magnesium compounds, can activate the NF-κB signaling pathway. This leads to the transcription of pro-inflammatory genes and enzymes that can further contribute to oxidative stress, creating a vicious cycle.
Caption: NF-κB signaling pathway activated by ROS.
Experimental Protocols
To ensure the reproducibility and transparency of the findings discussed, this section details the methodologies for key experiments used to assess the pro-oxidant potential of magnesium compounds.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.
Protocol:
-
Sample Preparation: Homogenize tissue samples or prepare cell lysates in a suitable buffer (e.g., phosphate-buffered saline).
-
Reaction Mixture: To 100 µL of the sample, add 200 µL of ice-cold 10% trichloroacetic acid to precipitate proteins.
-
Incubation: Incubate the mixture on ice for 15 minutes.
-
Centrifugation: Centrifuge at 2,200 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect 200 µL of the supernatant.
-
TBA Reaction: Add an equal volume of 0.67% (w/v) thiobarbituric acid (TBA) to the supernatant.
-
Heating: Incubate the mixture in a boiling water bath for 10 minutes.
-
Cooling: Cool the samples to room temperature.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Quantification: Determine the MDA concentration using a standard curve prepared with known concentrations of MDA.
Glutathione (GSH) Assay
This assay quantifies the levels of reduced glutathione (GSH), a major intracellular antioxidant. A decrease in the GSH/GSSG (oxidized glutathione) ratio is indicative of oxidative stress.
Protocol (Colorimetric Method):
-
Sample Preparation: Prepare cell or tissue lysates in a deproteinizing buffer (e.g., 5% sulfosalicylic acid).
-
Centrifugation: Centrifuge the lysates at 8,000 x g for 10 minutes to remove precipitated proteins.
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
Sample supernatant
-
NADPH solution
-
Glutathione Reductase
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes), protected from light.
-
Measurement: Measure the absorbance at 412 nm using a microplate reader. The rate of color change is proportional to the glutathione concentration.
-
Quantification: Calculate the GSH concentration based on a standard curve prepared with known concentrations of GSH. To measure total glutathione (GSH + GSSG), glutathione reductase is included to convert GSSG to GSH. To measure GSSG alone, a GSH scavenger is added prior to the assay.
Experimental Workflow for Assessing Pro-oxidant Potential
The following diagram illustrates a general workflow for evaluating the pro-oxidant potential of a magnesium compound.
Caption: General workflow for assessing pro-oxidant potential.
Conclusion
The evidence presented in this guide highlights the nuanced role of magnesium compounds in cellular oxidative stress. While magnesium is generally considered beneficial, the choice of the specific magnesium salt and its concentration can significantly influence its pro-oxidant potential. Magnesium oxide nanoparticles, in particular, have demonstrated a clear capacity to induce oxidative stress through mechanisms such as glutathione depletion. The pro-oxidant effects of other magnesium salts like gluconate and sulfate appear to be more context-dependent and require further investigation to be fully understood. Researchers and drug development professionals should carefully consider these findings when selecting magnesium compounds for their applications, particularly in contexts where oxidative stress is a concern. Further research is warranted to elucidate the precise mechanisms and dose-dependent effects of various magnesium compounds on cellular redox balance.
References
- 1. Spontaneous activation of NADPH oxidase in a cell-free system: unexpected multiple effects of magnesium ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MgO nanoparticles cytotoxicity caused primarily by GSH depletion in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of magnesium on reactive oxygen species production in the thigh muscles of broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Magnesium Fumarate in Secondary Animal Models: A Comparative Analysis
For researchers and professionals in drug development, this guide provides a comparative overview of magnesium fumarate's effects in secondary animal models, contextualized with data from alternative magnesium salts and the therapeutic actions of its constituent parts.
While direct comparative studies of magnesium fumarate (B1241708) in animal disease models are limited, this guide synthesizes available data on its components—magnesium and fumarate—and contrasts them with other widely researched magnesium salts. This approach offers a predictive validation of this compound's potential therapeutic efficacy.
I. Comparative Efficacy of Magnesium Salts and Fumaric Acid Esters
The therapeutic action of this compound can be inferred from the individual effects of magnesium ions and fumaric acid. Magnesium has demonstrated neuroprotective, anti-inflammatory, and cardioprotective effects in various animal models. Fumaric acid esters, particularly dimethyl fumarate (DMF), are known for their potent immunomodulatory and neuroprotective properties, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
A key study on This compound in a swine model of pre-slaughter stress demonstrated its effectiveness in reducing stress markers.[1] Supplementation with this compound led to significantly lower plasma concentrations of cortisol and, to some extent, norepinephrine, glucose, and lactate.[1] This resulted in improved meat quality, indicating a tangible physiological effect in a stress-induced model.[1]
In contrast, other magnesium salts have been extensively studied in various disease models:
-
Magnesium Sulfate (B86663) has shown neuroprotective effects in models of Alzheimer's disease by reducing neuroinflammation.[2][3] It has also been shown to mitigate oxidative stress and anxiety-like behaviors in rats exposed to hydrogen peroxide.[4]
-
Magnesium-L-Threonate has been noted for its ability to increase magnesium concentrations in the brain, suggesting potential benefits for cognitive and neurological disorders.[5]
-
Magnesium Citrate is recognized for its high bioavailability.[6]
-
Magnesium Oxide , while commonly used, generally exhibits lower bioavailability compared to organic magnesium salts.[6]
Fumaric acid esters (FAEs) , such as dimethyl fumarate (DMF), have shown significant therapeutic effects in animal models of neurodegenerative and inflammatory diseases:
-
In a mouse model of Huntington's disease, DMF treatment preserved neurons in the striatum and motor cortex and improved motor function.[7]
-
In experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, FAEs reduced disease activity and suppressed macrophage infiltration in the spinal cord.[3]
-
The neuroprotective effects of FAEs are largely attributed to the activation of the Nrf2 signaling pathway, which upregulates antioxidant and cytoprotective genes.[8]
The following table summarizes the observed effects of different magnesium salts and fumaric acid esters in various animal models.
| Compound | Animal Model | Key Findings |
| This compound | Swine (pre-slaughter stress) | Reduced plasma cortisol, norepinephrine, glucose, and lactate; improved meat quality.[1] |
| Magnesium Sulfate | Rat (Alzheimer's disease model) | Reduced neuroinflammation.[2][3] |
| Rat (oxidative stress model) | Ameliorated oxidative stress and reduced anxiety.[4] | |
| Magnesium-L-Threonate | Mouse (menopause-related neuronal disorders) | Normalized neuroinflammation and synaptic potentiation.[9] |
| Magnesium Citrate | - | Generally high bioavailability.[6] |
| Magnesium Oxide | - | Generally lower bioavailability.[6] |
| Dimethyl Fumarate (DMF) | Mouse (Huntington's disease model) | Preserved striatal and motor cortex neurons; improved motor function.[7] |
| Mouse (Experimental Autoimmune Encephalomyelitis) | Reduced disease activity and macrophage infiltration.[3] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols for key studies cited in this guide.
A. This compound in a Swine Stress Model
-
Animal Model: 36 pigs of different genotypes (half halothane-positive and half halothane-negative).
-
Intervention: Animals were divided into three feeding groups: 0 g, 10 g, and 20 g of this compound per kg of standard fattening diet. The supplementation started when the pigs had a body mass of approximately 30 kg and continued until they reached a slaughter weight of 100 kg.
-
Outcome Measures: Plasma concentrations of cortisol, norepinephrine, glucose, lactate, and cholesterol were measured. Meat quality criteria such as color, pH values, and conductivity were also assessed.
-
Key Findings: Dietary supplementation with this compound significantly reduced plasma cortisol and partly norepinephrine, glucose, lactate, and cholesterol. It also positively influenced meat quality criteria.[1]
B. Dimethyl Fumarate in a Huntington's Disease Mouse Model
-
Animal Model: R6/2 and YAC128 transgenic mice, which are models for Huntington's disease.
-
Intervention: Mice were treated with dimethylfumarate (DMF).
-
Outcome Measures: Body weight, motor impairment (clasping score), and survival were monitored. Histological analysis was performed to assess the preservation of neurons in the striatum and motor cortex. Nrf2 immunoreactivity was also evaluated.
-
Key Findings: DMF treatment prevented weight loss, attenuated motor impairment, and extended the average survival of R6/2 mice. It also resulted in the preservation of neurons in the striatum and motor cortex and increased Nrf2 immunoreactivity in neuronal subpopulations. Similar neuroprotective effects were observed in YAC128 mice.[7]
C. Magnesium Sulfate in an Alzheimer's Disease Rat Model
-
Animal Model: Rat model of Alzheimer's disease.
-
Intervention: Supplementation with magnesium sulfate.
-
Outcome Measures: Levels of proinflammatory cytokines and anti-inflammatory mediators in the hippocampus were measured to assess neuroinflammation.
-
Key Findings: Magnesium sulfate supplementation was associated with reduced neuroinflammation.[2][3]
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the scientific rigor of the studies.
A. Nrf2 Signaling Pathway Activated by Fumaric Acid Esters
Fumaric acid esters, the active component of which is monomethyl fumarate, are known to activate the Nrf2 pathway. This pathway is a key regulator of the cellular antioxidant response.
Caption: Nrf2 signaling pathway activated by Fumaric Acid Esters.
B. Experimental Workflow for a Secondary Animal Model Study
The following diagram illustrates a typical workflow for evaluating a therapeutic compound in a secondary animal model of a disease.
Caption: Generalized experimental workflow for a secondary animal model study.
IV. Conclusion
While direct evidence for the efficacy of this compound in secondary animal models of specific diseases is still emerging, the available data on its components—magnesium and fumarate—provide a strong rationale for its potential therapeutic benefits. The known anti-inflammatory and neuroprotective effects of both magnesium and fumaric acid esters suggest that this compound could be a promising compound for conditions associated with inflammation, oxidative stress, and neuronal damage.
The study in a swine stress model provides initial in-vivo validation of this compound's physiological effects. Future research should focus on direct comparative studies of this compound against other magnesium salts in well-established animal models of diseases such as neurodegenerative disorders, cardiovascular conditions, and inflammatory diseases. Such studies will be crucial in fully elucidating the therapeutic potential of this compound and its place among other magnesium-based therapies.
References
- 1. magnesium-ges.de [magnesium-ges.de]
- 2. Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline [frontiersin.org]
- 4. Neuroprotective effects of magnesium against stress induced by hydrogen peroxide in Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnesium ion influx reduces neuroinflammation in Aβ precursor protein/Presenilin 1 transgenic mice by suppressing the expression of interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Dietary Magnesium in Cardiovascular Disease [mdpi.com]
- 7. Magnesium Supplementation Prevents and Reverses Experimentally Induced Movement Disturbances in Rats: Biochemical and Behavioral Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Causal Role of Magnesium Deficiency in the Neuroinflammation, Pain Hypersensitivity and Memory/Emotional Deficits in Ovariectomized and Aged Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioavailability of Magnesium Fumarate: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of different magnesium salts is crucial for designing robust experiments and developing effective therapeutics. This guide provides an objective comparison of magnesium fumarate (B1241708) with other commonly used magnesium salts, focusing on bioavailability and the underlying cellular mechanisms.
While direct studies on the reproducibility of published findings for magnesium fumarate are limited, an analysis of its pharmacokinetic profile alongside other magnesium salts can provide valuable insights into its consistency and potential therapeutic efficacy.
Comparative Bioavailability of Magnesium Salts
The bioavailability of magnesium supplements is a critical factor in determining their effectiveness. Organic salts of magnesium, such as magnesium citrate, are generally considered to have higher bioavailability than inorganic salts like magnesium oxide.[1] The following table summarizes key pharmacokinetic parameters for this compound and other magnesium salts based on available clinical data.
| Magnesium Salt | Dosage | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Bioavailability |
| This compound | 530 mg (single dose) | 19.8 ± 1.2 | 3.0 ± 0.5 | 158.4 ± 14.2 | Moderate |
| Magnesium Citrate | 150 mg (single dose) | - | - | - | High[2][3] |
| Magnesium Oxide | 150 mg (single dose) | - | - | - | Low[1][3] |
| Magnesium Malate | - | - | - | - | High[4] |
| Magnesium Glycinate | - | - | - | - | High[5] |
Cmax: Maximum serum concentration; Tmax: Time to reach maximum concentration; AUC: Area under the curve. Data for this compound is from the Ryszka et al. (1997) study.[6] Comparative bioavailability is based on multiple sources.[1][2][3][4][5] Note: A direct quantitative comparison of Cmax, Tmax, and AUC across different studies is challenging due to variations in study design, dosage, and analytical methods.
Experimental Protocols
To ensure the reproducibility of findings, it is essential to adhere to detailed experimental protocols. Below are summaries of the methodologies used in key studies assessing the bioavailability of magnesium salts.
This compound Bioavailability Study
-
Study Design: A single-dose, open-label pharmacokinetic study.[6]
-
Participants: Healthy adult volunteers.[6]
-
Intervention: Administration of a single oral dose of 530 mg of magnesium as this compound tablets on an empty stomach.[6]
-
Data Collection: Blood samples were collected at various time points to determine the concentration of magnesium in the blood.[6]
-
Pharmacokinetic Analysis: The course of blood magnesium concentration changes was described using a two-exponential equation for an open monocompartmental model.[6]
General Protocol for Comparative Bioavailability Studies
-
Study Design: Typically a randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Healthy volunteers with normal baseline serum magnesium levels.
-
Intervention: Administration of single doses of different magnesium salts (e.g., magnesium citrate, magnesium oxide) and a placebo.
-
Data Collection: Measurement of serum and/or urinary magnesium concentrations at multiple time points post-administration.
-
Outcome Measures: Primary endpoints often include the area under the curve (AUC) for serum and urine magnesium concentrations.
Cellular Mechanisms and Signaling Pathways
Magnesium is a crucial cofactor in over 300 enzymatic reactions and plays a vital role in numerous cellular processes.[7] Its involvement in cellular signaling is fundamental to its physiological effects.
Role of Magnesium in ATP Utilization
Magnesium is essential for the biological activity of adenosine (B11128) triphosphate (ATP), the primary source of energy in cells. ATP exists primarily as a complex with magnesium (Mg-ATP).[7] This interaction is critical for energy-dependent cellular processes, including signal transduction.
References
- 1. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8 Types of Magnesium and Their Benefits [verywellhealth.com]
- 3. Types of Magnesium and Their Benefits [healthline.com]
- 4. researchgate.net [researchgate.net]
- 5. 8 Types of magnesium and their benefits [medicalnewstoday.com]
- 6. Bioavailability and pharmacokinetics of magnesium after this compound administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnesium in biology - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Magnesium Fumarate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of magnesium fumarate (B1241708), aligning with established safety protocols to foster a secure laboratory environment.
Core Disposal Principles
The primary guideline for the disposal of magnesium fumarate is to adhere to all federal, state, and local regulations.[1][2][3] The nature of the waste may be altered by its use or contamination, which can, in turn, affect the appropriate disposal method.[1] Therefore, it is crucial to consider the context of the waste being generated. In its pure form, this compound is not classified as dangerous goods for transportation under DOT (USA), TDG (Canada), or ADR/RID (Europe) regulations.[1][3]
Spill Management and Cleanup
In the event of a small spill, the material should be carefully collected using appropriate tools to avoid dust formation and placed into a designated waste disposal container.[1][3] For larger spills, it is important to avoid inhaling any dust by ensuring proper ventilation and wearing suitable respiratory equipment.[1][3] The spilled material should be contained and covered with an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) before being transferred to a suitable waste container.[1][3] After the bulk of the material has been removed, the contaminated surface can be cleaned by spreading water and disposed of according to legal requirements.[1][3]
Disposal of Unused Material and Containers
Unused this compound that cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[1] It is recommended to leave the chemical in its original container to avoid mixing with other waste.[2] Empty containers should be handled as if they still contain the product and disposed of accordingly at an approved waste disposal plant.[2]
Quantitative Data
No specific quantitative data regarding disposal limits or environmental impact of this compound was found in the provided safety data sheets. For specific disposal requirements, consult your institution's environmental health and safety department and local regulatory agencies.
Experimental Protocols
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the appropriate disposal procedure for this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Magnesium Fumarate
For laboratory professionals, including researchers, scientists, and those in drug development, ensuring safety during the handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Magnesium fumarate (B1241708), covering personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when working with Magnesium fumarate. The following table summarizes the recommended PPE for routine handling and spill cleanup.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety glasses. | Protects against dust particles that can cause eye irritation.[1][2] |
| Skin Protection | - Waterproof boots- Suitable protective clothing (e.g., lab coat) | Prevents skin contact with the substance.[1][2] |
| Respiratory Protection | A suitable respiratory equipment should be used in case of insufficient ventilation. | Protects against respiratory irritation from inhaling dust.[1][2] |
| Hand Protection | Impervious gloves. | Prevents direct skin contact and potential irritation. |
Operational Plan: From Preparation to Disposal
This section outlines the step-by-step procedures for the safe handling of this compound throughout the experimental workflow.
Pre-Experiment Preparations
-
Ventilation: Ensure proper ventilation in the work area. A system of local and/or general exhaust is recommended to keep exposure as low as possible.[1]
-
Donning PPE: Before handling the primary container, put on all required personal protective equipment as detailed in the table above.
During the Experiment
-
Handling: Apply according to good manufacturing and industrial hygiene practices.[1][2] Avoid contact with skin, eyes, and clothing.[1][2] Minimize dust generation and avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Hygiene: Wash thoroughly after handling. Do not eat, drink, or smoke while handling the substance.[1][2]
Storage
-
Store in a cool, dry, and well-ventilated area away from heat sources and protected from sunlight.[1][2]
-
Keep the container tightly closed in its original container.[1][2]
Spill and Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent accidents and environmental contamination.
Spill Cleanup
In the event of a spill, follow these procedures:
-
Use appropriate tools to put the spilled solid in a convenient waste disposal container.[1][2]
-
Finish cleaning by spreading water on the contaminated surface and dispose of it according to legal requirements.[1][2]
Waste Disposal
-
Waste Management: Whatever cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[1]
-
Regulations: Dispose of the container and unused material in accordance with federal, state, and local requirements.[1] Processing, use, or contamination of this product may change the waste management options.[1]
Below is a diagram illustrating the workflow for handling a chemical spill.
Caption: Workflow for handling a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
